MRS8028
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H21ClN6O3S |
|---|---|
分子量 |
472.9 g/mol |
IUPAC 名称 |
(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C21H21ClN6O3S/c1-3-24-18-14-19(27-13(26-18)7-5-10-4-6-12(22)32-10)28(9-25-14)15-11-8-21(11,20(31)23-2)17(30)16(15)29/h4,6,9,11,15-17,29-30H,3,8H2,1-2H3,(H,23,31)(H,24,26,27)/t11-,15-,16-,17?,21+/m1/s1 |
InChI 键 |
QINHVPXTCNLQAU-SJTNAEBASA-N |
手性 SMILES |
CCNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)[C@@H]4[C@H]5C[C@]5(C([C@@H]4O)O)C(=O)NC |
规范 SMILES |
CCNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)C4C5CC5(C(C4O)O)C(=O)NC |
产品来源 |
United States |
Foundational & Exploratory
The Dual Mechanisms of Action of SMER28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMER28 (Small Molecule Enhancer of Rapamycin (B549165) 28) is a widely studied autophagy inducer with therapeutic potential in neurodegenerative diseases and certain cancers. Initially identified as an mTOR-independent autophagy enhancer, subsequent research has revealed a more complex and multifaceted mechanism of action. This technical guide synthesizes the current understanding of SMER28's molecular interactions, detailing two primary, yet distinct, proposed mechanisms: the direct inhibition of the PI3K/mTOR signaling pathway and the allosteric activation of the VCP/p97 ATPase. This document provides an in-depth analysis of the signaling pathways, supporting experimental data, and detailed protocols for key experiments, aimed at facilitating further research and drug development efforts.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and infectious diseases. Pharmacological modulation of autophagy, therefore, represents a promising therapeutic strategy. SMER28 emerged from a screen for small molecules that enhance the effects of rapamycin, a well-known mTOR inhibitor and autophagy inducer[1][2]. However, SMER28 was found to induce autophagy independently of mTOR, sparking interest in its unique mechanism of action[2][3][4]. This guide elucidates the two prominent molecular mechanisms currently proposed for SMER28.
Mechanism 1: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
One line of evidence suggests that SMER28 directly targets the Class I Phosphoinositide 3-kinase (PI3K), a key upstream regulator of the mTOR pathway.
Molecular Target and Signaling Cascade
SMER28 has been shown to directly bind to and inhibit the catalytically active p110δ subunit of PI3K, and to a lesser extent, the p110γ subunit[5][6]. This inhibition attenuates the entire PI3K/AKT/mTOR signaling cascade. The reduced PI3K activity leads to decreased phosphorylation of its downstream effectors, including AKT and mTOR[5][6]. The subsequent decrease in mTORC1 activity alleviates its inhibitory effect on the ULK1 complex, a crucial initiator of autophagy, thereby promoting autophagosome formation.
// Nodes SMER28 [label="SMER28", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K (p110δ/γ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ULK1 [label="ULK1 Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy Induction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SMER28 -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; PIP2 -> PIP3 [label="Phosphorylates", color="#5F6368", fontcolor="#202124"]; PI3K -> PIP3 [color="#5F6368", fontcolor="#202124", style=dashed, arrowhead=none, headlabel=""]; PIP3 -> AKT [label="Activates", color="#5F6368", fontcolor="#202124"]; AKT -> mTORC1 [label="Activates", color="#5F6368", fontcolor="#202124"]; mTORC1 -> ULK1 [label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; ULK1 -> Autophagy [label="Initiates", color="#5F6368", fontcolor="#202124"];
// Invisible edges for alignment edge [style=invis]; PIP2 -> PI3K;
} केंद Caption: SMER28-mediated inhibition of the PI3K/mTOR pathway.
Supporting Experimental Data
The inhibitory effect of SMER28 on the PI3K/AKT/mTOR pathway is supported by several experimental observations:
-
Reduced Phosphorylation of Downstream Effectors: Treatment of cells with SMER28 leads to a significant reduction in the phosphorylation of AKT at both Thr308 and Ser473, as well as mTOR at Ser2448 and its substrate p70S6K at Thr389[5][6].
-
Cell Growth Arrest: SMER28 treatment causes growth retardation and a partial arrest of the cell cycle in the G1 phase, consistent with the inhibition of the pro-proliferative PI3K/AKT pathway[5][6].
-
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling: SMER28 has been observed to block growth factor-induced cell scattering and dorsal ruffle formation, phenomena dependent on RTK-mediated PI3K activation[5][6].
| Parameter | Cell Line | Concentration of SMER28 | Observation | Reference |
| mTOR Phosphorylation (Ser2448) | U-2 OS | 50 µM | No significant change after 4h | [5][6] |
| U-2 OS | 200 µM | Reduction comparable to rapamycin | [5][6] | |
| p70S6K Phosphorylation (Thr389) | U-2 OS | 50 µM & 200 µM | Dose-dependent reduction | [5] |
| Cell Growth | U-2 OS | 50 µM | Retardation comparable to 300 nM rapamycin | [7] |
| U-2 OS | 200 µM | Almost complete growth arrest | [7] | |
| Cell Viability (WEHI-231) | WEHI-231 | 50 µM | ~50% reduction after 24h | [5] |
| Aβ Peptide Levels | N2a-APP | ~10 µM (EC50) | Decrease in Aβ levels | [8] |
| APP-CTF Levels | N2a-APP | ~20 µM (EC50) | Decrease in APP-CTF levels | [8] |
Experimental Protocols
-
Cell Culture and Treatment: Plate U-2 OS cells and grow to ~70% confluency. Treat cells with desired concentrations of SMER28 (e.g., 50 µM, 200 µM), rapamycin (e.g., 300 nM) as a positive control, or DMSO as a vehicle control for a specified duration (e.g., 4 hours).
-
Cell Lysis: Wash cells three times with ice-cold PBS. Lyse cells in ice-cold lysis buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton-X 100) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA Protein Assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-mTOR, mTOR, p-AKT, AKT, p-p70S6K, p70S6K). Use a loading control like GAPDH or β-actin.
-
Detection and Quantification: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system. Quantify band intensities using densitometry software.
-
Cell Seeding: Seed cells (e.g., U-2 OS, WEHI-231) in multi-well plates.
-
Treatment: Treat cells with various concentrations of SMER28 or control compounds.
-
Growth Monitoring (Confluence): For growth curves, use an automated incubator with imaging capabilities to monitor cell confluence over time (e.g., 47 hours)[7].
-
Viability Assay (e.g., CellTiter-Glo): After the treatment period (e.g., 24 or 48 hours), measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.
// Nodes CellCulture [label="Cell Culture\n(e.g., U-2 OS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="SMER28 Treatment\n(Varying Concentrations & Times)", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis & Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blotting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhosphoAnalysis [label="Phospho-Protein Analysis\n(p-AKT, p-mTOR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ViabilityAssay [label="Cell Viability Assay\n(e.g., CellTiter-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GrowthAnalysis [label="Growth & Viability Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CellCulture -> Treatment [color="#5F6368", fontcolor="#202124"]; Treatment -> Lysis [color="#5F6368", fontcolor="#202124"]; Lysis -> WesternBlot [color="#5F6368", fontcolor="#202124"]; WesternBlot -> PhosphoAnalysis [color="#5F6368", fontcolor="#202124"]; Treatment -> ViabilityAssay [color="#5F6368", fontcolor="#202124"]; ViabilityAssay -> GrowthAnalysis [color="#5F6368", fontcolor="#202124"]; } केंद Caption: Workflow for assessing SMER28's effect on PI3K signaling.
Mechanism 2: Allosteric Activation of VCP/p97
A second, compelling mechanism proposes that SMER28 directly binds to and modulates the activity of Valosin-Containing Protein (VCP), also known as p97. VCP is an abundant AAA+ ATPase involved in numerous cellular processes, including protein quality control and autophagy[9].
Molecular Target and Signaling Cascade
SMER28 binds to a cleft between the substrate-binding domain and the D1 ATPase domain of VCP[9]. This interaction selectively increases the ATPase activity of the D1 domain without affecting the D2 domain's activity or the hexameric structure of VCP[9][10]. The enhanced VCP D1 ATPase activity promotes the assembly and activity of the Class III PI3K complex I (PI3KC3-C1), which includes BECN1, ATG14, NRBF2, PIK3C3/VPS34, and PIK3R4/VPS15[10]. This complex is responsible for producing Phosphatidylinositol 3-phosphate (PtdIns3P) on the phagophore membrane, a critical step in autophagosome biogenesis[10][11]. Furthermore, SMER28's interaction with VCP also enhances the clearance of soluble misfolded proteins through the ubiquitin-proteasome system (UPS), indicating a dual role in protein quality control[9][10].
// Nodes SMER28 [label="SMER28", fillcolor="#FBBC05", fontcolor="#202124"]; VCP [label="VCP/p97", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D1_ATPase [label="D1 ATPase Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3KC3_C1 [label="PI3KC3 Complex I\n(VPS34, BECN1, ATG14, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PtdIns3P [label="PtdIns3P Production", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagosome [label="Autophagosome Biogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; UPS [label="Ubiquitin-Proteasome System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProteinClearance [label="Misfolded Protein Clearance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SMER28 -> VCP [label="Binds to", color="#5F6368", fontcolor="#202124"]; VCP -> D1_ATPase [label="Increases", color="#5F6368", fontcolor="#202124"]; D1_ATPase -> PI3KC3_C1 [label="Enhances Assembly & Activity", color="#5F6368", fontcolor="#202124"]; PI3KC3_C1 -> PtdIns3P [label="Catalyzes", color="#5F6368", fontcolor="#202124"]; PtdIns3P -> Autophagosome [label="Promotes", color="#5F6368", fontcolor="#202124"]; VCP -> UPS [label="Enhances", color="#5F6368", fontcolor="#202124"]; Autophagosome -> ProteinClearance [color="#5F6368", fontcolor="#202124"]; UPS -> ProteinClearance [color="#5F6368", fontcolor="#202124"]; } केंद Caption: SMER28-mediated activation of the VCP/p97 pathway.
Supporting Experimental Data
The role of VCP as a direct target of SMER28 is supported by the following findings:
-
Direct Binding: Limited proteolysis-coupled mass spectrometry (LiP-MS) has identified the binding site of SMER28 on VCP[9].
-
Selective ATPase Activation: In vitro ATPase assays have demonstrated that SMER28 selectively enhances the activity of the D1 domain of VCP[9][10].
-
Enhanced Autophagy Flux: SMER28 treatment increases the formation of LC3-positive autophagosomes, a hallmark of autophagy induction, in a VCP-dependent manner[10].
-
Clearance of Misfolded Proteins: SMER28 promotes the degradation of aggregate-prone proteins associated with neurodegenerative diseases, such as mutant huntingtin (mHTT) and A53T α-synuclein, through both autophagy and the proteasome[3][9][10][12].
| Parameter | Model System | Concentration of SMER28 | Observation | Reference |
| LC3 Puncta Formation | HeLa cells | 20 µM | Increased number of LC3 puncta per cell | [11] |
| Mutant Huntingtin Clearance | Mouse striatal cells (Q111/Q111) | 20 µM | Significant reduction in mHTT levels after 24h | [13] |
| PolyQ-expanded Ataxin 3 Clearance | Spinocerebellar ataxia type 3 (SCA3) fibroblasts | 30 µM | Significant reduction in polyQ-expanded Ataxin 3 after 24h | [13] |
| Mutant Huntingtin Aggregates | Huntington's Disease (HD) fibroblasts | 20 µM | No significant reduction in total aggregate area | [13] |
Experimental Protocols
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, U-2 OS) on coverslips. Treat with SMER28 (e.g., 20 µM) and a lysosomal inhibitor like bafilomycin A1 (to assess autophagic flux) for the desired time.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100 or saponin.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against LC3. Follow with an appropriate fluorescently-labeled secondary antibody.
-
Microscopy and Analysis: Mount coverslips and visualize using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell.
-
Cell Culture and Transfection: Culture cells (e.g., mouse striatal cells) expressing wild-type or mutant forms of aggregate-prone proteins (e.g., huntingtin).
-
Treatment: Treat cells with SMER28 (e.g., 20 µM) for a specified period (e.g., 24 hours).
-
Lysis and Filtration: Lyse cells in a buffer containing detergents. Filter the lysates through a cellulose (B213188) acetate (B1210297) membrane that retains protein aggregates.
-
Immunodetection: Wash the membrane and probe for the protein of interest using a specific primary antibody and a suitable detection system (e.g., chemiluminescence or fluorescence).
-
Quantification: Quantify the signal to determine the relative amount of aggregated protein.
Synthesis and Future Directions
The existence of two distinct, well-supported mechanisms of action for SMER28 highlights the complexity of its cellular effects. It is possible that SMER28's activity is context-dependent, with its primary target varying between different cell types or under different cellular conditions. The PI3K-inhibitory mechanism may be more prominent in cells with high PI3Kδ activity, such as B-cell lymphomas, while the VCP-activating mechanism may be more relevant to the clearance of protein aggregates in neurodegenerative diseases.
Future research should focus on:
-
Reconciling the Two Mechanisms: Investigating potential crosstalk or hierarchy between the PI3K and VCP pathways in response to SMER28.
-
Structural Biology: Determining the co-crystal structure of SMER28 with both PI3K p110δ and VCP to validate binding sites and inform the design of more specific analogs.
-
In Vivo Studies: Further elucidating the physiological relevance of each mechanism in animal models of disease.
Understanding the dual mechanisms of SMER28 is crucial for its development as a therapeutic agent. By dissecting its precise molecular interactions, researchers can better predict its efficacy and potential side effects, paving the way for its clinical application.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. agscientific.com [agscientific.com]
- 4. astorscientific.us [astorscientific.us]
- 5. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. alzcdn.alzinfo.org [alzcdn.alzinfo.org]
- 9. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
SMER28 as an mTOR-Independent Autophagy Inducer: A Technical Guide
Affiliation: Google Research
Abstract
SMER28 (Small Molecule Enhancer of Rapamycin (B549165) 28) is a quinazoline-derived small molecule initially identified for its ability to induce autophagy independently of the central mTOR (mammalian Target of Rapamycin) signaling pathway.[1][2] This property distinguishes it from classical autophagy inducers like rapamycin and positions it as a valuable tool for studying autophagy and as a potential therapeutic agent for a range of pathologies, including neurodegenerative diseases, cancer, and radiation-induced tissue damage.[3][4][5] While first characterized by its mTOR-independent activity, subsequent research has revealed a more complex mechanism of action involving direct interactions with key cellular machinery. This technical guide provides an in-depth overview of SMER28, focusing on its molecular mechanisms, quantitative effects, and the experimental protocols used to characterize its function. It is intended for researchers, scientists, and drug development professionals working in the fields of autophagy, cell biology, and translational medicine.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cytoplasmic components, such as damaged organelles and misfolded proteins.[6][7] This catabolic process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases. The mTORC1 complex is a master negative regulator of autophagy, integrating signals about nutrient and energy status.[7] The discovery of SMER28 in a screen for compounds that enhance the cytostatic effects of rapamycin opened a new avenue for modulating autophagy without directly inhibiting mTOR.[1] Initially shown to promote the clearance of aggregate-prone proteins associated with Huntington's and Parkinson's diseases, its therapeutic potential has since expanded.[1][8] More recent studies have elucidated that SMER28's effects are not entirely independent of the canonical autophagy signaling axis, but rather impinge upon it at novel regulatory nodes. It has been found to directly bind Valosin-Containing Protein (VCP/p97) and inhibit the p110δ subunit of Phosphoinositide 3-kinase (PI3K), revealing a multifaceted mechanism of action.[9][10]
Molecular Mechanism of Action
SMER28 induces autophagy through at least two primary, interconnected mechanisms: direct activation of the VCP/p97 chaperone and inhibition of the PI3K/AKT signaling pathway.
VCP/p97-Mediated Autophagy Induction
A key molecular target of SMER28 is VCP (also known as p97), an abundant ATP-driven chaperone that plays a critical role in protein quality control, including both the ubiquitin-proteasome system (UPS) and autophagy.[10][11] SMER28 binds to VCP in the cleft between its substrate-binding domain and its D1 ATPase domain.[10] This interaction selectively stimulates the ATPase activity of the D1 domain, leading to two major downstream effects:
-
Enhanced PI3K Complex I Assembly and Activity: VCP activity is required for the proper assembly of the class III PI3K complex I, which consists of Beclin-1, VPS15, VPS34, and ATG14L.[12] This complex is essential for the production of phosphatidylinositol 3-phosphate (PI(3)P) on the autophagosome precursor membrane, a critical step in autophagosome nucleation.[10][12] By stimulating VCP, SMER28 enhances the assembly and activity of the PI3K complex I, leading to increased PI(3)P synthesis and enhanced autophagosome biogenesis.[5][10] This action is dependent on Beclin 1.[12]
-
Stimulation of Proteasomal Clearance: In addition to its role in autophagy, SMER28's binding to VCP also stimulates the clearance of soluble, misfolded proteins via the UPS.[5][10] This dual action on both major protein degradation pathways allows SMER28 to selectively enhance the removal of toxic, aggregate-prone proteins while leaving their wild-type counterparts unaffected.[10]
Inhibition of the PI3K/AKT/mTOR Pathway
Contrary to its initial characterization as a purely mTOR-independent inducer, later studies revealed that SMER28 directly inhibits Class I PI3 kinases.[9] This action places SMER28 upstream of the canonical mTORC1 signaling pathway.
-
Direct PI3K Inhibition: In vitro kinase assays have demonstrated that SMER28 directly inhibits the catalytic activity of PI3K, with a particularly strong effect on the p110δ subunit and a more modest effect on the p110γ subunit.[4][9]
-
Downstream Effects: This inhibition of PI3K leads to a reduction in the phosphorylation of key downstream effectors. Treatment with SMER28 decreases the phosphorylation of Akt at both Thr308 and Ser473.[4][9] While low concentrations of SMER28 (50 µM) do not significantly affect mTOR phosphorylation (p-Ser2448), confirming its rapamycin-independent nature at these doses, higher concentrations (200 µM) can lead to a reduction in the phosphorylation of both mTOR and its substrate p70S6K (p-Thr389).[9] This suggests a dose-dependent effect on the PI3K/AKT/mTOR axis.
Quantitative Data Presentation
The effects of SMER28 have been quantified across various cell lines and experimental systems. The following tables summarize key findings.
Table 1: Effect of SMER28 on Autophagy Markers
| Cell Line | Concentration | Duration | Marker | Observation | Reference |
|---|---|---|---|---|---|
| U-2 OS | 50 µM | 16 h | LC3/p62 puncta | Significant increase in number and area of puncta | [9] |
| HeLa (EGFP-LC3) | 47 µM | 24 h | EGFP-LC3 vesicles | Overt vesicle formation | [1] |
| HeLa (SRAI-LC3B) | 10-100 µM | 48 h | Autophagy Flux | Dose-dependent increase in autophagy flux | [13] |
| Mouse Liver | In vivo | 24 h | LC3-II, LAMP2a | Increased expression |[3] |
Table 2: Effect of SMER28 on PI3K/AKT/mTOR Signaling Pathway Components
| Cell Line | Concentration | Duration | Protein | Change in Phosphorylation | Reference |
|---|---|---|---|---|---|
| U-2 OS | 50 µM | 4 h | mTOR (Ser2448) | No significant change | [9] |
| U-2 OS | 200 µM | 4 h | mTOR (Ser2448) | Reduced to levels comparable to rapamycin | [9] |
| U-2 OS | 200 µM | 4 h | p70S6K (Thr389) | Reduced by ~50% | [9] |
| U-2 OS | 200 µM | 4 h | AKT (Thr308) | Reduced by >50% | [4] |
| WEHI-231, A20 | 50 µM | 4 h | MAPK (pThr202/Tyr204) | Reduced by >75% |[9] |
Table 3: In Vitro PI3K Subunit Inhibition by SMER28
| PI3K Subunit | 50 µM SMER28 | 200 µM SMER28 | Reference |
|---|---|---|---|
| p110δ | 87% inhibition | 100% inhibition | [4] |
| p110γ | 43% inhibition | 86% inhibition |[4] |
Table 4: Effect of SMER28 on Cell Proliferation and Neurotoxic Protein Clearance
| Assay Type | Cell Line/Model | Concentration | Effect | Reference |
|---|---|---|---|---|
| Cell Proliferation | U-2 OS | 50 µM | Growth retardation comparable to 300 nM rapamycin | [9] |
| Cell Proliferation | U-2 OS | 200 µM | Almost complete growth arrest | [9] |
| Aβ Clearance | N2a-APP cells | ~10 µM (EC50) | Decreased levels of Aβ peptide | [14] |
| APP-CTF Clearance | N2a-APP cells | ~20 µM (EC50) | Decreased levels of APP-CTF | [14] |
| Mutant Huntingtin | COS-7 cells | 47 µM | Reduced aggregation and cell death | [1] |
| Mutant Huntingtin | Q111/Q111 striatal cells | 20 µM | Significant reduction in mutant HTT levels | [13] |
| A53T α-synuclein | PC12 cells | 43 µM | Enhanced clearance |[2] |
Experimental Protocols
The characterization of SMER28 relies on a set of standard and specialized cell biology assays.
Autophagy Flux Assay by LC3 Immunofluorescence
This protocol is used to visualize and quantify the formation of autophagosomes (LC3 puncta).
-
Cell Seeding: Seed cells (e.g., U-2 OS, HeLa) onto glass coverslips in a 24-well plate to achieve 50-70% confluency at the time of analysis.[15]
-
Treatment: Treat cells with the desired concentration of SMER28 (e.g., 10-50 µM) or vehicle control (DMSO) for the specified duration (e.g., 16-24 hours).[15] To measure autophagic flux, a parallel set of wells can be co-treated with a lysosomal inhibitor like bafilomycin A1 (100-400 nM) for the last 2-4 hours of the incubation.[9][12]
-
Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[15]
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate with a primary antibody against LC3B (diluted in blocking buffer) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[15]
-
Mounting and Imaging: Wash three times with PBS and mount coverslips onto slides using mounting medium containing DAPI for nuclear counterstaining.
-
Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number and area of LC3 puncta per cell using image analysis software.
Western Blotting for Autophagy and Signaling Proteins
This protocol is used to quantify changes in protein levels and phosphorylation status.
-
Cell Culture and Lysis: Culture cells to ~70% confluency and treat with SMER28, rapamycin, or vehicle as required.[9]
-
Lysis: Wash cells three times with ice-cold PBS and lyse in ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, with added protease and phosphatase inhibitors).[3][9]
-
Protein Quantification: Determine protein concentration in the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3, anti-p62, anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Washing and Secondary Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Wash three times with TBST. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software, normalizing to a loading control like actin or tubulin.[9]
In Vitro PI3K Kinase Assay
This protocol directly measures the inhibitory effect of SMER28 on PI3K activity.
-
Reagents: Use a commercial PI3K activity assay kit, which typically includes the recombinant PI3K enzyme (e.g., p110δ/p85α), PIP2 substrate, and a method for detecting the PIP3 product.
-
Pre-incubation: Pre-incubate the PI3K enzyme with various concentrations of SMER28 (e.g., 50 µM, 200 µM) or vehicle control for 10-15 minutes at room temperature.[15]
-
Kinase Reaction: Initiate the reaction by adding the PIP2 substrate and ATP.[15]
-
Incubation: Incubate the reaction mixture according to the kit's instructions (e.g., 1-2 hours at 37°C).
-
Detection: Stop the reaction and detect the amount of PIP3 produced. This is often done using a competitive ELISA format where a PIP3-binding protein is used.[4]
-
Analysis: Calculate the percentage of PI3K inhibition for each SMER28 concentration relative to the vehicle control. Determine the IC₅₀ value if a range of concentrations is tested.[15]
Conclusion and Future Directions
SMER28 is a potent and versatile modulator of autophagy with a unique dual mechanism of action. It enhances autophagic flux by activating VCP/p97 and simultaneously inhibits pro-growth signaling by targeting the p110δ subunit of PI3K.[9][10] This multifaceted activity makes it a valuable chemical probe for dissecting the complex regulation of autophagy and a promising lead compound for therapeutic development. Its ability to clear toxic protein aggregates underpins its potential in neurodegenerative diseases, while its inhibitory effect on PI3K signaling and cell growth suggests applications in oncology, particularly for cancers reliant on PI3Kδ signaling like B cell lymphomas.[1][9] Furthermore, its demonstrated radioprotective effects in vivo open yet another avenue for clinical translation.[6]
Future research should focus on optimizing the structure of SMER28 to enhance its potency and selectivity for specific targets (VCP vs. PI3Kδ), which could lead to the development of second-generation compounds with improved therapeutic indices for distinct disease applications. A deeper understanding of the interplay between its effects on VCP-mediated autophagy and PI3K-inhibition will be crucial for fully harnessing its therapeutic potential.
References
- 1. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. SMER28 is a mTOR-independent small molecule enhancer of autophagy that protects mouse bone marrow and liver against radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. stemcell.com [stemcell.com]
- 9. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. alzcdn.alzinfo.org [alzcdn.alzinfo.org]
- 15. benchchem.com [benchchem.com]
The Dual-Edged Sword: A Technical Guide to SMER28-Mediated Clearance of Aggregate-Prone Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accumulation of misfolded, aggregate-prone proteins is a hallmark of numerous neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's. Enhancing the cellular machinery responsible for clearing these toxic proteins presents a promising therapeutic strategy. This technical guide provides an in-depth analysis of SMER28, a small molecule that promotes the clearance of such proteins through a novel, dual-action mechanism. Initially identified as an mTOR-independent autophagy inducer, SMER28 is now understood to activate Valosin-Containing Protein (VCP/p97), a key regulator of both the autophagy-lysosome and ubiquitin-proteasome systems. Furthermore, recent evidence indicates a direct inhibitory effect on the p110δ subunit of phosphoinositide 3-kinase (PI3K). This document details the molecular pathways modulated by SMER28, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its study, offering a valuable resource for researchers in the field of neurodegenerative disease and protein quality control.
Introduction
Cellular proteostasis is maintained by a delicate balance between protein synthesis, folding, and degradation. In many neurodegenerative disorders, this balance is disrupted, leading to the accumulation of toxic protein aggregates that overwhelm the cell's clearance capacity. The two primary pathways for degrading intracellular proteins are the ubiquitin-proteasome system (UPS) and autophagy. While the UPS primarily handles soluble, monomeric misfolded proteins, autophagy is capable of degrading larger protein aggregates and even entire organelles.
SMER28 (Small Molecule Enhancer of Rapamycin 28) has emerged as a significant pharmacological tool for studying and potentially enhancing these clearance pathways. Unlike rapamycin, which induces autophagy through mTOR inhibition, SMER28 operates through distinct mechanisms, offering an alternative and potentially synergistic approach to promoting the removal of pathological protein aggregates.
Mechanism of Action
SMER28 employs a multifaceted approach to enhance the clearance of aggregate-prone proteins, primarily through the activation of VCP/p97 and the inhibition of PI3K p110δ.
VCP/p97-Dependent Activation of Autophagy and Proteasomal Clearance
The primary mechanism of SMER28 involves its binding to and activation of VCP/p97, a hexameric AAA+ ATPase that plays a crucial role in protein homeostasis.[1][2] SMER28 binding selectively stimulates the ATPase activity of VCP's D1 domain.[3][4] This activation has a cascading effect on both major protein degradation pathways:
-
Autophagy Induction: Activated VCP promotes the assembly and activity of the PtdIns3K complex I.[1][2] This complex is responsible for generating phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid in the initiation of autophagosome formation. The resulting increase in PtdIns3P levels leads to enhanced autophagosome biogenesis and an overall increase in autophagic flux, facilitating the engulfment and subsequent lysosomal degradation of protein aggregates.[1][2]
-
Proteasomal Clearance: VCP is also integral to the UPS, where it functions to segregate ubiquitinated proteins from larger complexes, unfolding them and delivering them to the proteasome for degradation. By enhancing VCP's ATPase activity, SMER28 stimulates the clearance of soluble, misfolded proteins via the UPS.[1][2]
This dual enhancement of both autophagy and the UPS allows for the efficient removal of a wide spectrum of pathological protein species, from soluble monomers to large, insoluble aggregates.[1][5]
PI3K p110δ Inhibition
In addition to its effects on VCP, SMER28 has been shown to directly inhibit the p110δ isoform of Class I phosphoinositide 3-kinases.[1][6][7] This inhibitory action can also contribute to the induction of autophagy, as the PI3K/Akt/mTOR pathway is a major negative regulator of this process. By inhibiting PI3K, SMER28 can lead to a downstream reduction in mTORC1 activity, thereby relieving its inhibitory effect on autophagy initiation.
Quantitative Data on SMER28 Efficacy
The following tables summarize the quantitative effects of SMER28 on the clearance of various aggregate-prone proteins and the induction of autophagy in different cellular models.
Table 1: Effect of SMER28 on Aggregate-Prone Protein Clearance
| Cell Line | Aggregate-Prone Protein | SMER28 Concentration | Treatment Duration | Observed Effect | Reference |
| Mouse Striatal Cells (Q111/Q111) | Mutant Huntingtin (mHTT) | 20 µM | 24 hours | Significant reduction in mHTT levels. | [8] |
| Huntington's Disease (HD) Fibroblasts (mHTT-polyQ80) | Mutant Huntingtin (mHTT) | 20 µM | 24 hours | Reduction in mHTT levels. | [8] |
| Spinocerebellar Ataxia Type 3 (SCA3) Fibroblasts | Mutant Ataxin-3 | 30 µM | 24 hours | Significant reduction in polyQ-expanded Ataxin-3. | [8] |
Table 2: Dose-Dependent Effect of SMER28 on Autophagy Induction
| Cell Line | Assay | SMER28 Concentration | Treatment Duration | Observed Effect | Reference |
| HeLa expressing SRAI-LC3B | FACS Analysis of Autophagy Flux | 3 µM - 100 µM | 48 hours | Dose-dependent increase in autophagy flux, with significant effects starting at 10 µM. | [8] |
| U-2 OS | Immunofluorescence | 50 µM | 16 hours | Increased number and total area of LC3-positive puncta. | [9] |
| U-2 OS | Western Blot | 50 µM and 200 µM | 4 hours | Increased levels of acetylated α-tubulin, indicative of microtubule stabilization which can facilitate autophagy. | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II for Autophagy Monitoring
This protocol details the detection of LC3-I to LC3-II conversion, a hallmark of autophagosome formation, in response to SMER28 treatment.
Materials:
-
Cell culture medium and supplements
-
SMER28 stock solution (in DMSO)
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane (0.2 µm)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B (1:1000)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of SMER28 for the specified duration. Include control groups: vehicle (DMSO), and SMER28 in the presence of a lysosomal inhibitor to assess autophagic flux.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify the band intensities for LC3-II and normalize to the loading control. An increase in the LC3-II/loading control ratio indicates an induction of autophagy.
Protocol 2: Immunofluorescence for LC3 Puncta Visualization
This protocol allows for the visualization and quantification of autophagosome formation as indicated by the formation of LC3 puncta.
Materials:
-
Cells grown on glass coverslips
-
SMER28 stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B (1:200-1:400)
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with SMER28 as described in the Western blot protocol.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash cells with PBS and block with blocking buffer for 30-60 minutes.
-
Antibody Incubation:
-
Incubate with primary anti-LC3B antibody in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting: Wash cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images from multiple random fields for each condition. Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta is indicative of an increase in autophagosomes.
Visualizations
Signaling Pathways
References
- 1. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compounds activating VCP D1 ATPase enhance both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clearance of mutant huntingtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The autophagy inducer SMER28 attenuates microtubule dynamics mediating neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of SMER28: A Small Molecule Enhancer of Autophagy
A Technical Guide to the Discovery, Origin, and Mechanism of a Promising Therapeutic Agent
For researchers, scientists, and drug development professionals, the identification of novel small molecules that can modulate fundamental cellular processes is a critical step in the development of new therapeutic strategies. SMER28, a small molecule enhancer of rapamycin (B549165), has emerged as a significant tool for studying autophagy and holds promise for the treatment of a range of diseases, including neurodegenerative disorders. This technical guide provides an in-depth exploration of the discovery, origin, and multifaceted mechanism of action of SMER28.
Discovery and Origin: A Yeast-Based Screen Reveals a Novel Autophagy Inducer
SMER28 was first identified through an innovative chemical screen designed to find small molecules that enhance the cytostatic effects of rapamycin in the budding yeast, Saccharomyces cerevisiae.[1] Rapamycin is a well-known inhibitor of the mechanistic target of rapamycin (mTOR), a key negative regulator of autophagy.[1] The screen aimed to identify compounds that could potentiate the growth-inhibitory effects of a sub-optimal dose of rapamycin, leading to the discovery of a class of compounds termed "small-molecule enhancers of rapamycin" (SMERs).[2]
Among the initial hits, SMER28 was notable for its ability to induce autophagy in mammalian cells, a function that was surprisingly found to be independent of the mTOR signaling pathway.[1] This discovery was significant as it suggested a novel mechanism for autophagy induction that could potentially bypass some of the side effects associated with mTOR inhibition.
Chemical Synthesis of SMER28
The chemical name for SMER28 is 6-Bromo-N-2-propenyl-4-quinazolinamine. A representative synthesis protocol is outlined below.
Experimental Protocol: Synthesis of SMER28
This protocol is based on established methods for the synthesis of 6-bromo-quinazoline derivatives.
Materials:
-
5-Bromoanthranilic acid
-
Allyl isothiocyanate
-
Ethanol (B145695) (absolute)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Step 1: A mixture of 5-bromoanthranilic acid and allyl isothiocyanate in ethanol is refluxed in the presence of triethylamine to yield the corresponding thiourea (B124793) derivative.
-
Step 2: The thiourea derivative is then cyclized to form the 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
-
Step 3: The thioxo group is subsequently removed, and the 4-chloro-6-bromoquinazoline is formed.
-
Step 4: Finally, reaction with allylamine (B125299) in the presence of a base like potassium carbonate in a solvent such as DMF yields the final product, SMER28.
Mechanism of Action: A Multifaceted Approach to Autophagy Induction
Initial studies established that SMER28 induces autophagy independently of mTOR.[1] Subsequent research has revealed a more complex and multifaceted mechanism of action, involving direct interactions with key proteins in the autophagy and cellular signaling pathways.
Interaction with VCP/p97 and the PtdIns3K Complex
A pivotal discovery in understanding SMER28's mechanism was its direct binding to Valosin-Containing Protein (VCP), also known as p97.[3] VCP is an AAA+ ATPase that plays a crucial role in a variety of cellular processes, including protein quality control. The interaction of SMER28 with VCP enhances the assembly and activity of the Phosphatidylinositol 3-kinase (PtdIns3K) complex I.[3] This complex is essential for the initiation of autophagy, as it produces phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid for the formation of the autophagosome.
The enhanced activity of the PtdIns3K complex leads to increased levels of PtdIns3P, which in turn promotes the recruitment of downstream autophagy-related (Atg) proteins to the phagophore, the precursor to the autophagosome. This ultimately results in an increased rate of autophagosome formation and enhanced autophagic flux.
Signaling Pathway of SMER28 via VCP/p97
Caption: SMER28 binds to VCP/p97, enhancing PtdIns3K complex activity.
Direct Inhibition of PI3K p110 Delta
Further investigations into the signaling pathways affected by SMER28 revealed a direct inhibitory effect on the p110 delta (p110δ) isoform of phosphoinositide 3-kinase (PI3K). This inhibition is another facet of its mTOR-independent mechanism. The PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition is a known trigger for autophagy. By directly inhibiting PI3K p110δ, SMER28 can suppress this signaling cascade, leading to the induction of autophagy.
Experimental Workflow for Assessing PI3K Inhibition
Caption: Workflow for determining SMER28's effect on PI3K signaling.
Experimental Protocols for Assessing SMER28 Activity
The following are detailed methodologies for key experiments used to characterize the autophagic activity of SMER28.
Quantification of Autophagy by LC3 Puncta Formation
Experimental Protocol: Immunofluorescence for LC3
This protocol describes the visualization and quantification of autophagosomes by staining for the microtubule-associated protein 1A/1B-light chain 3 (LC3).
Materials:
-
Cells of interest (e.g., HeLa, MEFs)
-
SMER28
-
Bafilomycin A1 (optional, for flux assays)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against LC3B
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of SMER28 for the specified duration (e.g., 16-24 hours). A vehicle control (DMSO) should be included. For autophagic flux analysis, a parallel set of cells can be co-treated with Bafilomycin A1 for the last 4 hours of the SMER28 incubation.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells three times with PBS and then mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: The number of LC3-positive puncta per cell is quantified using image analysis software. An increase in the number of puncta in SMER28-treated cells compared to the control indicates an induction of autophagy.
Assessment of Autophagic Flux by p62/SQSTM1 Degradation
Experimental Protocol: Western Blotting for p62/SQSTM1
This protocol measures the degradation of p62 (also known as SQSTM1), a protein that is selectively degraded by autophagy.
Materials:
-
Cells of interest
-
SMER28
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p62 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with SMER28 as described above. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p62 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. A decrease in the p62 protein level (normalized to the loading control) in SMER28-treated cells compared to the control is indicative of increased autophagic flux.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on SMER28.
Table 1: Effect of SMER28 on Autophagy Markers
| Cell Line | SMER28 Concentration | Treatment Time | Effect on LC3-II Levels | Effect on p62 Levels | Reference |
| U-2 OS | 50 µM | 16 h | Increased puncta | Increased puncta | [3] |
| HeLa (EGFP-LC3) | 47 µM | 24 h | Increased puncta | Not reported | [4] |
| MEFs | 10 µM | 16 h | Increased | Decreased |
Table 2: Inhibition of PI3K Isoforms by SMER28
| PI3K Isoform | SMER28 Concentration | % Inhibition | Reference |
| p110α | 50 µM | ~10% | |
| p110β | 50 µM | ~20% | |
| p110γ | 50 µM | ~40% | |
| p110δ | 50 µM | ~85% |
Conclusion
SMER28 represents a significant discovery in the field of autophagy research. Its unique, mTOR-independent mechanism of action, involving the modulation of VCP/p97 and direct inhibition of PI3K p110δ, offers a promising alternative to traditional autophagy inducers. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of SMER28 and to explore its utility as a tool to unravel the complexities of autophagy and related cellular processes. Continued research into SMER28 and similar small molecules will undoubtedly pave the way for novel therapeutic interventions for a wide range of human diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Small molecules enhance autophagy and reduce toxicity in Huntington's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An mTOR inhibitor discovery system using drug-sensitized yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
SMER28's Function in Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMER28 (Small Molecule Enhancer of Rapamycin 28) is a potent modulator of cellular homeostasis, primarily recognized for its ability to induce autophagy, a critical cellular process for the degradation and recycling of damaged organelles and misfolded proteins. Initially identified as an mTOR-independent autophagy enhancer, subsequent research has unveiled a dual mechanism of action, positioning SMER28 as a significant tool for studying cellular quality control pathways and as a potential therapeutic agent for a range of pathologies, including neurodegenerative diseases and cancer. This document provides an in-depth technical overview of SMER28's function, detailing its molecular targets, signaling pathways, and effects on cellular processes. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms to serve as a comprehensive resource for the scientific community.
Introduction
Cellular homeostasis relies on a delicate balance between anabolic and catabolic processes. Autophagy is a fundamental catabolic pathway that sequesters cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. Dysregulation of autophagy is implicated in numerous diseases, making the identification of small molecules that can modulate this process a key area of research. SMER28 was first identified in a screen for compounds that enhance the activity of the mTOR inhibitor rapamycin.[1][2] It has since been shown to promote the clearance of aggregate-prone proteins associated with neurodegenerative disorders like Huntington's, Parkinson's, and Alzheimer's diseases.[3][4][5] This guide synthesizes the current understanding of SMER28's multifaceted role in maintaining cellular health.
Mechanisms of Action
SMER28 employs at least two distinct mechanisms to influence cellular homeostasis, primarily through the induction of autophagy. These pathways involve the direct inhibition of the PI3K/mTOR signaling axis and the activation of the VCP/p97 chaperone.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
One of the primary mechanisms by which SMER28 induces autophagy is through the direct inhibition of Class I Phosphoinositide 3-kinases (PI3Ks).[1][6]
-
Direct Target: SMER28 directly binds to the catalytically active p110δ subunit of PI3K with high affinity and to the p110γ subunit to a lesser extent.[1]
-
Downstream Effects: This inhibition leads to a significant reduction in the phosphorylation of key downstream effectors, including AKT (at Thr308 and Ser473) and mTOR.[1][6] The attenuation of this signaling cascade relieves the inhibitory pressure on the autophagy-initiating ULK1 complex, thereby promoting autophagosome formation.
-
Cellular Consequences: Beyond autophagy induction, inhibition of the PI3K/AKT/mTOR pathway by SMER28 results in growth retardation and a partial cell cycle arrest in the G1 phase.[1]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K\n(p110δ/γ)", fillcolor="#F1F3F4", fontcolor="#202124"]; SMER28 [label="SMER28", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Growth [label="Cell Growth &\n Proliferation", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> AKT [label="PIP3", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; AKT -> mTORC1 [color="#4285F4"]; mTORC1 -> Autophagy [arrowhead=tee, color="#EA4335"]; mTORC1 -> Growth [color="#4285F4"]; SMER28 -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; } .enddot Caption: SMER28 inhibits the PI3K/AKT/mTOR signaling pathway.
Activation of the VCP/p97 Chaperone
A more recently elucidated mechanism involves the direct interaction of SMER28 with the Valosin-Containing Protein (VCP/p97), a critical player in protein quality control.[4][7][8]
-
Direct Target: SMER28 binds to VCP/p97 in the cleft between its substrate-binding domain and ATPase domain 1 (D1).[4][5]
-
Mechanism of Activation: This binding selectively stimulates the ATPase activity of the D1 domain of VCP.[4][7]
-
Autophagy Induction: The increased VCP D1 ATPase activity promotes the assembly and activity of the PtdIns3K complex I, which includes BECN1, ATG14, NRBF2, PIK3C3/VPS34, and PIK3R4/VPS15.[4][9] This leads to an increase in phosphatidylinositol 3-phosphate (PtdIns3P) levels, a crucial step in the initiation of autophagosome biogenesis.[4][7]
-
Proteasomal Clearance: In addition to its role in autophagy, VCP/p97 is involved in the ubiquitin-proteasome system (UPS). SMER28-mediated activation of VCP also enhances the clearance of soluble misfolded proteins via the UPS.[4][7][8]
// Nodes SMER28 [label="SMER28", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; VCP [label="VCP/p97", fillcolor="#F1F3F4", fontcolor="#202124"]; PtdIns3K_complex [label="PtdIns3K Complex I\n(BECN1, ATG14, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; PtdIns3P [label="PtdIns3P Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagosome [label="Autophagosome\nBiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; UPS [label="Ubiquitin-Proteasome\nSystem (UPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Misfolded_Soluble [label="Soluble Misfolded\nProteins", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Misfolded_Aggregates [label="Aggregated Misfolded\nProteins", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges SMER28 -> VCP [color="#4285F4"]; VCP -> PtdIns3K_complex [label="Assembly &\nActivity", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PtdIns3K_complex -> PtdIns3P [color="#4285F4"]; PtdIns3P -> Autophagosome [color="#4285F4"]; VCP -> UPS [label="Enhances", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Misfolded_Soluble -> UPS [style=dashed, color="#5F6368"]; Misfolded_Aggregates -> Autophagosome [style=dashed, color="#5F6368"]; } .enddot Caption: SMER28 activates VCP/p97 to promote autophagy and proteasomal clearance.
Quantitative Data on SMER28's Effects
The following tables summarize the quantitative effects of SMER28 on various cellular parameters as reported in the literature.
Table 1: Effect of SMER28 on Autophagy Markers
| Cell Line | SMER28 Concentration | Incubation Time | Observed Effect | Reference |
| U-2 OS | 50 µM | 16 h | Increase in number and total area of LC3 and p62-positive puncta per cell. | [1] |
| HeLa (EGFP-LC3) | 47 µM | 24 h | Significant increase in the proportion of cells with EGFP-LC3 vesicles. | [10] |
| HeLa (SRAI-LC3B) | 10-100 µM | 48 h | Dose-dependent increase in autophagy flux. | [7][11] |
Table 2: Effect of SMER28 on Cell Proliferation and Viability
| Cell Line | SMER28 Concentration | Incubation Time | Observed Effect | Reference |
| U-2 OS | 50 µM | 47 h | Retarded cell growth comparable to 300 nM rapamycin. | [1] |
| U-2 OS | 200 µM | 47 h | Almost complete growth arrest after an initial lag phase of approximately 8 h. | [1] |
| B cell lymphoma (WEHI-231, A20) | 200 µM | 4 h | Potent suppression of MAPK activation; increased apoptosis and necrosis compared to non-hematopoietic cells. | [1] |
Table 3: Effect of SMER28 on the Clearance of Aggregate-Prone Proteins
| Cell Line / Model | Protein Target | SMER28 Concentration | Incubation Time | Observed Effect | Reference |
| PC12 | A53T α-synuclein | 47 µM | 48 h | Enhanced clearance of A53T α-synuclein. | [10] |
| COS-7 | EGFP-HDQ74 | 47 µM | 48 h | Reduction in aggregation and cell death. | [10] |
| Mouse Striatal Cells (Q111/Q111) | Mutant Huntingtin | 20 µM | 24 h | Significant reduction in mutant huntingtin levels. | [7][11] |
| Huntington's Disease Fibroblasts (mHTT-polyQ80) | Mutant Huntingtin | 20 µM | 24 h | Reduction in mutant huntingtin levels. | [7][11] |
| N2a-APP | Aβ and APP-CTF | 50 µM | 16 h | Significant decrease in Aβ and APP-CTF levels. | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Immunofluorescence Staining for LC3 and p62
This protocol is used to visualize and quantify autophagosome formation.
// Nodes start [label="Seed cells on coverslips", fillcolor="#FFFFFF", fontcolor="#202124"]; treat [label="Treat with SMER28 (e.g., 50 µM, 16h)\nand vehicle control (DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; fix [label="Fix cells (e.g., 4% PFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; permeabilize [label="Permeabilize (e.g., 0.1% Triton X-100)", fillcolor="#F1F3F4", fontcolor="#202124"]; block [label="Block with 5% BSA", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_ab [label="Incubate with primary antibodies\n(anti-LC3, anti-p62)", fillcolor="#F1F3F4", fontcolor="#202124"]; secondary_ab [label="Incubate with fluorescent\nsecondary antibodies", fillcolor="#F1F3F4", fontcolor="#202124"]; mount [label="Mount coverslips with DAPI", fillcolor="#F1F3F4", fontcolor="#202124"]; image [label="Image using confocal microscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Quantify puncta per cell", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treat [color="#4285F4"]; treat -> fix [color="#4285F4"]; fix -> permeabilize [color="#4285F4"]; permeabilize -> block [color="#4285F4"]; block -> primary_ab [color="#4285F4"]; primary_ab -> secondary_ab [color="#4285F4"]; secondary_ab -> mount [color="#4285F4"]; mount -> image [color="#4285F4"]; image -> quantify [color="#4285F4"]; } .enddot Caption: Workflow for immunofluorescence analysis of autophagy.
Materials:
-
Cells (e.g., U-2 OS)
-
Glass coverslips
-
24-well plates
-
SMER28 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies: Rabbit anti-LC3, Mouse anti-p62/SQSTM1
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-Rabbit, Alexa Fluor 568 anti-Mouse)
-
Mounting medium with DAPI
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of SMER28 or vehicle control (DMSO) for the specified duration (e.g., 16 hours).[1]
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto glass slides using mounting medium containing DAPI.
-
Visualize and capture images using a confocal microscope.
-
Quantify the number and area of LC3 and p62 puncta per cell using image analysis software.
Western Blot Analysis of PI3K Signaling and Protein Clearance
This protocol is used to quantify changes in protein phosphorylation and the levels of aggregate-prone proteins.
Materials:
-
Cell culture reagents
-
SMER28 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-mutant Huntingtin, anti-Aβ, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with SMER28 or vehicle control as required.
-
Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.
-
Clear lysates by centrifugation and determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., actin or GAPDH).
Therapeutic Potential and Future Directions
The dual mechanism of action of SMER28 makes it a promising candidate for therapeutic development. Its ability to clear toxic protein aggregates is highly relevant for neurodegenerative diseases.[3][4] Furthermore, its cytostatic effects on cancer cells, particularly those dependent on PI3Kδ signaling like B cell lymphomas, suggest its potential as an anti-cancer agent.[1] SMER28 has also been shown to be protective against radiotherapy in normal tissues, indicating its potential as a cytoprotector during cancer treatment.[3]
Future research should focus on optimizing the potency and specificity of SMER28 and its analogs. A deeper understanding of its pharmacokinetic and pharmacodynamic properties in vivo is crucial for its translation into a clinical setting. Additionally, exploring the interplay between the two known mechanisms of action in different cellular contexts will provide a more comprehensive picture of SMER28's role in cellular homeostasis.
Conclusion
SMER28 is a versatile small molecule that modulates cellular homeostasis through at least two distinct and significant pathways: the inhibition of PI3K/AKT/mTOR signaling and the activation of the VCP/p97 chaperone. These actions converge on the enhancement of cellular degradative pathways, including autophagy and the ubiquitin-proteasome system. This technical guide provides a consolidated resource of the current knowledge on SMER28, offering valuable insights for researchers and professionals in drug development who are interested in targeting these fundamental cellular processes for therapeutic benefit. The continued investigation of SMER28 and similar compounds holds great promise for the development of novel treatments for a wide range of human diseases.
References
- 1. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agscientific.com [agscientific.com]
- 4. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alzcdn.alzinfo.org [alzcdn.alzinfo.org]
The Primary Molecular Targets of SMER28: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMER28, a small molecule enhancer of rapamycin, has emerged as a significant modulator of cellular proteostasis, primarily through its ability to induce autophagy. This technical guide provides a comprehensive overview of the primary molecular targets of SMER28, detailing the experimental validation of these interactions and their downstream consequences. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.
Primary Molecular Targets
The primary molecular targets of SMER28 that have been experimentally validated are Valosin-Containing Protein (VCP)/p97 and the p110δ catalytic subunit of Phosphoinositide 3-kinase (PI3K).
Valosin-Containing Protein (VCP/p97)
The most well-characterized direct target of SMER28 is VCP/p97, an abundant hexameric AAA+ ATPase involved in a multitude of cellular processes, including protein quality control.
Binding Affinity and Specificity:
SMER28 binds to VCP/p97 with a sub-micromolar affinity.[1][2] Surface Plasmon Resonance (SPR) has been employed to determine the dissociation constant (Kd), providing quantitative evidence of this interaction.[1][2] Limited proteolysis-coupled mass spectrometry (LiP-MS) has revealed that SMER28 binds within the cleft formed between the N-terminal substrate-binding domain and the D1 ATPase domain of VCP.[3] This binding is selective for the D1 domain, leading to a stimulation of its ATPase activity without affecting the D2 domain.[2][3]
Functional Consequences of Binding:
The binding of SMER28 to VCP/p97 has two major downstream effects:
-
Enhancement of Autophagy: SMER28-mediated activation of VCP's D1 ATPase activity promotes the assembly and activity of the PtdIns3K complex I.[2][3] This complex is crucial for the initiation of autophagy, and its enhanced activity leads to increased production of phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid in autophagosome formation.[2][3] This ultimately results in an mTOR-independent induction of autophagy.
-
Stimulation of Proteasomal Clearance: In addition to its role in autophagy, VCP/p97 is integral to the ubiquitin-proteasome system (UPS). SMER28 binding enhances the degradation of misfolded and aggregate-prone proteins via the UPS in a VCP-dependent manner.[2][3]
Phosphoinositide 3-kinase (PI3K)
SMER28 has also been identified as a direct inhibitor of the class I PI3K catalytic subunit p110δ.[4][5][6]
Inhibitory Activity:
In vitro kinase assays have demonstrated that SMER28 directly inhibits the activity of the p110δ subunit of PI3K.[4] This inhibition is potent, with almost complete suppression of p110δ activity observed at a concentration of 50 µM.[4] A more modest inhibitory effect was also observed on the p110γ subunit.[4]
Functional Consequences of Inhibition:
The inhibition of PI3K signaling by SMER28 contributes to its autophagy-inducing effects, as the PI3K/Akt/mTOR pathway is a major negative regulator of autophagy. By inhibiting PI3K, SMER28 can disinhibit autophagy. This finding also suggests that SMER28 may have therapeutic potential in diseases characterized by aberrant PI3Kδ activity, such as certain types of cancer.[4][6]
Quantitative Data Summary
| Target | Parameter | Value | Method |
| VCP/p97 | Kd | ~750 ± 250 nM | Surface Plasmon Resonance (SPR)[1][2] |
| PI3K p110δ | Inhibition | ~87% at 50 µM | In vitro kinase assay |
| Eliminated at 200 µM | In vitro kinase assay[4] | ||
| PI3K p110γ | Inhibition | ~43% at 50 µM | In vitro kinase assay |
| ~86% at 200 µM | In vitro kinase assay[4] |
Experimental Protocols
Identification of SMER28 Molecular Targets
1. Affinity Chromatography:
This technique is a foundational method for identifying the binding partners of a small molecule.
-
Probe Synthesis: SMER28 is chemically modified to incorporate a linker arm and an affinity tag, such as biotin. A photo-reactive group can also be included for covalent cross-linking to target proteins upon UV irradiation (photo-affinity chromatography).[7][8]
-
Cell Lysate Preparation: Cells or tissues of interest are lysed to release proteins.
-
Affinity Pulldown: The biotinylated SMER28 probe is incubated with the cell lysate to allow for binding to its target proteins.
-
Capture: Streptavidin-coated beads are added to the lysate to capture the biotin-SMER28-protein complexes.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Identification: The eluted proteins are identified using mass spectrometry.[7][8]
2. Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful method to validate target engagement in a cellular context.[9][10][11]
-
Principle: The binding of a ligand (SMER28) to its target protein often increases the thermal stability of the protein.
-
Procedure:
-
Intact cells are treated with either SMER28 or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting.
-
-
Outcome: A shift in the melting curve of the target protein to higher temperatures in the presence of SMER28 indicates direct binding.[9][10][11]
Characterization of Target Interactions
1. In Vitro VCP/p97 ATPase Activity Assay:
This assay measures the effect of SMER28 on the enzymatic activity of VCP/p97.[12]
-
Reagents: Purified VCP/p97 protein, ATP, assay buffer, and a detection reagent (e.g., Kinase-Glo).
-
Procedure:
-
Purified VCP/p97 is incubated with SMER28 or a vehicle control.
-
ATP is added to initiate the ATPase reaction.
-
The reaction is incubated for a defined period.
-
A detection reagent is added to measure the amount of remaining ATP. The luminescence signal is inversely proportional to the ATPase activity.[12]
-
2. In Vitro PI3K Kinase Assay:
This assay quantifies the inhibitory effect of SMER28 on PI3K activity.
-
Reagents: Purified recombinant PI3K isoforms (e.g., p110δ/p85α), a lipid substrate (e.g., PIP2), ATP, and a detection system.
-
Procedure:
-
The PI3K enzyme is incubated with varying concentrations of SMER28.
-
The kinase reaction is initiated by adding the lipid substrate and ATP.
-
The amount of phosphorylated lipid product (PIP3) is measured, often using a fluorescence-based detection method.
-
-
Outcome: A decrease in PIP3 production in the presence of SMER28 indicates inhibition of PI3K activity.
3. Microtubule Stabilization Assay:
This assay assesses the effect of SMER28 on the stability of microtubules.[13][14]
-
Procedure:
-
Cells are treated with SMER28, a known microtubule-stabilizing agent (e.g., paclitaxel), and a vehicle control.
-
Cells are lysed, and the protein extracts are subjected to Western blotting.
-
-
Analysis: The level of acetylated α-tubulin is measured. An increase in acetylated α-tubulin is an indicator of microtubule stabilization.[13][14]
Signaling Pathways and Experimental Workflows
SMER28-VCP/p97 Signaling Pathway
Caption: SMER28 interaction with VCP/p97 and downstream signaling.
SMER28-PI3K Signaling Pathway
Caption: SMER28-mediated inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow for Target Identification
Caption: A generalized workflow for the identification of small molecule targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Compounds activating VCP D1 ATPase enhance both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Understanding the Signaling Pathways Modulated by SMER28: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMER28 (Small Molecule Enhancer of Rapamycin 28) is a novel autophagy-inducing compound with significant therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer.[1][2][3][4] Initially identified as an mTOR-independent autophagy enhancer, recent studies have elucidated its complex molecular mechanisms.[1][5][6][7] This technical guide provides a comprehensive overview of the signaling pathways modulated by SMER28, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions. The primary mechanisms of SMER28-induced autophagy involve the direct inhibition of the PI3K/mTOR signaling axis and the positive modulation of the VCP/p97-PtdIns3K complex.[1][5][6] Understanding these pathways is crucial for the continued development of SMER28 and related compounds as therapeutic agents.
Core Signaling Pathways Modulated by SMER28
SMER28 induces autophagy through at least two distinct, yet potentially interconnected, signaling pathways.
Inhibition of the PI3K/AKT/mTOR Signaling Axis
One of the primary mechanisms of action for SMER28 is the direct inhibition of Class I Phosphoinositide 3-kinases (PI3Ks).[1][8] This inhibition leads to a cascade of downstream effects that ultimately relieve the suppression of autophagy.
-
Direct PI3K Inhibition: SMER28 has been shown to directly bind to and inhibit the catalytically active p110δ subunit of PI3K, and to a lesser extent, the p110γ subunit.[1][8] This action is distinct from rapamycin, which allosterically inhibits mTORC1.[1]
-
Downstream Effects: Inhibition of PI3K by SMER28 leads to a significant reduction in the phosphorylation of downstream effectors, including AKT (at both Thr308 and Ser473) and mTOR.[1][8] The decreased activity of the mTORC1 complex, a central regulator of autophagy, lifts its inhibitory effect on the ULK1 complex, thereby initiating autophagosome formation.[8]
-
Cellular Consequences: This pathway not only induces autophagy but also results in growth retardation and a partial G1 phase cell cycle arrest.[1][8] Furthermore, it can lead to apoptosis in cancer cells, particularly those dependent on PI3Kδ signaling, such as B cell lymphomas.[1]
VCP/p97-Dependent Enhancement of Autophagosome Biogenesis
A second, mTOR-independent mechanism involves the interaction of SMER28 with Valosin-Containing Protein (VCP/p97), a key player in protein quality control.[5][6]
-
SMER28-VCP Interaction: SMER28 binds to VCP/p97, specifically stimulating the ATPase activity of its D1 domain.[5]
-
PtdIns3K Complex I Assembly: This selective activation of VCP enhances the assembly and activity of the PtdIns3K complex I, which is composed of BECN1, ATG14, NRBF2, PIK3C3/VPS34, and PIK3R4/VPS15.[5][6]
-
Increased PtdIns3P Synthesis: The enhanced activity of the PtdIns3K complex I leads to increased production of Phosphatidylinositol 3-phosphate (PtdIns3P), a crucial lipid for the biogenesis of autophagosomes.[5][6][9]
-
Concurrent Proteasomal Clearance: In addition to promoting autophagy, SMER28's interaction with VCP also stimulates the clearance of soluble misfolded proteins through the ubiquitin-proteasome system (UPS).[5][6]
Quantitative Data on SMER28's Effects
The following tables summarize the quantitative data from key experiments investigating the effects of SMER28.
Table 1: Effects of SMER28 on Cell Proliferation and Viability
| Cell Line | SMER28 Concentration | Treatment Duration | Effect on Proliferation | Effect on Viability | Reference |
| U-2 OS | 50 µM | 47 h | Growth retardation comparable to 300 nM rapamycin | >95% viable cells | [1] |
| U-2 OS | 200 µM | 47 h | Almost complete growth arrest after ~8 h | ~75% viable cells (25% cell death) | [1][10] |
Table 2: Modulation of Signaling Protein Phosphorylation by SMER28
| Cell Line | SMER28 Concentration | Treatment Duration | Protein | Phosphorylation Site | Change in Phosphorylation | Reference |
| U-2 OS | 50 µM | 4 h | mTOR | Ser2448 | No significant change | [8] |
| U-2 OS | 200 µM | 4 h | mTOR | Ser2448 | Reduced to levels comparable to rapamycin | [8] |
| U-2 OS | 50 µM / 200 µM | 4 h | Akt | Thr308 | Strongly reduced | [8] |
| U-2 OS | 50 µM / 200 µM | 4 h | Akt | Ser473 | Strongly reduced | [8] |
| U-2 OS | 200 µM | 4 h | p70S6K | Thr389 | Reduced by approximately half | [8] |
Table 3: Induction of Autophagy Markers by SMER28
| Cell Line | SMER28 Concentration | Treatment Duration | Marker | Observation | Reference |
| U-2 OS | 50 µM | 16 h | LC3 puncta | Increased number and total area per cell | [1][11] |
| U-2 OS | 50 µM | 16 h | p62/SQSTM1 puncta | Increased number and total area per cell | [1][11] |
| HeLa | 3 µM - 100 µM | 24-48 h | SRAI-LC3B flux | Dose-dependent increase in autophagy flux | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Cell Culture and Treatment
-
Cell Lines: U-2 OS (human osteosarcoma), MDCK (Madin-Darby canine kidney), HeLa, and primary neuronal cells have been utilized in studies with SMER28.[1][12][13]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
SMER28 Treatment: SMER28 is dissolved in DMSO to prepare a stock solution. For experiments, working solutions are prepared in complete cell culture medium at final concentrations typically ranging from 10 µM to 200 µM. A vehicle control (DMSO) at the same final concentration as the highest SMER28 treatment is included in all experiments.
Western Blotting for Protein Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay such as the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against the proteins of interest (e.g., phospho-AKT, total AKT, LC3, p62, GAPDH) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[1]
Immunofluorescence for Autophagy Puncta Analysis
-
Cell Seeding: Cells are seeded onto coverslips in multi-well plates to achieve 50-70% confluency at the time of analysis.[14]
-
Treatment: Cells are treated with SMER28 or vehicle control for the desired duration (e.g., 16 hours).[14]
-
Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with a detergent such as 0.1% Triton X-100.[14]
-
Staining: After blocking with a suitable blocking buffer (e.g., 5% BSA in PBS), cells are incubated with primary antibodies against LC3 and/or p62, followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: The coverslips are mounted on slides, and images are acquired using a confocal microscope. The number and area of fluorescent puncta per cell are quantified using image analysis software like ImageJ.[1]
Concluding Remarks for Drug Development Professionals
The dual mechanisms of action of SMER28 present a compelling case for its therapeutic development. Its ability to induce autophagy through both mTOR-dependent and -independent pathways suggests it may be effective in a broader range of cellular contexts than compounds that target only a single pathway. The direct inhibition of PI3Kδ makes SMER28 a particularly attractive candidate for hematological malignancies.[1] Furthermore, its role in enhancing the clearance of aggregate-prone proteins highlights its potential in treating neurodegenerative diseases like Huntington's, Parkinson's, and Alzheimer's.[2][3][4][6] Future research should focus on optimizing the potency and selectivity of SMER28 derivatives and further elucidating the interplay between the PI3K/mTOR and VCP/p97 pathways in response to this compound. The detailed protocols and data presented in this guide provide a solid foundation for such future investigations.
References
- 1. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzinfo.org [alzinfo.org]
- 3. stemcell.com [stemcell.com]
- 4. agscientific.com [agscientific.com]
- 5. tandfonline.com [tandfonline.com]
- 6. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Neuroprotective Potential of SMER28: A Technical Guide to its Mechanisms and Therapeutic Promise
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMER28, a small molecule enhancer of rapamycin (B549165), has emerged as a promising neuroprotective agent with demonstrated efficacy in various preclinical models of neurodegenerative diseases. Initially identified for its ability to induce autophagy independently of the mTOR pathway, subsequent research has unveiled a multifaceted mechanism of action that includes the modulation of key cellular processes such as protein clearance and microtubule dynamics. This technical guide provides a comprehensive overview of the neuroprotective effects of SMER28, detailing its molecular targets, signaling pathways, and summarizing the quantitative data from key experimental findings. Detailed experimental protocols and visual representations of its mechanisms are provided to facilitate further research and drug development efforts in the field of neurodegeneration.
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of neuronal structure and function, often associated with the accumulation of misfolded and aggregated proteins.[1][2] One of the cell's primary mechanisms for clearing these toxic protein aggregates is autophagy, a catabolic process that delivers cytoplasmic components to the lysosome for degradation.[3] Enhancing autophagy is therefore considered a promising therapeutic strategy for these devastating disorders.[4][5]
SMER28 was first identified in a screen for small molecules that enhance the cytostatic effects of rapamycin and was subsequently found to be a potent inducer of autophagy.[6] Importantly, its mechanism of action was shown to be independent of the primary nutrient-sensing kinase, mTOR, suggesting a novel therapeutic avenue.[6][7] Further studies have elucidated that SMER28 exerts its neuroprotective effects through a dual mechanism: enhancing the clearance of pathogenic proteins via both the autophagic and proteasomal pathways, and promoting neuronal health by stabilizing microtubules.[4][7] This guide delves into the technical details of these neuroprotective actions.
Mechanisms of Action
mTOR-Independent Induction of Autophagy
SMER28's primary and most well-characterized function is the induction of autophagy through a mechanism that is distinct from the classical mTOR-dependent pathway.[6][7]
2.1.1. Targeting VCP/p97
Recent studies have identified Valosin-Containing Protein (VCP/p97) as a direct molecular target of SMER28.[4][5] VCP is a crucial AAA+ ATPase involved in a myriad of cellular processes, including protein quality control.[4][5] SMER28 binds to VCP and selectively stimulates the ATPase activity of its D1 domain.[5] This activation has a downstream effect on the PtdIns3K complex I, a key initiator of autophagosome formation.[4][5]
Signaling Pathway: SMER28-VCP-PtdIns3K Complex I Axis
The binding of SMER28 to VCP enhances the assembly and activity of the PtdIns3K complex I, which is composed of BECN1, ATG14, NRBF2, PIK3C3/VPS34, and PIK3R4/VPS15.[4][5] This leads to an increase in the production of phosphatidylinositol 3-phosphate (PtdIns3P), a critical lipid that recruits downstream autophagy-related (Atg) proteins to initiate the formation of the autophagosome.[4][5][8]
Enhancement of Proteasomal Clearance
In addition to upregulating autophagy, SMER28 also stimulates the clearance of misfolded proteins through the ubiquitin-proteasome system (UPS).[4][5] This dual action on the two major protein degradation pathways makes SMER28 a particularly potent agent for clearing neurotoxic proteins.[4][5] The binding of SMER28 to VCP is also implicated in this enhanced proteasomal activity.[4]
Attenuation of PI3K/mTOR Signaling
While initially characterized as mTOR-independent, more recent evidence suggests that SMER28 can also directly inhibit the PI3K/mTOR signaling pathway.[9][10] Specifically, SMER28 has been shown to directly inhibit the p110 delta and, to a lesser extent, the p110 gamma catalytic subunits of PI3K.[11] This inhibition leads to reduced phosphorylation of downstream effectors such as Akt and mTOR, which can further contribute to the induction of autophagy.[9][10]
References
- 1. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-related Huntington’s disease progression modeled in directly reprogrammed patient-derived striatal neurons highlights impaired autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of macroautophagy by mTOR and Beclin 1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The autophagy inducer SMER28 attenuates microtubule dynamics mediating neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
SMER28: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMER28 (Small Molecule Enhancer of Rapamycin 28) is a potent inducer of autophagy, the cellular process of degradation and recycling of its own components. Initially identified as an mTOR-independent autophagy enhancer, recent studies have elucidated its direct molecular targets and expanded its potential applications in various research fields, including neurodegenerative diseases, cancer, and rare genetic disorders.[1][2][3] This document provides detailed application notes and protocols for the effective use of SMER28 in cell culture experiments.
Mechanism of Action
SMER28 induces autophagy through at least two primary mechanisms:
-
Direct Inhibition of PI3K : SMER28 has been shown to directly bind to and inhibit the p110δ and, to a lesser extent, the p110γ isoforms of phosphoinositide 3-kinase (PI3K).[2][4] This inhibition attenuates the PI3K/AKT signaling pathway, a key negative regulator of autophagy, thereby promoting the initiation of autophagosome formation.[4]
-
Activation of VCP/p97 : Another proposed mechanism involves the binding of SMER28 to Valosin-Containing Protein (VCP/p97). This interaction enhances the ATPase activity of VCP, which in turn promotes the assembly and activity of the PtdIns3K complex I. This complex is crucial for the production of phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid in autophagosome biogenesis.[5][6]
Beyond autophagy induction, SMER28 has been observed to cause growth retardation and a partial G1 phase cell cycle arrest in some cell lines.[4][7] It has also been reported to stabilize microtubules, a feature distinct from other autophagy inducers like rapamycin.[8]
Data Presentation
The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Recommended Working Conditions for SMER28 in Cell Culture
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| U-2 OS (Human Osteosarcoma) | 50 µM - 200 µM | 4 - 48 hours | Increased LC3 and p62 puncta, growth retardation.[2][4][7] | [2][4][7] |
| PC12 (Rat Pheochromocytoma) | 43 µM | Not Specified | Decrease in α-synuclein A53T mutant level.[9] | [9] |
| COS-7 (Monkey Kidney Fibroblast) | 47 µM | 48 hours | Inhibition of EGFP-tagged huntingtin aggregation.[9][10] | [9][10] |
| MEF (Mouse Embryonic Fibroblast) | 10 µM | 16 hours | Decrease in βCTF levels.[9][11] | [9][11] |
| N2a-APP (Mouse Neuroblastoma) | Up to 50 µM | 16 hours | Decrease in Aβ40 and APP-CTF levels.[11] | [11] |
| MMS1 (Human Multiple Myeloma) | 5 µM - 200 µM | 24 hours | Dose-dependent decrease in cell viability.[2][12] | [2][12] |
| Mouse Striatal Cells | 20 µM | 24 hours | Significant reduction in mutant huntingtin levels.[13] | [13] |
| Huntington's Disease Fibroblasts | 20 µM | 24 hours | Reduction in mutant huntingtin levels.[13] | [13] |
Table 2: Physicochemical Properties of SMER28
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀BrN₃ | [2][3] |
| Molecular Weight | 264.12 g/mol | [2] |
| CAS Number | 307538-42-7 | [2][3] |
| Appearance | White to off-white solid | [2][12] |
| Purity | ≥98% | [2][3] |
| Solubility | ≥ 32 mg/mL in DMSO | [2][12] |
Signaling Pathways and Experimental Workflow
Figure 1. Simplified signaling pathway of SMER28-induced autophagy.
Figure 2. General experimental workflow for studying SMER28 effects.
Experimental Protocols
Protocol 1: Preparation of SMER28 Stock and Working Solutions
Materials:
-
SMER28 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 2.64 mg of SMER28 in 1 mL of DMSO. Vortex thoroughly until the powder is completely dissolved. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the SMER28 stock solution. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., for a 50 µM working solution, add 5 µL of a 10 mM stock to 995 µL of medium).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest SMER28 concentration.
Protocol 2: Induction of Autophagy and Analysis by Immunofluorescence for LC3 Puncta
This protocol allows for the visualization and quantification of autophagosome formation.
Materials:
-
Mammalian cell line of interest (e.g., U-2 OS, HeLa)
-
24-well plate with sterile glass coverslips
-
SMER28 working solution and vehicle control
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody against LC3B
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere overnight.[2]
-
Treatment: Remove the old medium and replace it with the SMER28-containing or vehicle control medium. Incubate the cells for 16-24 hours at 37°C with 5% CO₂.[2]
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[2][13]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[2]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with 5% BSA in PBS for 1 hour.[2]
-
Antibody Incubation: Incubate with the primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C. The next day, wash three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.[2]
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI. Image the cells using a fluorescence microscope.
-
Analysis: Quantify the number of LC3-positive puncta per cell. An increase in the number of puncta in SMER28-treated cells compared to the vehicle control indicates the induction of autophagy.[2]
Protocol 3: Western Blot Analysis of Autophagy Markers and Protein Aggregate Clearance
This protocol is used to quantify changes in the levels of autophagy-related proteins (e.g., LC3-II/LC3-I ratio, p62/SQSTM1) or specific protein aggregates.
Materials:
-
6-well plates
-
SMER28 working solution and vehicle control
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against LC3B, p62, or a protein of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of SMER28 or vehicle for the specified duration.[13]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.[13]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[13]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.[13]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection and Analysis: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[13]
Concluding Remarks
SMER28 is a versatile and valuable tool for studying autophagy and its role in various cellular processes and disease models. Its mTOR-independent mechanism of action provides a complementary approach to studies using mTOR inhibitors like rapamycin. Careful consideration of cell line-specific responses, optimal concentration, and treatment duration is crucial for obtaining reliable and reproducible results. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively incorporate SMER28 into their cell culture experiments.
References
- 1. agscientific.com [agscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The autophagy inducer SMER28 attenuates microtubule dynamics mediating neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzcdn.alzinfo.org [alzcdn.alzinfo.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
SMER28: Application Notes and Protocols for In Vitro Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: SMER28 (Small Molecule Enhancer of Rapamycin 28) is a potent inducer of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[1][2] Initially identified as an mTOR-independent autophagy enhancer, further research has revealed that SMER28 exerts its effects through the direct inhibition of the p110δ and, to a lesser extent, the p110γ isoforms of phosphoinositide 3-kinase (PI3K).[3] This inhibition of the PI3K/AKT/mTOR signaling pathway leads to the induction of autophagy, making SMER28 a valuable tool for studying this fundamental cellular process and for investigating its therapeutic potential in various diseases, including neurodegenerative disorders and cancer.[3][4][5]
This document provides detailed application notes and protocols for the in vitro use of SMER28, designed to assist researchers in effectively utilizing this compound in their studies.
Data Presentation: In Vitro Efficacy of SMER28
The following tables summarize the effective working concentrations and observed effects of SMER28 across various cell lines and experimental assays.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| U-2 OS | 50 µM - 200 µM | 4 - 48 hours | Increased LC3 and p62 puncta, growth retardation, G1 cell cycle arrest, inhibition of PI3K/mTOR signaling.[4] | [4] |
| PC12 | 4.7 µM - 47 µM | 24 hours | Enhanced clearance of A53T α-synuclein.[6] | [6] |
| COS-7 | 47 µM | 48 hours | Inhibition of EGFP-tagged huntingtin aggregation.[6][7] | [6][7] |
| HeLa | 3 µM - 100 µM | 24 - 48 hours | Induction of autophagy flux.[8] | [8] |
| Mouse Striatal Cells | 20 µM | 24 hours | Clearance of mutant huntingtin.[8] | [8] |
| Huntington's Disease (HD) Fibroblasts | 20 µM | 24 hours | Clearance of mutant huntingtin.[8] | [8] |
| Spinocerebellar Ataxia Type 3 (SCA3) Fibroblasts | 30 µM | 24 hours | Clearance of mutant Ataxin 3.[8] | [8] |
| A549 | 45 µM | 18 hours | Moderate protection against ricin toxin.[9] | [9] |
| HFF | 45 µM | 18 hours | Moderate protection against ricin toxin.[9] | [9] |
| N2a-APP | Various | 16 hours | No significant cytotoxicity observed.[10] | [10] |
| Rat Primary Neuronal Cultures | Various | 16 hours | Reduction of soluble Aβ40 and Aβ42 peptides.[10] | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SMER28 and a general workflow for in vitro experiments.
Caption: SMER28 inhibits PI3K, leading to reduced mTORC1 activity and subsequent induction of autophagy.
Caption: General workflow for in vitro experiments using SMER28.
Experimental Protocols
Protocol 1: Induction of Autophagy in Cultured Cells
This protocol describes a general procedure for inducing autophagy in cultured cells using SMER28, with subsequent analysis by Western blotting and immunofluorescence.
Materials:
-
Cultured cells of interest (e.g., U-2 OS, HeLa)
-
Complete cell culture medium
-
SMER28 (stock solution in DMSO, e.g., 10-50 mM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Seeding:
-
For Western blotting, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
For immunofluorescence, seed cells on coverslips in 24-well plates to achieve 50-70% confluency.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
SMER28 Treatment:
-
Prepare working solutions of SMER28 in complete cell culture medium from the stock solution. A typical concentration range is 10 µM to 50 µM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest SMER28 treatment.
-
Remove the old medium from the cells and replace it with the SMER28-containing or vehicle control medium.
-
Incubate the cells for the desired time, typically ranging from 4 to 24 hours.[4][8]
-
-
Western Blot Analysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.[4]
-
Determine the protein concentration of the cleared lysates using a BCA Protein Assay kit.[4]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[4]
-
-
Immunofluorescence Staining for LC3 Puncta:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[3]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.[3]
-
Incubate with primary antibody against LC3B diluted in blocking buffer overnight at 4°C.[3]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify LC3 puncta using a fluorescence microscope.
-
Protocol 2: Cell Viability and Proliferation Assays
This protocol outlines methods to assess the effect of SMER28 on cell viability and proliferation.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
SMER28 (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or MTT reagent
-
Plate reader (luminometer or spectrophotometer)
-
Propidium (B1200493) iodide (PI) and Annexin V-FITC for apoptosis analysis
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density for the duration of the experiment.
-
-
SMER28 Treatment:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[4]
-
-
Cell Cycle Analysis (Flow Cytometry):
-
After treatment (e.g., for 24 hours), harvest the cells by trypsinization.[4]
-
Wash the cells with PBS and fix them in cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.[4]
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
After treatment (e.g., for 48 hours), collect both the culture medium and the adherent cells.[4]
-
Wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[4]
-
SMER28 is a versatile and potent tool for the in vitro study of autophagy and its related signaling pathways. The provided protocols and data offer a solid foundation for researchers to design and execute experiments aimed at elucidating the role of autophagy in health and disease. As with any experimental compound, it is recommended to perform dose-response and time-course studies to determine the optimal conditions for each specific cell type and assay.
References
- 1. agscientific.com [agscientific.com]
- 2. alzinfo.org [alzinfo.org]
- 3. benchchem.com [benchchem.com]
- 4. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. alzcdn.alzinfo.org [alzcdn.alzinfo.org]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SMER28 Treatment in Primary Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMER28 (Small Molecule Enhancer of Rapamycin (B549165) 28) is a cell-permeable quinazoline (B50416) compound initially identified as a potent inducer of autophagy, operating independently of the mTOR pathway.[1][2] Its multifaceted mechanism of action makes it a valuable tool for neuroscience research, particularly in the study of neurodegenerative diseases. SMER28 not only enhances the clearance of aggregate-prone proteins associated with conditions like Huntington's, Parkinson's, and Alzheimer's diseases but also exhibits direct neuroprotective and neurotrophic effects.[3][4][5]
Recent studies have elucidated that SMER28's bioactivity extends beyond autophagy induction. It has been shown to stabilize microtubules, promote neurite outgrowth, and protect primary neurons from excitotoxin-induced axonal degeneration.[1][2][6] The compound is understood to exert its effects through multiple pathways. One key mechanism involves binding to the VCP/p97 protein, which stimulates the assembly and activity of the PtdIns3K complex I, leading to enhanced autophagosome biogenesis.[7][8] This interaction also promotes the clearance of misfolded proteins through the ubiquitin-proteasome system.[7][8] Additionally, some studies suggest SMER28 can directly inhibit PI3K p110δ, thereby attenuating PI3K/AKT signaling.[9][10] This unique combination of autophagy induction and microtubule stabilization distinguishes SMER28 from other modulators like rapamycin or taxanes.[1][2]
These application notes provide detailed protocols for the treatment of primary neurons with SMER28 to investigate its neuroprotective and neurotrophic properties.
Quantitative Data Summary
The following tables summarize the quantitative effects of SMER28 treatment as documented in preclinical studies.
Table 1: Neuroprotective Effect of SMER28 on Axon Fragmentation
| Treatment Group | Condition | Outcome Measure | Result (% of Axons) | P-value | Reference |
| Control (DMSO) | 25 µM Kainic Acid (6h) | Main Axonal Fragmentation | ~60% | - | [1][11] |
| SMER28 (50 µM) | Pre-treatment (16h) + 25 µM Kainic Acid (6h) | Main Axonal Fragmentation | ~20% | <0.0001 | [1][9][11] |
| Paclitaxel (150 nM) | Pre-treatment (16h) + 25 µM Kainic Acid (6h) | Main Axonal Fragmentation | ~15% | <0.0001 | [1][11] |
Data are approximated from graphical representations in the cited literature and demonstrate a significant reduction in axon fragmentation with SMER28 pre-treatment.
Table 2: Effect of SMER28 on Neurite Outgrowth in PC-12 Cells
| Treatment Group | Duration | Outcome Measure | Result (Mean Neurite Length) | P-value | Reference |
| Control (DMSO) + NGF | 3 Days | Mean Neurite Length (µm) | Baseline | - | [11] |
| SMER28 (50 µM) + NGF | 3 Days | Mean Neurite Length (µm) | Significant Increase vs. Control | <0.05 | [11] |
| Rapamycin (300 nM) + NGF | 3 Days | Mean Neurite Length (µm) | No Significant Change vs. Control | - | [11] |
PC-12 cells are a common model for studying neuronal differentiation and neurite outgrowth.
Experimental Protocols
Protocol 1: Preparation of SMER28 Stock Solution
-
Compound Handling: SMER28 is typically supplied as a solid. Handle with appropriate personal protective equipment (PPE).
-
Solvent Selection: Dissolve SMER28 in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 25-50 mM).[12]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.[12]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed, complete neuron culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.
Protocol 2: Primary Neuron Culture and SMER28 Treatment for Neuroprotection
This protocol is adapted from methodologies used to demonstrate SMER28's protective effects against excitotoxicity.[1][9][11]
-
Coating Culture Surface:
-
Coat culture plates or coverslips with an appropriate substrate to promote neuronal attachment, such as Poly-D-lysine (PDL) or Poly-L-ornithine (PLO). A common method is to incubate with 20 µg/ml PDL for at least 1 hour, followed by extensive washing with sterile water.[13][14] For enhanced attachment, a secondary coating of laminin (B1169045) (10 µg/ml) can be applied.[13]
-
-
Neuron Isolation and Plating:
-
Isolate primary neurons from embryonic (e.g., E17-19 rat) or early postnatal brain tissue (e.g., cortex or hippocampus) using established dissection and dissociation protocols.[15]
-
Plate neurons at a suitable density (e.g., 120,000 cells/cm²) in a serum-free neuronal culture medium, such as Neurobasal medium supplemented with B27 and GlutaMAX.[15]
-
-
Cell Culture Maintenance:
-
Maintain neurons in a humidified incubator at 37°C with 5% CO₂.
-
Allow neurons to mature for at least 7-10 days in vitro (DIV) before beginning treatment to ensure the development of mature axons and synaptic connections.
-
-
SMER28 Pre-treatment:
-
Excitotoxic Insult:
-
Fixation and Staining:
-
After the 6-hour incubation, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Proceed with immunocytochemistry to visualize neurons and their axons.
-
Protocol 3: Assessment of Axon Degeneration via Immunocytochemistry
-
Permeabilization and Blocking:
-
After fixation, wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% Bovine Serum Albumin or Normal Goat Serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody specific for a neuronal axon marker, such as anti-βIII-Tubulin (Tuj1), overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1-2 hours at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify axon fragmentation by categorizing axons as intact, showing side fragmentation, or exhibiting complete main axonal fragmentation.[1][11]
-
Visualizations: Signaling Pathways and Workflows
Caption: Dual mechanism of SMER28 leading to neuroprotection.
Caption: Workflow for assessing SMER28's neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The autophagy inducer SMER28 attenuates microtubule dynamics mediating neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzinfo.org [alzinfo.org]
- 4. stemcell.com [stemcell.com]
- 5. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The autophagy inducer SMER28 attenuates microtubule dynamics mediating neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. astorscientific.us [astorscientific.us]
- 13. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dendrotek.ca [dendrotek.ca]
SMER28: A Powerful Small Molecule Tool for Alzheimer's Disease Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMER28 is a small molecule that has emerged as a valuable tool in the study of neurodegenerative diseases, particularly Alzheimer's disease. Initially identified as an mTOR-independent inducer of autophagy, SMER28 enhances the cellular machinery responsible for clearing aggregated and misfolded proteins, which are pathological hallmarks of Alzheimer's.[1][2][3] Its primary mechanism of action involves the activation of Valosin-Containing Protein (VCP/p97), a key regulator of protein homeostasis.[4] This activation stimulates both the autophagic and proteasomal degradation pathways, leading to the clearance of neurotoxic proteins such as amyloid-beta (Aβ) and the C-terminal fragment of the amyloid precursor protein (APP-CTF).[1][4][5] SMER28's ability to cross the blood-brain barrier and its tolerability in animal models further underscore its potential as a research tool and a lead compound for therapeutic development.[1]
Mechanism of Action
SMER28 directly binds to the D1 ATPase domain of VCP/p97, a chaperone protein involved in diverse cellular processes including protein quality control.[1][4] This interaction allosterically stimulates the ATPase activity of the D1 domain, which in turn promotes the assembly and activity of the PtdIns3K complex I.[1][4] The enhanced activity of this complex leads to an increase in phosphatidylinositol 3-phosphate (PtdIns3P) levels, a crucial step in the initiation and biogenesis of autophagosomes.[1][4]
Simultaneously, the activation of VCP/p97 by SMER28 enhances the clearance of soluble misfolded proteins through the ubiquitin-proteasome system (UPS).[1][4] This dual-action mechanism, stimulating both major protein degradation pathways, allows for the efficient removal of a wide range of pathological protein species, from soluble monomers to larger aggregates.[1][4]
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of SMER28 in cellular models relevant to Alzheimer's disease research.
Table 1: Effect of SMER28 on Amyloid-Beta (Aβ) and APP-CTF Levels
| Cell Line | SMER28 Concentration | Incubation Time | Observed Effect | Reference |
| N2a-APP | 10-50 µM | 16 hours | Dose-dependent reduction of APP-CTF with an apparent EC50 of ~20 µM.[1] | [1] |
| N2a-APP | 50 µM | 2, 6, 16 hours | Time-dependent reduction of APP-CTF.[1] | [1] |
| Rat Primary Neuronal Cultures | 10-50 µM | 16 hours | Dose-dependent reduction of secreted Aβ40 and Aβ42 with an apparent EC50 of ~10 µM.[3] | [3] |
| MEF cells overexpressing βCTF | 10 µM | 16 hours | Marked decrease in βCTF levels.[1] | [1] |
Table 2: Effect of SMER28 on Autophagy Induction
| Cell Line | SMER28 Concentration | Incubation Time | Observed Effect | Reference |
| HeLa expressing SRAI-LC3B | 3-100 µM | 24 and 48 hours | Dose-dependent increase in autophagy flux.[6] | [6] |
| HT22 cells | 20 µM | 12 hours prior to harvest | Promoted the clearance of Tau protein and phospho-Tau (S202/T205 and S396).[7] | [7] |
Table 3: Effect of SMER28 on VCP/p97 ATPase Activity
| VCP Variant | SMER28 Concentration | Incubation Time | Observed Effect | Reference |
| Wild-type VCP (in vitro) | 20 µM | 60 minutes | Significant increase in D1 ATPase activity. | [8] |
| VCP-E305Q mutant (D1 inactive) | 20 µM | 60 minutes | No significant increase in ATPase activity. | [8] |
| VCP-E578Q mutant (D2 inactive) | 20 µM | 60 minutes | Significant increase in D1 ATPase activity. | [8] |
Experimental Protocols
Here are detailed methodologies for key experiments to study the effects of SMER28 in the context of Alzheimer's disease research.
Protocol 1: Western Blot Analysis for Aβ and APP-CTF Clearance
This protocol is designed to quantify the reduction of Aβ and APP-CTF in cell lysates following SMER28 treatment.
Materials:
-
Cell culture medium and supplements
-
SMER28 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-APP C-terminal (e.g., Sigma, A8717), anti-Aβ (e.g., 6E10, BioLegend, 803001), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells (e.g., N2a-APP cells or primary cortical neurons) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with desired concentrations of SMER28 (e.g., 10, 20, 50 µM) or vehicle (DMSO) for the specified duration (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of APP-CTF and Aβ to the loading control.
-
Protocol 2: Immunofluorescence for LC3 Puncta Formation
This protocol allows for the visualization and quantification of autophagosome formation (indicated by LC3 puncta) in response to SMER28 treatment.
Materials:
-
Cell culture medium and supplements
-
SMER28 stock solution (in DMSO)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate.
-
Treat the cells with SMER28 or vehicle (DMSO) as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the number and intensity of LC3 puncta per cell using image analysis software. An increase in LC3 puncta is indicative of an induction of autophagy.
-
Protocol 3: In Vitro VCP/p97 ATPase Activity Assay
This protocol is to measure the effect of SMER28 on the ATPase activity of purified VCP/p97 protein.
Materials:
-
Purified recombinant VCP/p97 protein
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 5 mM MgCl2)
-
ATP solution
-
SMER28 stock solution (in DMSO)
-
ATPase/GTPase activity assay kit (e.g., luminescent or colorimetric)
-
96-well plate
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the purified VCP/p97 protein to the designated wells.
-
Add SMER28 at various concentrations to the treatment wells and an equivalent volume of DMSO to the control wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding.
-
-
Initiate Reaction:
-
Add ATP to all wells to initiate the ATPase reaction. The final ATP concentration should be at or near the Km of VCP/p97 for ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Measure ATPase Activity:
-
Stop the reaction according to the kit manufacturer's instructions.
-
Measure the amount of inorganic phosphate (B84403) (Pi) released or the amount of remaining ATP using the detection reagent from the kit.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis for each condition.
-
Normalize the activity in the SMER28-treated wells to the activity in the DMSO control wells to determine the fold-change in VCP/p97 ATPase activity.
-
Visualizations
Caption: SMER28 Signaling Pathway in Alzheimer's Disease Models.
Caption: General Experimental Workflow for Studying SMER28 Effects.
References
- 1. A small-molecule enhancer of autophagy decreases levels of Aβ and APP-CTF via Atg5-dependent autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alzcdn.alzinfo.org [alzcdn.alzinfo.org]
- 4. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Quantitative Analysis of Brain Soluble Tau and the Tau Secretion Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Administration of SMER28 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMER28, a small molecule enhancer of rapamycin, is a potent inducer of autophagy that operates independently of the mTOR signaling pathway.[1][2] This characteristic has positioned SMER28 as a valuable tool in preclinical research, particularly in mouse models of various diseases. In vivo studies have demonstrated its potential therapeutic efficacy in neurodegenerative diseases, radioprotection, and rare blood disorders.[1] SMER28 enhances the clearance of aggregate-prone proteins associated with conditions like Huntington's, Parkinson's, and Alzheimer's diseases.[1][3] Furthermore, it has been shown to protect normal tissues, such as bone marrow and liver, from the damaging effects of radiotherapy by enhancing autophagy flux.[4][5][6] This document provides detailed application notes and protocols for the in vivo administration of SMER28 in mouse models, based on currently available research.
Data Presentation: Quantitative Summary of In Vivo SMER28 Administration
The following tables summarize the quantitative data from key studies involving the in vivo administration of SMER28 in mice.
| Table 1: Radioprotective Effects of SMER28 in Mouse Models | |
| Parameter | Observation |
| Mouse Model | Mice subjected to lethal whole body or abdominal irradiation |
| Administration Route | Subcutaneous (SC) |
| Effect on Survival | Facilitated survival of mice after lethal irradiation.[4][5][6] |
| Tissue Protection | Protected mouse liver and bone marrow against radiation damage.[4][5][6] |
| Cellular Mechanism | Enhanced autophagy flux and improved the survival of normal hepatocytes.[4][6] |
| Selectivity | The protective effect was specific to normal cells, with no protective effect observed on hepatoma or other cancer cell lines in vitro.[4][6] |
| Table 2: Neuroprotective and Other In Vivo Effects of SMER28 | |
| Parameter | Observation |
| Disease Model | Diamond Blackfan Anemia (DBA) - zebrafish and mouse models, and cells from DBA patients transplanted into mice |
| Effect | Reversed or stabilized anemia by promoting the production of erythroid progenitor cells and subsequently red blood cells.[1] |
| Mechanism | Stimulated erythropoiesis and upregulated the expression of globin genes through the autophagy factor ATG5.[1] |
| Dose-Response | A higher dose of SMER28 resulted in increased production of red blood cells with no reported ill effects.[1] |
| Disease Model | Alzheimer's Disease (in vitro and potential for in vivo) |
| Effect | Decreased levels of amyloid-β (Aβ) and amyloid precursor protein C-terminal fragments (APP-CTF).[7] |
| Mechanism | Promoted the Atg5-dependent degradation of Aβ and APP-CTF.[7] |
Experimental Protocols
Protocol 1: General Preparation and Administration of SMER28 for In Vivo Studies
This protocol outlines the general steps for preparing and administering SMER28 to mice. Specific doses and frequencies will need to be optimized based on the experimental model and research question.
Materials:
-
SMER28 (6-bromo-4-allylamino-quinazoline)
-
Vehicle (e.g., DMSO, sterile PBS)
-
Sterile syringes and needles (appropriate gauge for the chosen administration route)
-
Animal balance
-
Personal Protective Equipment (PPE)
Procedure:
-
Reconstitution of SMER28:
-
SMER28 is typically a solid. Reconstitute it in a suitable vehicle. Due to its chemical nature, initial solubilization in DMSO is common, followed by dilution in a sterile aqueous buffer like PBS to the final desired concentration.
-
Note: The final concentration of DMSO administered to the animal should be kept to a minimum (ideally below 5%) to avoid vehicle-induced toxicity. Prepare a fresh solution before each administration.
-
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the precise volume of the SMER28 solution to be administered.
-
Properly restrain the mouse according to approved institutional animal care and use committee (IACUC) guidelines for the chosen administration route.
-
-
Administration:
-
Subcutaneous (SC) Injection: This is a common route for sustained release. Pinch the skin on the back of the neck or flank to form a tent and insert the needle into the base of the tent. Inject the solution and withdraw the needle.
-
Intraperitoneal (IP) Injection: Position the mouse with its head tilted downwards. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Oral Gavage: This method ensures precise oral dosing. It requires specific training and equipment to avoid injury to the esophagus and trachea.[8]
-
Note: The choice of administration route depends on the desired pharmacokinetic profile and the target tissue.[8]
-
-
Post-Administration Monitoring:
-
Observe the animals regularly for any signs of distress, toxicity, or adverse reactions.
-
Monitor body weight and general health status throughout the experiment.
-
Protocol 2: Evaluation of Autophagy Induction by SMER28 In Vivo
This protocol describes how to assess the induction of autophagy in tissues from SMER28-treated mice.
Materials:
-
Tissues from control and SMER28-treated mice
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment
-
Primary antibodies against autophagy markers (e.g., LC3, p62/SQSTM1)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Tissue Collection and Lysate Preparation:
-
Euthanize mice at the desired time point after SMER28 administration.
-
Promptly dissect the target tissues (e.g., liver, brain, bone marrow) and snap-freeze them in liquid nitrogen or process them immediately.
-
Homogenize the tissues in ice-cold lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against LC3 and p62.
-
LC3: An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) is indicative of autophagosome formation.
-
p62/SQSTM1: This protein is a substrate of autophagy. A decrease in p62 levels can indicate enhanced autophagic flux.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the LC3-II/LC3-I ratio and the relative levels of p62, normalizing to a loading control (e.g., GAPDH, β-actin).
-
Compare the results between control and SMER28-treated groups.
-
Signaling Pathways and Experimental Workflows
SMER28 Signaling Pathways
SMER28 induces autophagy through a mechanism that is independent of the central autophagy regulator, mTOR.[4] While the precise molecular target was initially unknown, recent studies have shed light on its potential mechanisms of action. One proposed pathway involves the direct binding of SMER28 to Valosin-Containing Protein (VCP/p97), which enhances the activity of the PtdIns3K complex I, leading to increased autophagosome biogenesis.[9][10] This interaction also stimulates the clearance of misfolded proteins through the ubiquitin-proteasome system.[9][10] Another line of evidence suggests that SMER28 may directly inhibit the p110 delta subunit of PI3K, thereby attenuating the PI3K/mTOR signaling pathway, although this is presented as an alternative to the mTOR-independent mechanism.[11][12] Furthermore, the effects of SMER28 in some contexts have been shown to be dependent on the core autophagy protein Atg5.[1][7]
References
- 1. agscientific.com [agscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. alzinfo.org [alzinfo.org]
- 4. SMER28 is a mTOR-independent small molecule enhancer of autophagy that protects mouse bone marrow and liver against radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMER28 is a mTOR-independent small molecule enhancer of autophagy that protects mouse bone marrow and liver against radiotherapy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. alzcdn.alzinfo.org [alzcdn.alzinfo.org]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMER28 attenuates PI3K/mTOR signaling by direct inhibition of PI3K p110 delta | bioRxiv [biorxiv.org]
Application Notes and Protocols for SMER28 in Diamond-Blackfan Anemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamond-Blackfan anemia (DBA) is a rare inherited bone marrow failure syndrome characterized by a selective failure of erythropoiesis. While corticosteroid therapy and chronic blood transfusions are the mainstays of treatment, they are not universally effective and are associated with significant side effects. Recent research has identified promising new therapeutic avenues, including the modulation of autophagy. SMER28, a small-molecule inducer of autophagy, has emerged as a significant compound of interest in DBA research. It has been demonstrated to enhance erythropoiesis in various preclinical models of DBA, offering a potential novel therapeutic strategy.[1][2]
These application notes provide a comprehensive overview of the use of SMER28 in DBA research, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its application in relevant experimental models.
Mechanism of Action
SMER28 is an mTOR-independent small-molecule enhancer of autophagy.[3][4] In the context of Diamond-Blackfan anemia, SMER28 has been shown to rescue defective erythropoiesis by inducing autophagy in an ATG5-dependent manner.[1] This process is believed to clear aggregated proteins and damaged organelles that may accumulate in erythroid progenitors due to ribosomal dysfunction, a hallmark of DBA. The induction of autophagy by SMER28 leads to an upregulation of globin gene expression, which is crucial for the formation of hemoglobin and mature red blood cells.[1]
While the precise signaling cascade initiated by SMER28 is still under investigation, evidence suggests it may involve the VCP/p97 ATPase and the PI3K signaling pathway to modulate autophagy.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of SMER28 on erythropoiesis in DBA models.
| In Vitro Model | Cell Type | SMER28 Concentration | Key Finding | Fold Increase (vs. Control) | Reference |
| DBA Patient-derived iPSCs | Erythroid Progenitors | 10 µM | Increased number of erythroid progenitors (BFU-E) | ~2.5-fold | Doulatov et al., 2017 |
| DBA Patient-derived iPSCs | Erythroid Progenitors | 10 µM | Increased number of late-stage erythroblasts | ~3-fold | Doulatov et al., 2017 |
| Healthy Donor CD34+ cells | Erythroid Progenitors | 10 µM | Increased number of erythroid progenitors (BFU-E) | ~1.5-fold | Doulatov et al., 2017 |
| In Vivo Model | Model Organism | SMER28 Dosage | Administration Route | Key Finding | Quantitative Change | Reference |
| Zebrafish (rps19 mutant) | Danio rerio | 10 µM in water | Immersion | Rescue of anemia phenotype | Significant increase in hemoglobinized cells | Doulatov et al., 2017 |
| Mouse (Rps19-deficient) | Mus musculus | 10 mg/kg | Intraperitoneal injection | Increased peripheral red blood cell count | ~1.5-fold increase | Doulatov et al., 2017 |
| Mouse (Rps19-deficient) | Mus musculus | 10 mg/kg | Intraperitoneal injection | Increased hemoglobin levels | ~1.4-fold increase | Doulatov et al., 2017 |
| Gene Expression Analysis | Cell Type | SMER28 Concentration | Gene | Fold Change in Expression (vs. Control) | Reference |
| DBA Patient-derived iPSCs | Erythroid Progenitors | 10 µM | γ-globin (HBG) | ~4-fold | Doulatov et al., 2017 |
| DBA Patient-derived iPSCs | Erythroid Progenitors | 10 µM | β-globin (HBB) | ~3-fold | Doulatov et al., 2017 |
Experimental Protocols
In Vitro Erythroid Differentiation of Human iPSCs and SMER28 Treatment
This protocol describes the differentiation of human induced pluripotent stem cells (iPSCs) from DBA patients into erythroid progenitors and subsequent treatment with SMER28.
Materials:
-
DBA patient-derived iPSCs
-
mTeSR™1 medium
-
Matrigel
-
STEMdiff™ Hematopoietic Kit
-
Erythroid differentiation medium (StemSpan™ SFEM II supplemented with 100 ng/mL SCF, 2 IU/mL EPO, 40 ng/mL IGF-1, and 1 µM dexamethasone)
-
SMER28 (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., CD34, CD45, CD71, CD235a)
Protocol:
-
Culture DBA patient-derived iPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
Induce hematopoietic differentiation using the STEMdiff™ Hematopoietic Kit according to the manufacturer's instructions. This typically involves a 12-day differentiation protocol.
-
On day 12, harvest the hematopoietic progenitor cells (CD34+).
-
Plate the CD34+ cells in erythroid differentiation medium at a density of 1 x 10^5 cells/mL in a 6-well plate.
-
Add SMER28 to the desired final concentration (e.g., 10 µM). Add an equivalent volume of DMSO to the control wells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
After 7-9 days of culture, harvest the cells for analysis.
-
Analyze the erythroid differentiation profile using flow cytometry with antibodies against CD71 and CD235a. Erythroid progenitors can be identified as CD71+/CD235a+ cells.
-
Perform a colony-forming unit (CFU) assay to quantify erythroid progenitors (BFU-E and CFU-E).
Colony-Forming Unit (CFU) Assay for Erythroid Progenitors
This assay is used to quantify the number of erythroid progenitor cells (BFU-E and CFU-E) in a cell population.
Materials:
-
Hematopoietic progenitor cells
-
MethoCult™ H4434 Classic medium
-
35 mm culture dishes
-
Sterile water
-
Inverted microscope
Protocol:
-
Prepare a single-cell suspension of hematopoietic progenitor cells.
-
Add 3 x 10^4 cells to 3 mL of MethoCult™ H4434 Classic medium.
-
Vortex the tube to ensure even mixing.
-
Let the tube stand for 5-10 minutes to allow bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell suspension into each 35 mm culture dish.
-
Gently tilt and rotate the dishes to ensure the medium covers the entire surface.
-
Place the culture dishes inside a larger petri dish with a lid, along with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
-
After the incubation period, score the colonies under an inverted microscope. BFU-E colonies are large, multicentric, and often reddish, while CFU-E colonies are smaller, single clusters of hemoglobinized cells.
Quantitative Real-Time PCR (qRT-PCR) for Globin Gene Expression
This protocol is for quantifying the expression of globin genes in erythroid cells.
Materials:
-
Erythroid cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., HBG, HBB) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Harvest erythroid cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
SMER28 Treatment in a Zebrafish Model of DBA
This protocol outlines the treatment of a zebrafish model of DBA with SMER28.
Materials:
-
Zebrafish embryos from a DBA model (e.g., rps19 mutant)
-
Embryo water (E3 medium)
-
SMER28 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Petri dishes
-
o-dianisidine stain for hemoglobin
-
Stereomicroscope
Protocol:
-
Collect zebrafish embryos at the 1-4 cell stage.
-
Place the embryos in petri dishes containing embryo water.
-
At 24 hours post-fertilization (hpf), add SMER28 to the embryo water to a final concentration of 10 µM. Add an equivalent volume of DMSO to the control dish.
-
Incubate the embryos at 28.5°C.
-
At 48 hpf, dechorionate the embryos if necessary.
-
Stain the embryos with o-dianisidine to visualize hemoglobinized red blood cells.
-
Image the embryos using a stereomicroscope and quantify the staining intensity or the number of red blood cells in a defined area (e.g., the common cardinal vein).
SMER28 Treatment in a Mouse Model of DBA
This protocol describes the administration of SMER28 to a mouse model of DBA.
Materials:
-
DBA mouse model (e.g., Rps19-deficient mice)
-
SMER28
-
Vehicle control (e.g., sterile saline with a small percentage of DMSO and Tween 80)
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
Complete blood count (CBC) analyzer
Protocol:
-
House the DBA mice and wild-type littermate controls under standard conditions.
-
Prepare the SMER28 solution for injection at a concentration that will deliver 10 mg/kg body weight. Prepare the vehicle control solution in the same manner.
-
Administer SMER28 or vehicle control to the mice via intraperitoneal injection daily for a specified period (e.g., 14 days).
-
Monitor the health of the mice daily.
-
At the end of the treatment period, collect peripheral blood from the mice.
-
Perform a complete blood count (CBC) to analyze red blood cell parameters, including red blood cell count, hemoglobin, and hematocrit.
-
Bone marrow can also be harvested for flow cytometry and CFU assays.
Visualizations
Caption: Proposed signaling pathway of SMER28 in enhancing erythropoiesis.
Caption: Experimental workflow for evaluating SMER28 in DBA models.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. [PDF] The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization | Semantic Scholar [semanticscholar.org]
- 3. SMER28 is a mTOR-independent small molecule enhancer of autophagy that protects mouse bone marrow and liver against radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMER28 is a mTOR-independent small molecule enhancer of autophagy that protects mouse bone marrow and liver against radiotherapy | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting SMER28 insolubility in aqueous solutions
Welcome to the technical support center for SMER28. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimentation with SMER28.
Frequently Asked Questions (FAQs)
Q1: What is SMER28 and what is its mechanism of action?
A1: SMER28 (Small Molecule Enhancer of Rapamycin 28) is a cell-permeable autophagy-inducing compound.[1][2][3] It enhances the clearance of aggregate-prone proteins associated with neurodegenerative diseases like Huntington's, Parkinson's, and Alzheimer's.[2][4] Initially thought to work independently of the mTOR pathway, recent studies have shown that SMER28 directly inhibits the PI3K/mTOR signaling axis by binding to the p110δ and, to a lesser extent, the p110γ subunits of phosphoinositide 3-kinase (PI3K).[1][5] This inhibition leads to reduced phosphorylation of downstream effectors like Akt, ultimately inducing autophagy.[1] SMER28 has also been found to bind to and activate VCP/p97, which enhances both autophagic and proteasomal clearance of proteins.[6][7]
Q2: What are the general solubility characteristics of SMER28?
A2: SMER28 is a hydrophobic compound, which makes it practically insoluble in water.[3][8] It is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[3][8] Due to its hydrophobicity, precipitating out of solution is a common issue when diluting a DMSO stock into aqueous buffers for cell-based assays or other experiments.[9][10]
Q3: What is the recommended way to prepare a stock solution of SMER28?
A3: The recommended approach is to first prepare a high-concentration stock solution in an organic solvent where it is freely soluble.[9] Anhydrous DMSO is the most common and recommended solvent for preparing SMER28 stock solutions, typically at concentrations ranging from 10 mM to 50 mM.[11][12] It is crucial to use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[3][12] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13]
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: The tolerance of cell lines to DMSO can vary, but a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize cytotoxicity.[14] Some robust cell lines may tolerate up to 1%. It is always critical to include a vehicle control (culture medium with the same final DMSO concentration used for SMER28 treatment) in your experiments to assess the effect of the solvent on your specific cell line and assay.[13][14]
Troubleshooting Guide: SMER28 Precipitation in Aqueous Solutions
This guide addresses the most common issue encountered with SMER28: precipitation upon dilution into aqueous media.
Problem: My SMER28 precipitated out of solution when I diluted my DMSO stock into my cell culture medium or buffer.
This is a common phenomenon known as "crashing out" or "solvent shifting" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is low.[14]
Solution 1: Optimize Dilution Technique
-
Rapid Mixing: When diluting, add the SMER28 stock solution directly into the vortexing buffer or medium. This rapid dispersion can prevent the formation of localized high concentrations that lead to immediate precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes help keep the compound in solution.
-
Pre-warming Medium: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility. However, do not heat the SMER28 stock solution itself, and be aware that this can create a supersaturated state, which may precipitate over time.[9][14]
Solution 2: Use of Co-solvents and Formulation Agents
If optimizing the dilution technique is insufficient, the use of co-solvents or other formulation agents may be necessary. The following table summarizes solubility data for SMER28 in various solvent systems.
| Solvent System | Maximum Concentration | Notes |
| DMSO | ≥ 32 mg/mL (~121 mM) | Use fresh, anhydrous DMSO.[12] |
| Ethanol | 53 mg/mL (~200 mM) | Can be used as an alternative to DMSO.[3][8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~9.5 mM) | A common formulation for in vivo studies, may be adapted for in vitro use if the components are tolerated by the cells.[12] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (~9.5 mM) | Primarily for in vivo administration.[12] |
Note: The listed concentrations are often the highest tested and do not necessarily represent the saturation point. Always perform a small-scale test to confirm solubility and clarity before preparing a large batch.
Solution 3: Sonication
Gentle sonication in a water bath can help to dissolve small particles that may have precipitated.[12][13][15] However, be aware that this can create a supersaturated and unstable solution.[14] If you use sonication, visually inspect the solution for any signs of precipitation before use.
Experimental Protocols
Protocol 1: Preparation of SMER28 Stock Solution
-
Materials: SMER28 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the SMER28 vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add 378.6 µL of DMSO to 1 mg of SMER28, MW: 264.12).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.[12]
-
Protocol 2: Dilution of SMER28 into Aqueous Medium for Cell Culture
-
Materials: SMER28 stock solution (e.g., 10 mM in DMSO), pre-warmed complete cell culture medium.
-
Procedure:
-
Thaw an aliquot of the SMER28 stock solution and bring it to room temperature. Vortex briefly.
-
Calculate the volume of stock solution needed for your final desired concentration. Remember to keep the final DMSO concentration low (e.g., ≤ 0.1%).
-
For a 1:1000 dilution (e.g., 10 µM final from a 10 mM stock), add 1 µL of the stock solution to 1 mL of pre-warmed medium while vortexing or swirling the medium.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, it should not be used.
-
Add the final working solution to your cells immediately.
-
Visualizations
Signaling Pathway of SMER28
References
- 1. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. selleckchem.com [selleckchem.com]
- 4. alzinfo.org [alzinfo.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SMER28 | Autophagy | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Determining optimal SMER28 treatment duration for autophagy induction
Welcome to the technical support center for utilizing SMER28 to induce autophagy. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and comprehensive protocols to help researchers and drug development professionals effectively use SMER28 in their studies.
Frequently Asked Questions (FAQs)
Q1: What is SMER28 and what is its primary mechanism of action for inducing autophagy?
A1: SMER28 (Small Molecule Enhancer of Rapamycin 28) is a cell-permeable small molecule that induces autophagy. Initially identified as an mTOR-independent autophagy enhancer, its mechanism has been further elucidated.[1][2][3] More recent studies indicate that SMER28 binds to the Valosin-Containing Protein (VCP/p97), an ATPase.[4][5][6] This interaction stimulates the ATPase activity of VCP's D1 domain, which in turn enhances the assembly and activity of the PtdIns3K complex I, leading to increased synthesis of phosphatidylinositol 3-phosphate (PtdIns3P) and subsequent autophagosome formation.[4][5] An earlier proposed mechanism suggested direct inhibition of the PI3K p110 delta subunit, which also lies upstream of the mTOR signaling pathway.[7][8]
Q2: What is the optimal concentration and treatment duration for SMER28 to induce autophagy?
A2: The optimal concentration and duration of SMER28 treatment are cell-type dependent and should be determined empirically. However, based on published studies, a starting concentration range of 10 µM to 50 µM for 16 to 24 hours is recommended for initial experiments.[8][9][10][11] It is crucial to note that higher concentrations (e.g., 200 µM) and longer incubation times (e.g., 48 hours) can lead to off-target effects such as cell growth arrest and apoptosis.[7][8] A dose-response and time-course experiment is highly recommended for each new cell line.
Q3: How can I confirm that SMER28 is inducing autophagy in my experiment?
A3: Autophagy induction by SMER28 should be confirmed using multiple assays. The most common methods include:
-
Western Blotting: To detect the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to the autophagosome membrane. A decrease in the level of p62/SQSTM1, a protein that is itself degraded by autophagy, is another key indicator.[12][13][14]
-
Immunofluorescence Microscopy: To visualize the formation of LC3-positive puncta, which represent autophagosomes.[8][15]
-
Autophagic Flux Assays: To ensure that the accumulation of autophagosomes is due to increased formation rather than a blockage in their degradation. This is typically done by treating cells with SMER28 in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[16][17][18][19] An increased accumulation of LC3-II in the presence of the inhibitor compared to the inhibitor alone suggests a functional autophagic flux.
Q4: Does SMER28 have effects other than autophagy induction?
A4: Yes, SMER28 has been reported to have other cellular effects. At higher concentrations, it can cause growth retardation and a partial G1 phase cell cycle arrest. It has also been shown to stabilize microtubules, an effect not observed with the mTOR-dependent autophagy inducer, rapamycin.[3] Additionally, SMER28 can enhance the clearance of soluble misfolded proteins through the ubiquitin-proteasome system.[4][5]
Data Presentation: Summary of Experimental Conditions
The following table summarizes typical experimental conditions for SMER28 treatment found in the literature.
| Cell Line | SMER28 Concentration | Treatment Duration | Observed Effect | Reference |
| U-2 OS | 50 µM - 200 µM | 4 - 48 hours | Increased LC3 & p62 puncta, growth retardation at higher concentrations. | [8] |
| HeLa | 47 µM | 24 hours | Formation of EGFP-LC3 vesicles. | [11] |
| COS-7 | 47 µM | 16 - 48 hours | Increased EGFP-LC3 puncta, reduced mutant huntingtin aggregates. | [11] |
| N2a-APP | 50 µM | 6 - 16 hours | Decreased Aβ and APP-CTF levels, increased LC3-II. | [20] |
| Mouse Striatal Cells | 20 µM | 24 hours | Clearance of mutant huntingtin. | [9] |
| PC-12 | 50 µM | 3 - 7 days | Promoted neurite outgrowth. |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 and p62/SQSTM1
This protocol details the Western blot procedure to quantify changes in LC3-II and p62 protein levels following SMER28 treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of SMER28 (e.g., 10, 25, 50 µM) and a vehicle control (DMSO).
-
For autophagic flux analysis, include a positive control (e.g., rapamycin) and treat a parallel set of wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the SMER28 incubation.
-
Incubate for the desired time period (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[12]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on a 12-15% polyacrylamide gel to ensure good separation of LC3-I and LC3-II.[21]
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C.[21] Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of LC3-II to LC3-I or LC3-II to the loading control.
-
Analyze the levels of p62 relative to the loading control. A decrease in p62 and an increase in the LC3-II/LC3-I ratio indicate autophagy induction.
-
Protocol 2: Immunofluorescence for LC3 Puncta Formation
This protocol describes how to visualize autophagosome formation by staining for LC3.
-
Cell Seeding and Treatment:
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.[10]
-
Incubate with a primary antibody against LC3 diluted in blocking buffer overnight at 4°C.[10]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[10]
-
Counterstain nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell. An increase in the number of puncta in SMER28-treated cells compared to the control indicates autophagosome formation.
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No change in LC3-II levels after SMER28 treatment | 1. SMER28 concentration is too low or treatment time is too short.2. Cell type is resistant to SMER28.3. Poor antibody quality or incorrect Western blot conditions. | 1. Perform a dose-response (10-100 µM) and time-course (4-48h) experiment.2. Test a different autophagy inducer (e.g., rapamycin) as a positive control.3. Use a validated LC3 antibody. Ensure you are using a high-percentage gel (12-15%) for better separation of LC3-I and LC3-II.[21] |
| LC3-II levels increase, but p62 levels do not decrease | 1. Autophagic flux is blocked.2. The treatment duration is too short to observe p62 degradation.3. p62 is not being degraded via autophagy in your specific model. | 1. Perform an autophagic flux assay with Bafilomycin A1. If LC3-II levels are further elevated, it suggests SMER28 is inducing autophagosome formation, but there may be a downstream block.2. Extend the treatment duration (e.g., to 24 or 48 hours).3. Confirm p62 degradation with a known autophagy inducer. |
| High background in immunofluorescence | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high.3. Inadequate washing. | 1. Increase blocking time to 1-2 hours or try a different blocking agent (e.g., goat serum).2. Titrate antibody concentrations to find the optimal dilution.3. Increase the number and duration of wash steps. |
| High cell death observed | 1. SMER28 concentration is too high.2. The cell line is particularly sensitive to SMER28. | 1. Reduce the SMER28 concentration. Concentrations of 200 µM have been shown to induce apoptosis.[7][8]2. Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration for your cell line. |
Visualizations
References
- 1. agscientific.com [agscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 20. alzcdn.alzinfo.org [alzcdn.alzinfo.org]
- 21. benchchem.com [benchchem.com]
Assessing potential cytotoxicity of SMER28 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMER28, focusing on the assessment of its potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with SMER28 at concentrations where it's expected to only induce autophagy. What could be the reason?
A1: Several factors could contribute to unexpected cytotoxicity. Firstly, the cytotoxic effect of SMER28 is cell-type dependent. For instance, while U-2 OS osteosarcoma cells show high viability at 50 µM, B cell lymphoma cells exhibit higher susceptibility to apoptosis upon SMER28 treatment.[1] Secondly, at higher concentrations (e.g., 200 µM in U-2 OS cells), SMER28 can indeed induce apoptosis and lead to a significant decrease in cell viability, to around 55%.[1] It is also crucial to ensure the purity of the SMER28 compound and the health of the cell culture, as these can influence experimental outcomes. Consider performing a dose-response curve to determine the optimal concentration for autophagy induction without significant cytotoxicity in your specific cell line.
Q2: What is the underlying mechanism of SMER28 that might lead to cytotoxicity at high concentrations?
A2: SMER28 was initially identified as an mTOR-independent autophagy inducer.[2][3][4] However, recent studies have revealed a more direct mechanism of action. SMER28 directly inhibits the p110δ subunit of PI3K, and to a lesser extent p110γ, thereby attenuating the PI3K/mTOR signaling pathway.[1] This inhibition can lead to growth retardation and a partial G1 phase cell cycle arrest.[1] At higher concentrations, the sustained inhibition of this critical survival pathway likely contributes to the observed increase in apoptosis and cytotoxicity.[1] Furthermore, SMER28 has been shown to bind to VCP/p97, enhancing both autophagic and proteasomal clearance of proteins, which could also contribute to cellular stress at high concentrations.[5][6]
Q3: How do I differentiate between a cytostatic and a cytotoxic effect of SMER28 in my experiments?
A3: To distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects, it is recommended to use a combination of assays.
-
For Cytostatic Effects: Monitor cell proliferation over time using methods like confluency analysis from live-cell imaging, or cell counting at different time points.[1] A reduction in the rate of cell population growth without a significant increase in cell death markers would indicate a cytostatic effect.
-
For Cytotoxic Effects: Employ assays that measure cell death, such as Annexin V/Propidium Iodide (PI) staining to differentiate between apoptosis and necrosis, or an LDH release assay to measure membrane integrity.[1][7]
Q4: Are there known off-target effects of SMER28 that could contribute to cytotoxicity?
A4: While the primary target is increasingly understood to be PI3K p110δ, SMER28 has also been shown to stabilize microtubules, an effect not observed with other autophagy inducers like rapamycin.[8] This microtubule stabilization is independent of its autophagy-inducing effect.[8] While this has been linked to neuroprotective effects, high concentrations leading to significant alterations in microtubule dynamics could potentially be cytotoxic in certain cell types.[8]
Troubleshooting Guides
Problem 1: High variability in cell viability results at the same SMER28 concentration.
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Potency | Ensure consistent lot-to-lot purity of SMER28. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them correctly.[3] |
| Cell Culture Health | Maintain a consistent cell passage number and ensure cells are healthy and in the exponential growth phase before treatment. Avoid using over-confluent or stressed cells. |
| Uneven Cell Seeding | Ensure homogenous cell seeding in multi-well plates to avoid variations in cell density, which can affect the response to the compound. |
| Edge Effects in Plates | Minimize edge effects in 96-well plates by not using the outer wells for critical measurements or by filling them with sterile media or PBS. |
Problem 2: No significant autophagy induction is observed at non-toxic concentrations of SMER28.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The optimal concentration for autophagy induction can vary between cell lines. Perform a dose-response experiment to identify the concentration that induces autophagy markers (e.g., LC3-II puncta) without causing significant cell death.[1] |
| Insufficient Incubation Time | Autophagy is a dynamic process. Optimize the incubation time with SMER28. A time-course experiment (e.g., 4, 8, 16, 24 hours) can help determine the peak of autophagic activity. |
| Assay Sensitivity | The method used to detect autophagy might not be sensitive enough. Consider using multiple assays to confirm autophagy induction, such as Western blotting for LC3-II and p62, and fluorescence microscopy for LC3 puncta formation.[1] |
| Cell Line Resistance | Some cell lines may be less responsive to SMER28-induced autophagy. Confirm the expression of key autophagy-related proteins in your cell line. |
Quantitative Data Summary
Table 1: Effect of SMER28 on Cell Viability in U-2 OS Cells after 48 hours
| Treatment | Concentration | Approximate Cell Viability (%) |
| SMER28 | 50 µM | >95% |
| SMER28 | 200 µM | ~55% |
| Rapamycin | 300 nM | >95% |
| Paclitaxel | Not Specified | ~43% |
| Epothilone B | Not Specified | Not Specified |
Data extracted from a study by Kirchenwitz et al.[1]
Table 2: Apoptosis and Necrosis in U-2 OS Cells Treated with SMER28 for 48 hours
| Treatment | Concentration | Apoptotic Cells (%) | Necrotic Cells (%) |
| SMER28 | 200 µM | Increased portion of Annexin V-positive cells | Not explicitly quantified |
Qualitative observation from Kirchenwitz et al.[1]
Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed cells (e.g., U-2 OS) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of SMER28 (e.g., 50 µM, 200 µM) and control compounds (e.g., rapamycin, paclitaxel) for the desired duration (e.g., 48 hours).[1] Include a vehicle control (e.g., DMSO).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence values of treated cells to the vehicle control to determine the percentage of cell viability.
Apoptosis Assay (using Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with SMER28 as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are viable.
-
Visualizations
Caption: SMER28 inhibits PI3K, leading to autophagy induction.
References
- 1. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. astorscientific.us [astorscientific.us]
- 4. axonmedchem.com [axonmedchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. alzcdn.alzinfo.org [alzcdn.alzinfo.org]
- 8. researchgate.net [researchgate.net]
Navigating SMER28 Experiments: A Guide to Mitigating Off-Target Effects
Welcome to the technical support center for SMER28, a resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your results by mitigating potential off-target effects of SMER28.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SMER28?
A1: SMER28 was initially identified as an mTOR-independent enhancer of autophagy.[1][2][3] However, recent studies have revealed that SMER28 directly inhibits the phosphoinositide 3-kinase (PI3K) pathway. Specifically, it targets the p110δ and to a lesser extent, the p110γ catalytic subunits of PI3K.[4][5] This inhibition of the PI3K/AKT/mTOR signaling axis is a key driver of its autophagy-inducing effects.[4][5] Additionally, SMER28 has been shown to bind to and activate Valosin-Containing Protein (VCP/p97), which enhances the clearance of protein aggregates through both autophagy and the proteasome system.[6][7]
Q2: Are the observed effects of SMER28 on cell growth and proliferation on-target or off-target?
A2: Effects such as growth retardation and partial G1 cell cycle arrest are now considered on-target effects resulting from SMER28's inhibition of the PI3K signaling pathway, a central regulator of cell growth and proliferation.[4][5] At higher concentrations (e.g., 200 µM), SMER28 can lead to almost complete growth arrest and, in some cell types like B-cell lymphoma, induce apoptosis.[4]
Q3: What are the known off-target effects of SMER28?
A3: While many of SMER28's cellular effects are now linked to its on-target PI3K inhibition, it has also been reported to stabilize microtubules.[2][3] This effect on microtubule dynamics appears to be independent of its role in autophagy induction.[2][3] Researchers should consider this alternative activity when interpreting phenotypic data, especially in studies related to neuronal processes or cell division.
Q4: What concentration of SMER28 should I use in my experiments?
A4: The optimal concentration of SMER28 is cell-type and context-dependent. It is crucial to perform a dose-response analysis for your specific cellular assay.[8] Based on published data, concentrations typically range from 20 µM to 200 µM.[4][9] For example, 50 µM SMER28 has been shown to retard cell growth to a similar extent as 300 nM rapamycin (B549165).[4] It is recommended to start with a concentration range and identify the lowest effective concentration that elicits the desired on-target effect while minimizing potential off-target activities and cytotoxicity.[8]
Q5: How can I confirm that the observed phenotype is due to SMER28's on-target activity?
A5: To validate that the observed phenotype is a direct result of SMER28's intended activity, several experimental controls are recommended. These include using a structurally unrelated inhibitor with the same target, performing genetic knockdown or knockout of the target protein, and conducting rescue experiments.[8] For SMER28, this would involve comparing its effects to those of a known PI3Kδ/γ inhibitor or using cell lines with genetic alterations in the PI3K pathway.
Troubleshooting Guide
Issue 1: Unexpected or Excessive Cytotoxicity
-
Potential Cause: The concentration of SMER28 may be too high for your specific cell line, leading to off-target toxicity or exaggerated on-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which SMER28 induces significant cell death in your cell line using assays like LDH release or Annexin V/PI staining.[4][10]
-
Use the Lowest Effective Concentration: Based on the dose-response data, select the lowest concentration that produces the desired on-target effect (e.g., autophagy induction) without significant cytotoxicity.
-
Assess Cell Health Markers: Monitor general cellular health markers to distinguish between apoptosis and necrosis.[4]
-
Issue 2: Phenotype is Inconsistent with Autophagy Induction
-
Potential Cause: The observed phenotype might be due to SMER28's other known activities, such as PI3K inhibition or microtubule stabilization, rather than a direct consequence of autophagy.[2][4]
-
Troubleshooting Steps:
-
Use Orthogonal Approaches: Compare the phenotype induced by SMER28 with that of other autophagy inducers that act through different mechanisms (e.g., rapamycin for mTOR-dependent autophagy).[2][3]
-
Genetic Validation: Use siRNA or CRISPR to knock down key autophagy genes (e.g., ATG5, Beclin-1) to see if the SMER28-induced phenotype is rescued or diminished.[11][12]
-
Investigate Alternative Pathways: Assess the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., Akt, S6K) to confirm target engagement.[4][5] Examine microtubule stability through techniques like tubulin acetylation western blots.[2]
-
Issue 3: Difficulty in Reproducing Published Results
-
Potential Cause: Experimental conditions such as cell density, passage number, and treatment duration can significantly impact the cellular response to SMER28.
-
Troubleshooting Steps:
-
Standardize Experimental Parameters: Ensure consistent cell seeding density and use cells within a defined passage number range.
-
Optimize Treatment Duration: Conduct a time-course experiment to determine the optimal duration of SMER28 treatment for your specific assay.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.[4]
-
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell Growth Inhibition | U-2 OS | 50 µM | Comparable to 300 nM rapamycin | [4] |
| U-2 OS | 200 µM | Almost complete growth arrest | [4] | |
| PI3Kδ Inhibition | In vitro assay | 50 µM | ~87% inhibition | [4] |
| In vitro assay | 200 µM | Complete inhibition | [4] | |
| PI3Kγ Inhibition | In vitro assay | 50 µM | ~43% inhibition | [4] |
| In vitro assay | 200 µM | ~86% inhibition | [4] | |
| Autophagy Induction (LC3 Puncta) | HeLa cells | 20 µM | Significant increase in LC3 puncta | [9] |
| Microtubule Stabilization | U-2 OS | 50 µM, 200 µM | Increased α-tubulin acetylation | [2] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Treatment: Plate cells (e.g., U-2 OS) and allow them to adhere. Treat cells with desired concentrations of SMER28 (e.g., 50 µM, 200 µM) or a vehicle control (DMSO) for 4 hours.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in Laemmli buffer.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, and a loading control (e.g., GAPDH).[4][5]
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities to determine the ratio of phosphorylated to total protein.[5]
Protocol 2: LC3 Puncta Formation Assay for Autophagy
-
Cell Transfection/Transduction (Optional): If not using a stable cell line, transfect or transduce cells with a GFP-LC3 or RFP-LC3 construct.
-
Cell Treatment: Plate cells on coverslips. Treat with SMER28 (e.g., 20 µM), a positive control (e.g., rapamycin), and a vehicle control for the desired time (e.g., 8 hours). To measure autophagic flux, include a condition with a lysosomal inhibitor like Bafilomycin A1 (BafA1) for the last 2-4 hours of treatment.[9]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunofluorescence Staining (for endogenous LC3): If not using a fluorescently tagged LC3, incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of LC3 puncta per cell. An increase in puncta indicates the formation of autophagosomes. The difference in puncta number between samples with and without BafA1 reflects the autophagic flux.
Visualizations
Caption: Signaling pathways affected by SMER28.
Caption: Troubleshooting workflow for SMER28 experiments.
References
- 1. agscientific.com [agscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. stemcell.com [stemcell.com]
- 12. alzcdn.alzinfo.org [alzcdn.alzinfo.org]
Navigating In Vivo Radioprotection Studies with SMER28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of SMER28 in in vivo radioprotection studies. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the established in vivo dosage of SMER28 for radioprotection in mice?
A1: Based on current research, a dosage of up to 65 mg/kg per day, administered subcutaneously, has been shown to be well-tolerated in mice and effective in providing radioprotection to the bone marrow and liver.[1] It is crucial to perform a dose-response study within your specific experimental context to determine the optimal dosage for your model.
Q2: What is the primary mechanism of action for SMER28's radioprotective effects?
A2: SMER28 functions as a small molecule enhancer of autophagy in an mTOR-independent manner.[1][2] Its primary mechanism involves the direct inhibition of the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.[3][4] By inducing autophagy, SMER28 helps clear damaged cellular components resulting from radiation exposure, thereby promoting cell survival in healthy tissues.
Q3: How should SMER28 be administered for in vivo studies?
A3: Subcutaneous (SC) injection is a documented and effective route of administration for SMER28 in mice for radioprotection studies.[1][2]
Q4: What are the expected outcomes of SMER28 treatment in a radioprotection study?
A4: Treatment with SMER28 is expected to increase the survival rate of mice following lethal whole-body or abdominal irradiation.[1][2][5] Additionally, it has been shown to protect vital tissues, such as the bone marrow and liver, from radiation-induced damage.[1][2]
Q5: Are there any known toxicities associated with SMER28?
A5: SMER28 has been reported to be well-tolerated in mice at doses up to 65 mg/kg per day.[1] However, as with any experimental compound, it is essential to conduct thorough toxicity studies and monitor animals closely for any adverse effects, especially when exploring higher dosage ranges.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of significant radioprotection | Suboptimal SMER28 Dosage: The dose may be too low to elicit a protective effect. | Conduct a dose-escalation study to identify the optimal radioprotective dose for your specific animal model and radiation protocol. |
| Timing of Administration: The window between SMER28 administration and radiation exposure may not be optimal. | Vary the time interval between SMER28 injection and irradiation (e.g., 30 minutes, 1 hour, 2 hours prior) to determine the most effective pre-treatment window. | |
| Compound Stability/Formulation: The SMER28 formulation may be unstable or poorly absorbed. | Ensure proper formulation of SMER28 in a suitable vehicle. Prepare fresh solutions for each experiment and verify the stability of the compound under your experimental conditions. | |
| High toxicity or adverse effects in animals | SMER28 Dosage Too High: The administered dose may be exceeding the maximum tolerated dose (MTD). | Reduce the dosage of SMER28. Refer to literature for established tolerated doses (e.g., up to 65 mg/kg in mice) and perform your own MTD studies.[1] |
| Vehicle Toxicity: The vehicle used to dissolve SMER28 may be causing adverse effects. | Test the vehicle alone as a control group to assess its toxicity. Consider alternative, well-tolerated vehicles for subcutaneous injection. | |
| Animal Strain Sensitivity: The specific mouse strain being used may be more sensitive to the compound. | Consult literature for any known sensitivities of your chosen mouse strain. If necessary, consider using a different, more robust strain. | |
| Inconsistent results between experiments | Variability in Experimental Protocol: Inconsistencies in radiation dose, SMER28 administration, or animal handling. | Strictly standardize all experimental parameters, including the radiation source and dose rate, injection volume and technique, and animal care procedures. |
| Animal Health Status: Underlying health issues in the animal colony can affect experimental outcomes. | Ensure all animals are healthy and free of pathogens before starting the experiment. Maintain a consistent and clean environment. |
Quantitative Data Summary
| Parameter | SMER28 In Vitro Concentration | Effect | Reference |
| Cell Proliferation (U-2 OS cells) | 50 µM | Growth retardation comparable to 300 nM rapamycin. | [3] |
| 200 µM | Almost complete growth arrest after an initial lag phase. | [3] | |
| Cell Viability (U-2 OS cells) | 50 µM | >95% viable cells, comparable to 300 nM rapamycin. | [6] |
| 200 µM | ~25% cell death observed. | [6] | |
| PI3K Delta Subunit Inhibition | 50 µM | ~87% suppression. | |
| 200 µM | Complete elimination of activity. | ||
| PI3K Gamma Subunit Inhibition | 50 µM | ~43% inhibition. | |
| 200 µM | ~86% inhibition. |
| Parameter | SMER28 In Vivo Dosage (Mice) | Effect | Reference |
| Tolerability | Up to 65 mg/kg/day (subcutaneous) | Well-tolerated with no signs of malaise. | [1] |
| Radioprotection | Not explicitly quantified, but protective effects observed at tolerated doses. | Protection of mouse liver and bone marrow against radiation damage and facilitated survival. | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Radioprotection Study in Mice
This protocol outlines a general procedure for assessing the radioprotective effects of SMER28 in a mouse model.
1. Animal Model:
-
Select a suitable mouse strain (e.g., C57BL/6).
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize animals for at least one week before the experiment.
2. SMER28 Preparation and Administration:
-
Prepare a stock solution of SMER28 in a sterile, biocompatible vehicle (e.g., DMSO and saline).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations.
-
Administer SMER28 via subcutaneous injection at the determined dose (e.g., starting with a dose-finding study around the 65 mg/kg range).
-
Include a vehicle-only control group.
3. Irradiation Procedure:
-
At a specified time after SMER28 administration (e.g., 30-60 minutes), irradiate the mice.
-
Use a calibrated radiation source (e.g., Cobalt-60 irradiator) to deliver a lethal dose of whole-body irradiation (e.g., 8.5 Gy).
-
A non-irradiated control group should also be maintained.
4. Post-Irradiation Monitoring and Analysis:
-
Monitor the survival of all animal groups daily for 30 days.
-
Record body weight and any signs of toxicity or distress.
-
At the end of the study (or at specified time points), euthanize surviving animals.
-
Collect tissues of interest (e.g., bone marrow, liver, spleen) for histological and molecular analysis.
-
Bone Marrow Analysis:
-
Flush bone marrow from femurs and tibias.
-
Perform cell counts to assess cellularity.
-
Prepare slides for cytological analysis (e.g., H&E staining) to evaluate hematopoietic progenitor cells.
-
-
Liver Analysis:
-
Fix liver tissue in formalin and embed in paraffin.
-
Perform H&E staining to assess for radiation-induced damage, such as cytoplasmic vacuolization.
-
Protocol 2: Subcutaneous Injection in Mice
1. Preparation:
-
Ensure the SMER28 solution is at room temperature.
-
Use a sterile syringe with an appropriate gauge needle (e.g., 27-30G).
-
Restrain the mouse firmly but gently. The scruff of the neck is a common and effective method.
2. Injection:
-
Lift the skin on the back of the neck or flank to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
3. Post-injection:
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Visualizing Key Pathways and Workflows
To aid in the understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: SMER28 inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for assessing SMER28's radioprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. SMER28 is a mTOR-independent small molecule enhancer of autophagy that protects mouse bone marrow and liver against radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. SMER28 is a mTOR-independent small molecule enhancer of autophagy that protects mouse bone marrow and liver against radiotherapy | Semantic Scholar [semanticscholar.org]
- 6. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta | MDPI [mdpi.com]
Identifying and resolving experimental artifacts with SMER28
Welcome to the technical support center for SMER28, a potent small-molecule inducer of autophagy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of SMER28 in your experiments and to help identify and resolve potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is SMER28 and what is its primary mechanism of action?
A1: SMER28 (Small Molecule Enhancer of Rapamycin (B549165) 28) is a cell-permeable quinazoline (B50416) compound that induces autophagy. Initially identified as an mTOR-independent autophagy enhancer, its mechanism has been further elucidated. SMER28 has a dual mechanism of action:
-
PI3K Inhibition: It directly inhibits Class I phosphoinositide 3-kinases (PI3Ks), with a preference for the p110δ and p110γ isoforms. This inhibition of the PI3K/AKT signaling pathway leads to the induction of autophagy.[1]
-
VCP/p97 Activation: SMER28 binds to Valosin-Containing Protein (VCP/p97), an AAA+ ATPase involved in protein quality control. This interaction enhances VCP's ATPase activity, which in turn promotes both the biogenesis of autophagosomes and the clearance of ubiquitinated proteins through the proteasome.[2][3]
Q2: What are the known biological effects of SMER28 besides autophagy induction?
A2: Beyond inducing autophagy, SMER28 has several other documented biological effects that researchers should be aware of, as these are on-target effects and not necessarily experimental artifacts:
-
Cell Growth Retardation and Cell Cycle Arrest: Due to its inhibition of the PI3K/AKT pathway, SMER28 can lead to reduced cell proliferation and a partial arrest of the cell cycle in the G1 phase.[1][4][5]
-
Microtubule Stabilization: SMER28 has been shown to stabilize microtubules and decelerate their dynamics. This can lead to increased tubulin acetylation and altered microtubule arrangement.[6][7][8]
-
Neuroprotective Effects: In neuronal models, SMER28 can promote neurite outgrowth and protect against excitotoxin-induced axon degeneration.[6][7]
-
Apoptosis at High Concentrations: While generally having low cytotoxicity at concentrations effective for autophagy induction, higher concentrations of SMER28 (e.g., 200 µM) can induce apoptosis in some cell lines.[4]
Q3: Is SMER28 an mTOR-dependent or -independent autophagy inducer?
A3: SMER28 is considered an mTOR-independent autophagy inducer.[1][9] Its primary mechanism of inhibiting PI3K is upstream of mTOR, but its action is distinct from direct mTOR inhibitors like rapamycin.
Troubleshooting Guides
Issue: Inconsistent or No Induction of Autophagy
Q4: I am not observing an increase in LC3-II or LC3 puncta after SMER28 treatment. What could be wrong?
A4: Several factors could contribute to a lack of observable autophagy induction. Consider the following troubleshooting steps:
-
Suboptimal Concentration: The effective concentration of SMER28 can vary between cell lines. It is recommended to perform a dose-response experiment, typically in the range of 10-50 µM, to determine the optimal concentration for your specific cells.[10]
-
Inadequate Incubation Time: Autophagy is a dynamic process. A time-course experiment (e.g., 4, 8, 16, 24 hours) is crucial to identify the peak of autophagosome formation. A single, early time point may not be sufficient.[10]
-
Low Basal Autophagy: If the basal level of autophagy in your cells is very low, the induction by SMER28 might be less pronounced. Consider using a positive control for autophagy induction, such as starvation (culturing in EBSS) or rapamycin treatment, to ensure your detection methods are working correctly.
-
Incorrect Interpretation of Autophagic Flux: An accumulation of autophagosomes (and thus LC3-II) can mean either increased autophagosome formation or a blockage in their fusion with lysosomes. To confirm increased autophagic flux, you should perform the experiment in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A greater increase in LC3-II in the presence of the inhibitor confirms that SMER28 is indeed inducing autophagy.[11]
-
Compound Solubility Issues: SMER28 is soluble in DMSO. Ensure that your stock solution is fully dissolved and that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid precipitation and solvent-induced artifacts.[9]
Issue: Unexpected Cellular Phenotypes
Q5: My cells are proliferating slower or have stopped dividing after SMER28 treatment. Is this a sign of toxicity or an experimental artifact?
A5: This is likely an expected on-target effect of SMER28. By inhibiting the PI3K/AKT pathway, which is crucial for cell growth and proliferation, SMER28 can cause cytostatic effects, including growth retardation and G1 cell cycle arrest.[1][4][5] To distinguish this from general toxicity, you can perform a cell viability assay (e.g., MTT or CellTiter-Glo) and an apoptosis assay (e.g., Annexin V staining). At typical working concentrations for autophagy induction (10-50 µM), SMER28 generally has low cytotoxicity.[4]
Q6: I am observing changes in cell morphology and microtubule organization. Is this related to autophagy?
A6: While autophagy relies on the cytoskeleton for autophagosome transport, the observed changes in microtubule organization are likely a direct, though less discussed, effect of SMER28. It has been shown to stabilize microtubules, leading to increased acetylation and a more straightened appearance.[6][8] This is an important consideration if your experimental endpoint is sensitive to cytoskeletal changes.
Issue: Data Interpretation and Artifacts
Q7: I see an increase in fluorescently-tagged LC3 puncta. How can I be sure these are autophagosomes and not protein aggregates?
A7: This is a critical point in autophagy research, as overexpression of fluorescently-tagged LC3 can lead to the formation of protein aggregates that are independent of autophagy.[12] Here are some ways to validate your observations:
-
Co-localization with other markers: True autophagosomes should co-localize with other autophagy-related proteins like p62/SQSTM1.
-
Validate with endogenous LC3: Perform immunofluorescence for endogenous LC3 to confirm that the puncta formation is not an artifact of overexpression.
-
Autophagic flux assay: As mentioned in Q4, demonstrating an increased accumulation of LC3 puncta in the presence of lysosomal inhibitors is a strong indicator of bona fide autophagy induction.
-
FRAP analysis: In live-cell imaging, Fluorescence Recovery After Photobleaching (FRAP) can distinguish between stable autophagosomes (slow recovery) and dynamic protein aggregates (rapid recovery).[13][14][15]
-
p62 degradation: Since p62 is a cargo protein that is degraded during autophagy, a decrease in p62 levels upon SMER28 treatment is a good indicator of autophagic flux.[16][17][18]
Quantitative Data Summary
Table 1: Recommended Working Concentrations of SMER28 in Different Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| U-2 OS | 50 - 200 µM | 16 - 48 hours | Increased LC3 and p62 puncta, growth retardation[1][10] |
| MMS1 | 5 - 200 µM | 24 hours | Dose-dependent decrease in cell viability[19] |
| MEF (overexpressing βCTF) | 10 µM | 16 hours | Decreased βCTF levels |
| N2a-APP | 10 - 50 µM | 16 hours | Decreased Aβ peptide and APP-CTF levels |
| Rat Primary Neuronal Cultures | 10 - 50 µM | 16 hours | Decreased Aβ peptide and APP-CTF levels |
| Mouse Striatal Cells (Q111/Q111) | 20 µM | 24 hours | Reduction in mutant huntingtin levels[20] |
| Huntington's Disease Fibroblasts | 20 µM | 24 hours | Reduction in mutant huntingtin levels[20] |
| HeLa (expressing SRAI-LC3B) | 10 - 100 µM | 48 hours | Dose-dependent increase in autophagy flux[20] |
Experimental Protocols
Protocol 1: Immunofluorescence for LC3 Puncta Formation
This protocol outlines the steps for visualizing LC3-positive autophagosomes in cultured cells treated with SMER28.
Materials:
-
Cultured cells grown on glass coverslips
-
Complete cell culture medium
-
SMER28 stock solution (in DMSO)
-
DMSO (for vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against LC3B
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate to achieve 50-70% confluency at the time of analysis. Allow them to adhere overnight.
-
Treatment: Prepare working solutions of SMER28 in complete cell culture medium at the desired concentrations (e.g., 10, 20, 50 µM). Include a vehicle control (DMSO at the same final concentration). For autophagic flux analysis, include a condition with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of SMER28 treatment).
-
Incubation: Remove the old medium and replace it with the SMER28-containing or vehicle control medium. Incubate for the desired duration (e.g., 16-24 hours).[10]
-
Fixation: Wash the cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary LC3B antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS. Counterstain with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.[20]
-
Analysis: Image the cells using a fluorescence microscope. Quantify the number of LC3-positive puncta per cell. An increase in puncta in SMER28-treated cells compared to the control indicates autophagy induction. A further increase in the presence of a lysosomal inhibitor confirms increased autophagic flux.
Protocol 2: Western Blot for p62 Degradation
This protocol describes how to measure the degradation of p62/SQSTM1 as an indicator of autophagic flux.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
SMER28 stock solution (in DMSO)
-
DMSO (for vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies against p62/SQSTM1 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with SMER28 and controls as described in Protocol 1.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p62 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal.
-
-
Re-probing for Loading Control: Strip the membrane and re-probe with an antibody against a loading control.
-
Data Analysis: Quantify the band intensities for p62 and the loading control. A decrease in the p62/loading control ratio in SMER28-treated cells compared to the vehicle control indicates an increase in autophagic flux.
Visualizations
SMER28 Signaling Pathway
Caption: SMER28 induces autophagy via mTOR-independent and -dependent pathways.
Experimental Workflow for Validating SMER28-Induced Autophagy
Caption: A logical workflow for confirming autophagic flux induced by SMER28.
Troubleshooting Logic for Unexpected Results
Caption: A decision-making workflow for troubleshooting unexpected experimental outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The autophagy inducer SMER28 attenuates microtubule dynamics mediating neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The autophagy inducer SMER28 attenuates microtubule dynamics mediating neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. LC3 fluorescent puncta in autophagosomes or in protein aggregates can be distinguished by FRAP analysis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. proteolysis.jp [proteolysis.jp]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
Negative control experiments for SMER28 treatment
Welcome to the technical support center for SMER28. This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SMER28, a small molecule enhancer of autophagy.
Frequently Asked Questions (FAQs)
Q1: What is SMER28 and what is its primary mechanism of action?
A1: SMER28 is a small molecule that enhances autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates.[1][2][3] Initially identified as an mTOR-independent autophagy inducer, its mechanism is now understood to be more complex.[3][4] Key targets of SMER28 include:
-
VCP/p97: SMER28 binds to the valosin-containing protein (VCP), an ATPase, enhancing its activity.[5][6] This stimulates the formation of autophagosomes and also promotes the clearance of misfolded proteins through the ubiquitin-proteasome system.[5][6][7]
-
PI3K (Phosphoinositide 3-kinase): SMER28 can directly inhibit the p110δ and p110γ subunits of PI3K, which in turn attenuates PI3K/mTOR signaling to induce autophagy.[8]
SMER28 is used in research to study the therapeutic potential of autophagy induction in models of neurodegenerative diseases like Huntington's, Parkinson's, and Alzheimer's by promoting the clearance of aggregate-prone proteins.[1][2][9][10]
Q2: I am not seeing an increase in LC3-II levels after SMER28 treatment. What could be wrong?
A2: This is a common issue that can point to several factors. An increase in the lipidated form of LC3 (LC3-II) is a hallmark of autophagosome formation. However, a static measurement can be misleading. Consider the following:
-
Autophagic Flux vs. Autophagosome Accumulation: SMER28 induces autophagic flux, meaning it enhances the entire process from autophagosome formation to lysosomal degradation.[3] If the degradation phase is also highly active, you may not see a significant accumulation of LC3-II at a single time point. The solution is to perform an autophagic flux assay.
-
Suboptimal Concentration or Duration: The effective concentration of SMER28 can vary between cell lines. A dose-response (e.g., 10-100 µM) and time-course (e.g., 4, 8, 16, 24 hours) experiment is crucial to determine the optimal conditions for your specific model.[8][11]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to SMER28. Some may require higher concentrations or longer incubation times to show a robust response.
-
Lysosomal Dysfunction: If the lysosomes in your cells are not functioning correctly, the final stage of autophagy will be blocked, which could affect the results.
The recommended approach is to co-treat cells with SMER28 and a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A significant accumulation of LC3-II in the co-treated sample compared to SMER28 alone indicates a successful induction of autophagic flux.[8]
Q3: What are the essential negative controls for a SMER28 experiment?
A3: Robust negative controls are critical to ensure that the observed effects are specifically due to SMER28-induced autophagy. The following controls are essential:
-
Vehicle Control: This is the most fundamental control. Since SMER28 is typically dissolved in DMSO, an equivalent volume of DMSO should be added to control cells.[4] This accounts for any effects of the solvent on the cells.
-
Pharmacological Inhibition of Autophagy: To confirm that the observed phenotype (e.g., clearance of a protein) is autophagy-dependent, co-treat cells with SMER28 and a known autophagy inhibitor. Common inhibitors include 3-Methyladenine (3-MA), which blocks autophagosome formation, or Bafilomycin A1, which prevents autophagosome-lysosome fusion.
-
Genetic Controls (Knockout/Knockdown): The most rigorous way to demonstrate autophagy dependence is to use cells with a genetic knockout or siRNA-mediated knockdown of a core autophagy gene, such as ATG5 or ATG7.[1][2] In these cells, SMER28 should fail to produce the autophagy-dependent effect observed in wild-type cells.[12]
Troubleshooting Guide
Issue 1: High Cell Death or Cytotoxicity Observed with SMER28 Treatment
-
Problem: You observe significant cell death, detachment, or morphological changes after treating with SMER28.
-
Possible Causes & Solutions:
-
Concentration is too high: High concentrations of SMER28 (e.g., >50-200 µM) can cause growth arrest and cytotoxicity in some cell lines.[8]
-
Solution: Perform a dose-response experiment starting from a lower concentration (e.g., 10 µM) to find the optimal balance between autophagy induction and cell viability for your specific cell type.
-
-
Prolonged Incubation: Long treatment durations can exacerbate cytotoxic effects.
-
Solution: Conduct a time-course experiment to identify the earliest time point at which you can observe the desired effect.
-
-
Solvent Toxicity: Although less common, high concentrations of the vehicle (DMSO) can be toxic to some sensitive cell lines.
-
Solution: Ensure your final DMSO concentration is consistent across all conditions (including vehicle control) and is typically below 0.5%.
-
-
Expected Outcomes for Key Controls
This table summarizes the expected changes in key autophagy markers (LC3-II and p62/SQSTM1) under different control conditions. p62 is a protein that is selectively degraded by autophagy, so its levels should decrease as autophagy is induced.
| Treatment Condition | Expected LC3-II Level | Expected p62/SQSTM1 Level | Interpretation |
| Vehicle (DMSO) Control | Baseline | Baseline | Baseline cellular state. |
| SMER28 Only | Slight to Moderate Increase | Decrease | Successful induction of autophagic flux. |
| Bafilomycin A1 Only | Increase | Increase or No Change | Blockade of basal autophagic degradation. |
| SMER28 + Bafilomycin A1 | Strong Increase (synergistic) | Strong Increase | Confirms SMER28 increases autophagosome synthesis (autophagic flux). |
| SMER28 in ATG5 KO cells | No Change from Baseline | No Change from Baseline | Demonstrates the effect of SMER28 is dependent on the core autophagy machinery. |
Experimental Protocols & Visualizations
Protocol: Western Blot for Autophagic Flux
This protocol is used to quantify the change in LC3-II levels in the presence and absence of a lysosomal inhibitor to measure autophagic flux.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Group 1: Vehicle (DMSO)
-
Group 2: SMER28 (at optimized concentration)
-
Group 3: Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the experiment.
-
Group 4: SMER28 for the full duration, with Bafilomycin A1 added for the final 2-4 hours.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an 8-16% polyacrylamide gel. Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensity using densitometry software. Calculate the LC3-II/GAPDH ratio. A significantly higher ratio in Group 4 compared to Group 2 confirms increased autophagic flux.
Visualized Workflows and Pathways
Caption: Dual mechanism of SMER28 action on autophagy and proteasomal pathways.
Caption: Workflow for assessing SMER28-induced autophagy and cytotoxicity.
References
- 1. agscientific.com [agscientific.com]
- 2. stemcell.com [stemcell.com]
- 3. SMER28 is a mTOR-independent small molecule enhancer of autophagy that protects mouse bone marrow and liver against radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. astorscientific.us [astorscientific.us]
- 5. tandfonline.com [tandfonline.com]
- 6. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzinfo.org [alzinfo.org]
- 10. axonmedchem.com [axonmedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. alzcdn.alzinfo.org [alzcdn.alzinfo.org]
SMER28 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SMER28, alongside troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing SMER28 powder?
A: For long-term storage, SMER28 powder should be stored at -20°C, where it can remain stable for up to three years.[1][2][3] For shorter durations, storage at 4°C is acceptable for up to two years.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption.
Q2: How should I prepare and store SMER28 stock solutions?
A: SMER28 is soluble in DMSO, DMF, and Ethanol.[3][4] For stock solution preparation, DMSO is commonly used.[1][2][5] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2] Store these aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (1 month to 1 year).[1][2] When preparing solutions, be aware that hygroscopic DMSO can affect solubility; using fresh, high-quality DMSO is advisable.[1][5]
Q3: Can I store SMER28 solutions at 4°C?
A: While some general guidelines for small molecules suggest that solutions can be stable for up to a week at 4°C, it is generally not recommended for long-term storage of SMER28 solutions.[6] For optimal stability and to prevent potential degradation, storing aliquoted stock solutions at -20°C or -80°C is the best practice.[1][2]
Q4: What is the mechanism of action of SMER28?
A: SMER28 is an mTOR-independent inducer of autophagy.[1][7] Its mechanism involves binding to the VCP/p97 ATPase, which in turn enhances the assembly and activity of the PI3K complex I, leading to increased production of PtdIns3P and subsequent autophagosome biogenesis.[1][2][7][8] Additionally, SMER28 has been shown to directly inhibit the p110 delta isoform of PI3K.[3] This dual action on both autophagy and the ubiquitin-proteasome system contributes to the clearance of aggregate-prone proteins.[1][7]
Stability and Storage Data Summary
While specific quantitative stability data for SMER28 across various conditions (e.g., pH, light exposure) is not extensively published, the following tables summarize the best-practice recommendations based on vendor information and general principles of small molecule handling.
Table 1: SMER28 Powder Storage Recommendations
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 3 years[1][2][3] | Optimal for long-term stability. |
| 4°C | Up to 2 years[2] | Suitable for shorter-term storage. |
| Room Temperature | Not Recommended | Potential for degradation. |
Table 2: SMER28 Stock Solution Storage Recommendations
| Storage Temperature | Recommended Duration | Solvent | Key Considerations |
| -80°C | Up to 2 years[2] | DMSO | Recommended for long-term preservation of activity. |
| -20°C | 1 month to 1 year[1][2] | DMSO, Ethanol | Ideal for working aliquots to avoid freeze-thaw cycles. |
| 4°C | Up to 1 week[6] | Not generally recommended | For very short-term use only. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity of SMER28 in experiments. | Improper storage of SMER28 powder or stock solution. | Ensure SMER28 powder has been stored at -20°C and stock solutions at -80°C or -20°C in single-use aliquots. Avoid repeated freeze-thaw cycles. |
| Degradation of SMER28 in working solution. | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid storing diluted solutions for extended periods. | |
| Chemical incompatibility. | While specific incompatibilities are not documented, avoid mixing SMER28 with strong oxidizing agents or highly acidic/basic solutions in stock preparations unless experimentally validated. | |
| Precipitation observed in SMER28 stock solution upon thawing. | Poor solubility or supersaturation. | Gently warm the solution and vortex to redissolve. If precipitation persists, sonication may be used.[5] Ensure fresh, anhydrous DMSO was used for initial dissolution. |
| Freeze-thaw cycles. | Prepare smaller, single-use aliquots to minimize the need for thawing the entire stock. | |
| Inconsistent experimental results. | Inaccurate concentration of SMER28 solution. | Verify the initial weighing of the powder and the dilution calculations. Use calibrated pipettes for preparing solutions. |
| Variability in handling and storage. | Standardize the protocol for preparing, storing, and handling SMER28 across all experiments and users. |
Experimental Protocols
Protocol 1: Preparation of SMER28 Stock Solution
-
Equilibration: Allow the vial of SMER28 powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution thoroughly until all the powder is dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use polypropylene (B1209903) tubes. The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
Protocol 2: Western Blot Analysis of Autophagy Induction
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of SMER28 (typically in the range of 10-50 µM) for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO) at the same final concentration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against an autophagy marker (e.g., LC3B) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate. Analyze the band intensities to assess the conversion of LC3-I to LC3-II, a marker of autophagosome formation.
Visualizations
References
- 1. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with SMER28
Welcome to the technical support center for SMER28. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of SMER28.
Troubleshooting Inconsistent Results
This section addresses common issues that may lead to inconsistent or unexpected results in experiments involving SMER28.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | Ensure a homogenous single-cell suspension before seeding. Use a consistent volume for each well and consider using a multichannel pipette to minimize timing differences.[1] |
| "Edge Effects" in Microplates: Evaporation from outer wells can concentrate media components and affect cell growth. | To minimize evaporation, fill the peripheral wells of the microplate with sterile phosphate-buffered saline (PBS) or sterile water.[1] | |
| Compound Precipitation: SMER28 is insoluble in water and can precipitate in aqueous media if not properly dissolved. | Prepare stock solutions in fresh, high-quality DMSO.[2][3] When diluting into your final culture medium, ensure rapid and thorough mixing. If precipitation is observed, sonication may help.[3] | |
| Lower than expected autophagic induction | Suboptimal Compound Concentration: The optimal concentration of SMER28 can be cell-type dependent. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Published effective concentrations range from 10 µM to 200 µM.[2][4] |
| Incorrect Assessment of Autophagy: Autophagy is a dynamic process (flux), and static measurements can be misleading. | Measure autophagic flux. This can be done by treating cells with SMER28 in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) and measuring the accumulation of LC3-II. | |
| Cell Line Characteristics: The basal level of autophagy and the responsiveness to inducers can vary significantly between cell lines. | Verify the autophagic competency of your cell line using a known positive control, such as rapamycin (B549165) or starvation. | |
| Reduced cell viability or proliferation | Dose-Dependent Effects of SMER28: At higher concentrations (e.g., 50 µM and above), SMER28 has been shown to inhibit cell proliferation and can cause a partial cell cycle arrest in the G1 phase.[4][5] | Perform a viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to distinguish between a specific anti-proliferative effect and general cytotoxicity.[4] Consider that SMER28's effect on cell growth might be a part of its mechanism of action in certain contexts.[4][5] |
| Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium is low and consistent across all wells, including vehicle controls (typically ≤ 0.5%).[6] | |
| Results not reproducible across experiments | Cell Passage Number: Continuous passaging can lead to genetic and phenotypic drift in cell lines, altering their response to stimuli. | Use cell lines within a defined and low passage number range for all experiments. Thaw a fresh vial of cells after a set number of passages to maintain consistency.[6] |
| Inconsistent Compound Potency: Improper storage of SMER28 can lead to degradation. | Store SMER28 powder at -20°C for long-term storage.[3] Once dissolved in DMSO, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SMER28?
A1: SMER28 is a small molecule enhancer of autophagy.[7] Initially identified as an mTOR-independent autophagy inducer, its direct molecular target has been identified as VCP/p97 (Valosin-Containing Protein).[8] By binding to VCP, SMER28 stimulates its ATPase activity, which in turn enhances the assembly and activity of the PtdIns3K complex I. This leads to increased production of PtdIns3P and subsequent autophagosome biogenesis.[8] Additionally, SMER28's interaction with VCP also promotes the clearance of misfolded proteins through the ubiquitin-proteasome system (UPS).[8] Some studies have also reported that SMER28 can directly inhibit the PI3K/mTOR signaling pathway and affect microtubule dynamics.[4][9][10]
Q2: How should I prepare and store SMER28?
A2: SMER28 is soluble in DMSO and ethanol (B145695) but insoluble in water.[2][11] For cell-based assays, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 10-50 mM).[2][3] It is critical to use fresh DMSO as moisture can reduce the solubility of the compound.[2] Store the powder at -20°C for up to 3 years.[3] Once dissolved, aliquot the stock solution and store it at -80°C for up to 2 years to minimize freeze-thaw cycles.[3]
Q3: What is a typical working concentration for SMER28 in cell culture?
A3: The optimal working concentration is highly dependent on the cell line and the specific experimental endpoint. However, a good starting point for a dose-response experiment is between 10 µM and 50 µM.[2][11] Concentrations up to 200 µM have been used in some studies, but be aware of potential effects on cell proliferation at higher concentrations.[3][4]
Q4: Is SMER28's effect on autophagy dependent on ATG5?
A4: Yes, the autophagy-enhancing effect of SMER28 is generally considered to be dependent on core autophagy machinery. For instance, SMER28 acts through the autophagy factor ATG5 to stimulate erythropoiesis.[7]
Q5: Can SMER28 be used in in vivo experiments?
A5: Yes, SMER28 has been used in various animal models, including mice and zebrafish.[7][12] It has been shown to be well-tolerated and able to cross the blood-brain barrier.[8] Administration routes have included subcutaneous injection.[7][12]
Experimental Protocols & Data
Summary of Experimental Conditions
This table summarizes typical concentrations and incubation times for SMER28 in various cell-based assays.
| Cell Line | Assay Type | Concentration | Incubation Time | Outcome Measured |
| U-2 OS | Autophagy Induction | 50 µM | 16 hours | Increased LC3 and p62 puncta.[5] |
| U-2 OS | Cell Proliferation | 50 µM - 200 µM | 47-48 hours | Dose-dependent inhibition of cell growth.[4][5] |
| PC12 | Autophagy Enhancement | 43 µM | Not Specified | Decrease in alpha-synuclein (B15492655) A53T mutant levels.[2] |
| COS-7 | Protein Aggregation | 47 µM | 48 hours | Inhibition of mutant huntingtin aggregation.[2] |
| MEF | Autophagy Enhancement | 10 µM | 16 hours | Degradation of βCTF (APP fragment).[2][11] |
General Protocol: Western Blot for LC3-II Accumulation
This protocol provides a general workflow to assess autophagic flux using SMER28.
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of lysis.
-
Treatment:
-
Pre-treat cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for 2 hours. This step is crucial to block the degradation of autophagosomes and allow for the measurement of LC3-II accumulation (autophagic flux).
-
Add the desired concentrations of SMER28 (and a vehicle control, e.g., DMSO) to the wells, both with and without the lysosomal inhibitor.
-
Incubate for the desired period (e.g., 16 hours).
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities for LC3-II and the loading control. The ratio of LC3-II in the presence versus the absence of the lysosomal inhibitor indicates the autophagic flux. An increase in this ratio with SMER28 treatment indicates enhanced autophagy.
Visualizations
Caption: Mechanism of SMER28 action via VCP/p97 activation.
Caption: A logical workflow for troubleshooting inconsistent SMER28 results.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agscientific.com [agscientific.com]
- 8. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The autophagy inducer SMER28 attenuates microtubule dynamics mediating neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleck.co.jp [selleck.co.jp]
- 12. researchgate.net [researchgate.net]
Cell line-specific responses to SMER28 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SMER28 in their experiments.
Troubleshooting Guides
Problem 1: No induction of autophagy observed.
Possible Cause 1: Suboptimal SMER28 Concentration
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 10 µM to 50 µM are commonly used, with some studies using up to 200 µM.[1] Note that very high concentrations may lead to off-target effects or cytotoxicity.[1]
Possible Cause 2: Inappropriate Assay for Autophagy Detection
-
Recommendation: Utilize multiple, well-established assays to confirm autophagy induction.
-
LC3-II Conversion by Western Blot: Monitor the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
-
LC3 Puncta Formation by Immunofluorescence: Observe the formation of punctate structures corresponding to autophagosomes in cells expressing GFP-LC3 or stained with an anti-LC3 antibody.[1][2]
-
p62/SQSTM1 Degradation: Assess the degradation of p62, a protein that is selectively degraded during autophagy. A decrease in p62 levels suggests functional autophagic flux. However, be aware that under certain conditions, such as proteasome inhibition, p62 levels might increase.[3]
-
Possible Cause 3: Cell Line-Specific Resistance
-
Recommendation: The cellular response to SMER28 can be highly cell-type dependent. Some cell lines may be less sensitive to its effects. Consider using a positive control cell line known to respond to SMER28, such as U-2 OS cells, to validate your experimental setup.[1]
Problem 2: High levels of cell death observed.
Possible Cause 1: SMER28 Concentration is Too High
-
Recommendation: Reduce the concentration of SMER28. While it has shown low cytotoxicity in some cell lines like osteosarcoma cells, it can induce apoptosis and necrosis at higher concentrations in others, such as B cell lymphoma lines.[1] A dose-response curve for viability (e.g., using a CellTiter-Glo assay) is recommended.[1]
Possible Cause 2: Cell Line is Highly Sensitive to PI3K Inhibition
-
Recommendation: B cell lymphoma cells, which are highly dependent on tonic signaling through PI3Kδ, show increased apoptosis upon SMER28 treatment.[1] If working with a similar cell type, expect a higher degree of cell death. Consider shorter treatment durations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SMER28?
A1: SMER28 has been shown to induce autophagy through at least two primary mechanisms:
-
Direct inhibition of PI3K: SMER28 can directly bind to the p110δ catalytic subunit of PI3K, and to a lesser extent p110γ, attenuating the PI3K/mTOR signaling pathway.[1] This leads to the activation of autophagy.
-
Binding to VCP/p97: SMER28 can also bind to Valosin-Containing Protein (VCP/p97), an ATPase involved in protein quality control. This interaction enhances both autophagic and proteasomal clearance of aggregate-prone proteins.[4]
Q2: Is the autophagy induced by SMER28 dependent or independent of mTOR?
A2: The mechanism of SMER28's action on autophagy has been described as both mTOR-dependent and independent. The direct inhibition of the PI3K/mTOR signaling axis suggests an mTOR-dependent component.[1] However, it was initially identified as an mTOR-independent autophagy enhancer, and some studies still refer to it as such.[5][6][7][8] This discrepancy may be due to cell-type specific signaling or the involvement of other pathways.
Q3: What are the expected morphological changes in cells treated with SMER28?
A3: Besides the induction of autophagy (visible as an increase in LC3 puncta), SMER28 treatment can lead to:
-
Growth retardation: A dose-dependent decrease in cell proliferation has been observed in cell lines like U-2 OS.[1][9]
-
Partial G1 cell cycle arrest: SMER28 can cause a partial arrest of the cell cycle in the G1 phase.[1][3]
-
Inhibition of cell scattering and dorsal ruffle formation: In response to growth factors like HGF or PDGF, SMER28 can block these cellular processes due to the inhibition of receptor tyrosine kinase signaling.[1]
Q4: Can SMER28 be used in vivo?
A4: Yes, SMER28 has been shown to be well-tolerated in animal models and can cross the blood-brain barrier.[4] It has been used in vivo to protect mouse bone marrow and liver against radiation damage.[5][7][8]
Data Presentation
Table 1: Summary of Cell Line-Specific Responses to SMER28
| Cell Line | Organism | Cell Type | SMER28 Concentration | Observed Effect | Reference |
| U-2 OS | Human | Osteosarcoma | 50 µM | Increased LC3 and p62 puncta, growth retardation comparable to 300 nM rapamycin. | [1] |
| U-2 OS | Human | Osteosarcoma | 200 µM | Almost complete growth arrest, increased apoptosis. | [1] |
| B cell lymphoma | Human | Lymphoma | 50 µM - 200 µM | Higher susceptibility to apoptosis and necrosis compared to non-hematopoietic cells. | [1] |
| HeLa | Human | Cervical Cancer | 10-100 µM | Dose-dependent increase in autophagy flux. | |
| COS-7 | Monkey | Kidney Fibroblast | 47 µM | Reduced aggregation and cell death caused by EGFP-HDQ74. | [10] |
| PC-12 | Rat | Pheochromocytoma | Not specified | Neuroprotective effects, promotes neurite outgrowth. | |
| Mouse Striatal Cells | Mouse | Striatal Neurons | 20 µM | Significant reduction in mutant huntingtin levels. | [2] |
| Normal Hepatocytes | Mouse | Hepatocyte | Not specified | Enhanced autophagy flux and improved survival post-irradiation. | [7] |
| Hepatoma and other cancer cell lines | Not specified | Cancer | Not specified | No protective effect on survival post-irradiation. | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis for LC3-II Conversion
Objective: To quantify the induction of autophagy by measuring the conversion of LC3-I to LC3-II.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
SMER28 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of SMER28 or vehicle control for the specified duration (e.g., 4, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations, add Laemmli buffer, and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control. An increase in this ratio indicates autophagy induction.
Protocol 2: Immunofluorescence for LC3 Puncta
Objective: To visualize and quantify autophagosome formation.
Materials:
-
Cells seeded on coverslips in a multi-well plate
-
SMER28 and vehicle control
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (permeabilization buffer)
-
5% BSA in PBS (blocking buffer)
-
Primary antibody against LC3B
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with SMER28 or vehicle as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Antibody Incubation:
-
Incubate with primary anti-LC3B antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Wash with PBS and mount the coverslips onto glass slides.
-
-
Imaging and Analysis:
-
Visualize cells using a fluorescence microscope.
-
Capture images from multiple fields for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software. An increase in puncta number indicates autophagy induction.
-
Mandatory Visualization
Caption: SMER28 signaling pathways for autophagy induction.
Caption: Experimental workflow for assessing SMER28 effects.
References
- 1. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. agscientific.com [agscientific.com]
- 6. astorscientific.us [astorscientific.us]
- 7. SMER28 is a mTOR-independent small molecule enhancer of autophagy that protects mouse bone marrow and liver against radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SMER28 is a mTOR-independent small molecule enhancer of autophagy that protects mouse bone marrow and liver against radiotherapy | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating SMER28-Induced Autophagy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate autophagy activation by the small molecule enhancer SMER28. We present supporting experimental data, detailed protocols for key assays, and comparisons with other autophagy inducers.
SMER28 is a small-molecule enhancer of autophagy that has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases and cancer.[1][2] Unlike the classical autophagy inducer rapamycin (B549165), which acts by inhibiting the mTOR pathway, SMER28 functions through distinct, mTOR-independent mechanisms.[1][3][4] This guide outlines the primary experimental approaches to confirm and quantify SMER28-induced autophagy, with a focus on measuring autophagic flux.
Mechanisms of Action: SMER28 vs. Rapamycin
Understanding the distinct signaling pathways of SMER28 and rapamycin is crucial for designing and interpreting validation experiments.
SMER28 induces autophagy through at least two identified mechanisms:
-
Direct Inhibition of PI3K p110δ: SMER28 can directly bind to and inhibit the delta isoform of phosphoinositide 3-kinase (PI3K), attenuating the PI3K/mTOR signaling pathway.[5]
-
Activation of VCP/p97: SMER28 binds to and activates the ATPase activity of Valosin-Containing Protein (VCP)/p97.[6][7][8] This activation stimulates the PtdIns3K complex I, leading to increased production of phosphatidylinositol 3-phosphate (PI3P) and enhanced autophagosome biogenesis.[6][7]
Rapamycin , a well-established autophagy inducer, functions by forming a complex with FKBP12, which then binds to and allosterically inhibits mTORC1 (mechanistic target of rapamycin complex 1).[9][10] Inhibition of mTORC1 leads to the activation of the ULK1 complex, a critical initiator of autophagy.[9]
Key Experimental Methods for Autophagy Validation
A combination of assays is recommended to robustly validate autophagy induction and to accurately measure autophagic flux.[11]
LC3-II Turnover Assay (Western Blot)
This assay is a cornerstone for monitoring autophagic flux by quantifying the conversion of cytosolic LC3-I to lipid-bound LC3-II, a key step in autophagosome formation.[12] An increase in LC3-II can indicate either increased autophagosome synthesis or a blockage in their degradation. To distinguish between these possibilities, the assay is performed in the presence and absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.[12] A greater accumulation of LC3-II in the presence of the inhibitor confirms an increase in autophagic flux.[12]
p62/SQSTM1 Degradation Assay (Western Blot)
p62/SQSTM1 is an autophagy receptor that binds to ubiquitinated proteins and is itself degraded during autophagy.[13] Therefore, a decrease in p62/SQSTM1 levels is indicative of enhanced autophagic flux.[13] This assay serves as a valuable complement to the LC3-II turnover assay.
Tandem Fluorescent LC3 Assay (Fluorescence Microscopy)
This method utilizes a reporter construct, typically mCherry-GFP-LC3, to visualize and quantify autophagic flux in living or fixed cells.[11][14] GFP fluorescence is quenched in the acidic environment of the autolysosome, while mCherry fluorescence remains stable.[14] Therefore, autophagosomes appear as yellow puncta (co-localization of GFP and mCherry), whereas autolysosomes appear as red puncta.[14] An increase in the ratio of red to yellow puncta signifies an increase in autophagic flux.[14]
Comparative Performance Data
The following tables summarize quantitative data from studies validating SMER28-induced autophagy, often in comparison to rapamycin.
| Table 1: LC3-II Turnover and p62/SQSTM1 Degradation | |||
| Treatment | Cell Line | LC3-II Fold Change (+ Bafilomycin A1 vs. - Bafilomycin A1) | p62/SQSTM1 Fold Change (vs. Control) |
| SMER28 (50 µM) | U-2 OS | ~2.5-fold increase[15] | ~0.5-fold decrease[15] |
| Rapamycin (300 nM) | U-2 OS | ~2-fold increase[15] | ~0.6-fold decrease[15] |
| SMER28 (20 µM) | HeLa | Significant increase in LC3-II with BafA1[16] | Not Reported |
| Rapamycin (0.2 µM) | HeLa | Significant increase in LC3-II with BafA1[16] | Not Reported |
| Table 2: Tandem Fluorescent LC3 Puncta Formation | ||
| Treatment | Cell Line | Observation |
| SMER28 (47 µM) | COS-7 (EGFP-LC3) | Significant increase in cells with >5 EGFP-LC3 vesicles[16] |
| Rapamycin (0.2 µM) | COS-7 (EGFP-LC3) | Significant increase in cells with >5 EGFP-LC3 vesicles[16] |
| SMER28 (20 µM) | HeLa (mCherry-GFP-LC3) | Increase in red puncta (autolysosomes) |
| Rapamycin | HeLa (mCherry-GFP-LC3) | Increase in red puncta (autolysosomes) |
Experimental Protocols
Detailed Protocol: LC3-II Turnover Assay by Western Blot
This protocol is adapted from established methodologies.[12][13][17][18]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
SMER28
-
Bafilomycin A1 (or Chloroquine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
For each condition (e.g., control, SMER28), set up duplicate wells.
-
To one well of each duplicate, add bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the treatment period.
-
Add SMER28 (e.g., 20-50 µM) or vehicle control (e.g., DMSO) to the respective wells and incubate for the desired time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
Calculate the ratio of LC3-II to a loading control (e.g., actin or GAPDH) or the ratio of LC3-II to LC3-I.
-
Compare the LC3-II levels in the presence and absence of bafilomycin A1 to determine autophagic flux.
-
Detailed Protocol: Tandem Fluorescent mCherry-GFP-LC3 Assay
This protocol is a generalized procedure based on common practices.[14][19][20]
Materials:
-
Cells stably or transiently expressing mCherry-GFP-LC3
-
Glass coverslips or imaging-compatible plates
-
SMER28, Rapamycin (positive control), vehicle control
-
Paraformaldehyde (PFA) for fixing
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filters for GFP, mCherry, and DAPI
Procedure:
-
Cell Preparation: Seed cells expressing the mCherry-GFP-LC3 construct onto coverslips or into imaging plates.
-
Treatment: Treat cells with SMER28, a positive control like rapamycin, or a vehicle control for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Mounting: Wash the cells with PBS and mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence microscope. Capture images in the GFP, mCherry, and DAPI channels.
-
Image Analysis:
-
For each cell, count the number of yellow puncta (GFP and mCherry co-localization) and red-only puncta (mCherry only).
-
An increase in the number of red puncta and a corresponding increase in the red/yellow puncta ratio indicate an increase in autophagic flux.
-
Comparison with Other Autophagy Inducers
While rapamycin is the most common comparator, other mTOR-independent inducers can also be used to contextualize the effects of SMER28.
| Table 3: Comparison of SMER28 with Other Autophagy Inducers | ||
| Compound | Primary Mechanism of Action | Key Features |
| SMER28 | mTOR-independent; PI3K p110δ inhibition, VCP/p97 activation[5][7] | Enhances clearance of aggregate-prone proteins.[2] Also shows effects on microtubule stability.[3][4] |
| Rapamycin | mTOR-dependent; allosteric inhibitor of mTORC1[9] | Gold standard for mTOR-dependent autophagy induction. |
| BRD5631 | mTOR-independent; precise target under investigation[21] | Effective in cells with compromised canonical autophagy pathways.[21] |
| Trehalose | mTOR-independent | A naturally occurring disaccharide that induces autophagy. |
| Lithium | mTOR-independent; inhibits inositol (B14025) monophosphatase | Also has effects on other signaling pathways. |
Conclusion
Validating SMER28-induced autophagy requires a multi-faceted approach that goes beyond static measurements. By employing a combination of LC3-II turnover assays, p62/SQSTM1 degradation analysis, and tandem fluorescent LC3 imaging, researchers can confidently confirm and quantify the induction of autophagic flux. Comparing the effects of SMER28 with well-characterized inducers like rapamycin provides essential context for its unique mTOR-independent mechanisms of action. The detailed protocols and comparative data presented in this guide offer a robust framework for investigating the role of SMER28 in autophagy and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compounds activating VCP D1 ATPase enhance both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mTOR Pathways in Cancer and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novapublishers.com [novapublishers.com]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Turnover of Lipidated LC3 and Autophagic Cargoes in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. proteolysis.jp [proteolysis.jp]
- 18. evandrofanglab.com [evandrofanglab.com]
- 19. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Comparing the efficacy of SMER28 and rapamycin in inducing autophagy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of two prominent autophagy inducers: SMER28 and the well-established rapamycin (B549165). While both compounds stimulate the cellular self-cleaning process of autophagy, they do so through distinct signaling pathways, offering different therapeutic and research opportunities.
At a Glance: Key Differences
| Feature | SMER28 | Rapamycin |
| Primary Mechanism | mTOR-independent; Direct inhibitor of PI3K p110δ and activator of VCP/p97.[1] | mTOR-dependent; Allosteric inhibitor of mTORC1.[2] |
| Signaling Pathway | Inhibits the PI3K/AKT pathway and stimulates the PtdIns3K complex I.[1] | Inhibits mTORC1, leading to the activation of the ULK1 complex.[2] |
| Reported Potency | Higher concentrations are generally required for significant effects (e.g., 50-200 µM).[2] | Effective at nanomolar concentrations (e.g., 10-300 nM).[2][3] |
| Additive Effects | Effects on clearance of autophagy substrates can be additive with rapamycin.[4] | Can be used in combination with mTOR-independent inducers for enhanced effects.[4] |
| Other Reported Effects | Stabilizes microtubules.[4] | Does not stabilize microtubules.[4] |
Quantitative Data Summary
Direct head-to-head quantitative comparisons of the potency of SMER28 and rapamycin for autophagy induction (e.g., EC50 values for LC3-II formation) are not extensively reported in the literature. However, some studies provide data that allow for a semi-quantitative comparison.
| Parameter | SMER28 | Rapamycin | Cell Line | Source |
| Concentration for comparable cell growth retardation | 50 µM | 300 nM | U-2 OS | [2] |
| Concentration for comparable reduction in mTOR phosphorylation | 200 µM | 300 nM | U-2 OS | [2] |
| Induction of LC3-II and p62 puncta | Increase observed at 50 µM | Not directly compared in the same experiment | U-2 OS | [5] |
| Clearance of A53T α-synuclein | Effective at 47 µM | Effective at 0.2 µM | PC12 | [6] |
Signaling Pathways
The signaling pathways for rapamycin and SMER28 in the induction of autophagy are distinct. Rapamycin acts on the central mTORC1 complex, while SMER28 utilizes an mTOR-independent route.
References
- 1. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The autophagy inducer SMER28 attenuates microtubule dynamics mediating neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Autophagy Induction: A Comparative Analysis of SMER28's Effect on LC3-II Levels
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the autophagy-inducing compound SMER28 with other alternatives, focusing on its impact on LC3-II levels as determined by Western blot analysis. This document includes supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Comparative Analysis of LC3-II Induction
SMER28 is a small molecule enhancer of autophagy that has been shown to increase the levels of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker of autophagosome formation.[1][2] Its mechanism of action is distinct from the classical autophagy inducer rapamycin, which primarily inhibits the mTOR pathway.[3][4] The following table summarizes the quantitative data on LC3-II levels after treatment with SMER28 and other common autophagy modulators.
| Treatment Group | Cell Line | Concentration | Duration | Fold Change in LC3-II vs. Control (Mean ± SEM) | Reference |
| SMER28 | U-2 OS | 50 µM | 16 h | ~2.5-fold increase | [2] |
| SMER28 + Bafilomycin A1 | U-2 OS | 50 µM + 250 nM | 16 h | >10-fold increase | [2] |
| Rapamycin | U-2 OS | 300 nM | 16 h | ~2-fold increase | [2] |
| Rapamycin + Bafilomycin A1 | U-2 OS | 300 nM + 250 nM | 16 h | ~10-fold increase | [2] |
| MG-132 | U-2 OS | 1 µM | 16 h | ~5-fold increase | [5] |
| Bortezomib | U-2 OS | 15 nM | 16 h | ~4-fold increase | [5] |
Note: Bafilomycin A1 is a lysosomal inhibitor used to assess autophagic flux. An increase in LC3-II levels in the presence of a lysosomal inhibitor suggests an increase in autophagosome synthesis. MG-132 and Bortezomib are proteasome inhibitors that can also induce autophagy.
Signaling Pathways of SMER28-Induced Autophagy
SMER28 induces autophagy through a mechanism that can be independent of the mTOR pathway, a central regulator of cell growth and autophagy.[3] Recent studies have identified Valosin-Containing Protein (VCP/p97) as a direct target of SMER28.[6][7][8][9] The binding of SMER28 to VCP enhances the activity of the PtdIns3K complex I, leading to increased production of phosphatidylinositol 3-phosphate (PtdIns3P) and subsequent autophagosome biogenesis.[6][7]
At higher concentrations, SMER28 has also been shown to inhibit the PI3K/mTOR signaling pathway, which can contribute to its autophagy-inducing effects.[3][10]
References
- 1. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The autophagy inducer SMER28 attenuates microtubule dynamics mediating neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to SMER28 and Other Small Molecule Autophagy Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule autophagy enhancer SMER28 with other commonly used alternatives, namely the mTOR-dependent inhibitor Rapamycin, the dual mTOR inhibitor Torin 1, and the natural polyamine Spermidine (B129725). The information presented herein is supported by experimental data to aid in the selection of the most appropriate compound for specific research and therapeutic development applications.
Introduction to Small Molecule Autophagy Enhancers
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. Its modulation by small molecules holds therapeutic promise for a range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases. This guide focuses on SMER28, an mTOR-independent autophagy inducer, and compares its performance with other well-established autophagy enhancers with differing mechanisms of action.
Quantitative Performance Data
The following tables summarize the quantitative effects of SMER28, Rapamycin, Torin 1, and Spermidine on key markers of autophagy induction. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies. Direct comparison of absolute values should be made with caution.
Table 1: Effect of Autophagy Enhancers on LC3-II Levels (Autophagosome Formation)
| Compound | Cell Line | Concentration | Treatment Duration | Fold Increase in LC3-II vs. Control | Reference |
| SMER28 | U-2 OS | 50 µM | 16 h | Modest Increase | [1] |
| Rapamycin | HeLa | 12.5 µM (+ 2.5 nM Bafilomycin A1) | 24 h | > 2-fold | [2] |
| Torin 1 | MEFs | 1 µM | 2 h | More rapid conversion of LC3-I to LC3-II than Rapamycin | [3] |
| Spermidine | Goose Granulosa Cells | Not Specified | Not Specified | Significant Increase in LC3-II/I ratio | [4] |
Table 2: Effect of Autophagy Enhancers on p62/SQSTM1 Degradation (Autophagic Flux)
| Compound | Cell Line | Concentration | Treatment Duration | % Decrease in p62 vs. Control | Reference |
| SMER28 | U-2 OS | 50 µM | 16 h | Modest Increase* | [1] |
| Rapamycin | U87MG | 10 nM | 24 h | Significant Decrease | [5] |
| Torin 1 | hMDMs | Not Specified | Not Specified | Degradation of SQSTM1 | [6] |
| Spermidine | Goose Granulosa Cells | Not Specified | Not Specified | Significant Decrease | [4] |
*Note: In this particular study, SMER28 treatment resulted in a modest increase in p62 levels, which the authors suggest might be due to off-target effects on the proteasomal pathway. However, when combined with proteasome inhibitors, SMER28 appeared to stimulate the turnover of autophagy-related markers.[1]
Table 3: Effect of Autophagy Enhancers on GFP-LC3 Puncta Formation (Autophagosome Visualization)
| Compound | Cell Line | Concentration | Treatment Duration | Observation | Reference |
| SMER28 | U-2 OS | 50 µM | 16 h | Significant increase in number and area of LC3-positive puncta | [7] |
| Rapamycin | MEFs | 1 µM | 2 h | Increased GFP-LC3 puncta | [3] |
| Torin 1 | MEFs | 1 µM | 3 h | Relocalization of GFP-LC3 from cytoplasm to autophagosomes | [8] |
| Spermidine | C2C12 myotubes | High Concentration | 2 h and 8 h | Effective GFP-LC3 flux observed | [8] |
Signaling Pathways and Mechanisms of Action
The selected autophagy enhancers operate through distinct signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.
SMER28: mTOR-Independent Autophagy Induction
SMER28 is known to induce autophagy independently of the central regulator mTOR.[9] Recent studies suggest that its mechanism involves the direct inhibition of the p110δ subunit of phosphoinositide 3-kinase (PI3K) and the activation of the ATPase VCP/p97.[7][10] This dual action leads to the stimulation of autophagosome biogenesis and enhances the clearance of protein aggregates.
Rapamycin: mTOR-Dependent Autophagy Induction
Rapamycin is a well-characterized allosteric inhibitor of mTOR Complex 1 (mTORC1).[11] By inhibiting mTORC1, Rapamycin mimics a state of nutrient starvation, leading to the activation of the ULK1 complex and subsequent initiation of autophagy.
Torin 1: ATP-Competitive mTOR Inhibition
Torin 1 is a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2.[8] This dual inhibition leads to a more complete suppression of mTOR signaling compared to Rapamycin, resulting in robust autophagy induction.
Spermidine: mTOR-Independent Autophagy via EP300 Inhibition
Spermidine, a natural polyamine, induces autophagy through an mTOR-independent mechanism. It has been shown to inhibit the acetyltransferase EP300, leading to the deacetylation of autophagy-related proteins and subsequent activation of the autophagic process.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Autophagic Flux Assay by LC3-II Western Blot
This assay measures the accumulation of LC3-II in the presence of a lysosomal inhibitor to determine the rate of autophagosome formation (autophagic flux).
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the small molecule autophagy enhancer for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) to a subset of wells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against LC3. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensity of LC3-II and the loading control. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor.
p62/SQSTM1 Degradation Assay by Western Blot
This assay measures the levels of the autophagy substrate p62/SQSTM1. A decrease in p62 levels is indicative of increased autophagic flux.
Methodology:
The protocol is similar to the LC3-II Western Blot assay, with the primary antibody being specific for p62/SQSTM1. A decrease in the normalized p62 band intensity upon treatment with an autophagy enhancer suggests its degradation via autophagy.
GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay visualizes the formation of autophagosomes by monitoring the redistribution of a GFP-tagged LC3 protein from a diffuse cytoplasmic pattern to distinct puncta.
Methodology:
-
Cell Preparation: Seed cells on glass coverslips. Cells can be transiently transfected with a GFP-LC3 expression vector or a stable GFP-LC3 expressing cell line can be used.
-
Treatment: Treat the cells with the desired small molecule autophagy enhancer.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.
-
Quantification: The number of GFP-LC3 puncta per cell is quantified using image analysis software. An increase in the average number of puncta per cell indicates an induction of autophagy.
Conclusion
SMER28 represents a valuable tool for studying mTOR-independent autophagy. Its distinct mechanism of action, involving PI3K inhibition and VCP/p97 activation, sets it apart from classical autophagy inducers like Rapamycin and Torin 1. The choice of an appropriate small molecule autophagy enhancer will depend on the specific research question and the cellular context being investigated. For instance, if the goal is to induce autophagy without affecting mTOR signaling directly, SMER28 or Spermidine would be suitable candidates. Conversely, for studies focused on the mTOR pathway, Rapamycin or Torin 1 would be more appropriate. This guide provides the foundational information to make an informed decision and to design rigorous experiments for the investigation of autophagy.
References
- 1. mdpi.com [mdpi.com]
- 2. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of autophagy by coordinated action of mTORC1 and protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of exogenous spermidine on autophagy and antioxidant capacity in ovaries and granulosa cells of Sichuan white geese - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spermidine induces cytoprotective autophagy of female germline stem cells in vitro and ameliorates aging caused by oxidative stress through upregulated sequestosome-1/p62 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin and mTOR-independent autophagy inducers ameliorate toxicity of polyglutamine-expanded huntingtin and related proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
A Comparative Guide to the Off-Target Effects of SMER28 and Other Autophagy Inducers
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-cleaning process, is a critical pathway in maintaining cellular homeostasis. Its therapeutic modulation holds promise for a range of diseases, from neurodegenerative disorders to cancer. A variety of small molecules have been identified that can induce autophagy, each with distinct mechanisms of action and, consequently, different on-target and off-target profiles. This guide provides a detailed comparison of the off-target effects of SMER28, a small molecule enhancer of rapamycin (B549165), with other well-established autophagy inducers: rapamycin, Torin1, and PP242 (B612163).
Summary of On-Target and Off-Target Effects
The table below summarizes the primary on-target and known off-target effects of SMER28, rapamycin, Torin1, and PP242. This quantitative data has been compiled from multiple studies to provide a comparative overview.
| Compound | Primary Target(s) | Known Off-Target(s) | Off-Target IC50 / % Inhibition | Cell Viability Effects | Other Notable Effects |
| SMER28 | Autophagy Induction (mTOR-independent) | PI3Kδ, PI3Kγ | PI3Kδ: 87% inhibition at 50 µM, ~100% inhibition at 200 µMPI3Kγ: 43% inhibition at 50 µM, 86% inhibition at 200 µM[1] | Low cytotoxicity at 50 µM (similar to 300 nM rapamycin); increased cell death at 200 µM[2] | Stabilizes microtubules; enhances proteasome-dependent clearance of misfolded proteins[3] |
| Rapamycin | mTORC1 (allosteric inhibitor) | Highly specific for mTORC1 | Minimal off-target effects reported; proteomic and transcriptomic analyses show high specificity for mTOR[4][5] | Generally cytostatic rather than cytotoxic at typical concentrations[6] | Does not stabilize microtubules[7] |
| Torin1 | mTORC1, mTORC2 (ATP-competitive) | ATM, DNA-PK, ATR | ATM: EC50 = 28 nMDNA-PK: EC50 = 118 nMATR: EC50 = 35 nM[8] | More potent inhibition of cell growth and proliferation than rapamycin[7] | - |
| PP242 | mTORC1, mTORC2 (ATP-competitive) | RET, PKCα, PKCβ, JAK2, PI3Kδ | RET: IC50 = 224 nMPKCα: IC50 = 49 nMPKCβII: IC50 = 198 nMJAK2: IC50 = 110 nMPI3Kδ: IC50 = 1.27 µM[9] | More cytotoxic than rapamycin; induces apoptosis[6][10] | Can activate the ERK signaling pathway as a resistance mechanism[11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of these autophagy inducers and the methodologies used to assess their effects, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of SMER28 and mTOR inhibitors.
Caption: Workflow for off-target effect analysis.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings cited in this guide, the following are detailed methodologies for key experiments.
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of a compound against a panel of purified kinases.
-
Materials:
-
Purified recombinant kinases (e.g., PI3K isoforms, mTOR, ATM, DNA-PK)
-
Kinase-specific substrates (e.g., myelin basic protein for ULK1)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Test compounds (SMER28, rapamycin, etc.) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
-
Scintillation counter or luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
For radiolabeled ATP: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cell line of interest (e.g., HeLa, U-2 OS)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Microtubule Stabilization Assay (Immunofluorescence)
This method visualizes the effects of compounds on the microtubule network within cells.
-
Materials:
-
Cells grown on glass coverslips
-
Test compounds
-
Microtubule depolymerizing agent (e.g., nocodazole)
-
Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or acetylated α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with the test compounds for a specified duration.
-
To assess stabilization, co-incubate with a microtubule-depolymerizing agent like nocodazole (B1683961) for the last hour of treatment.
-
Wash the cells with PBS and fix them.
-
Permeabilize the cells and then block non-specific antibody binding.
-
Incubate with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence microscope. Stabilized microtubules will appear more intact and bundled, especially after nocodazole treatment, compared to the control. Increased fluorescence with the anti-acetylated α-tubulin antibody indicates microtubule stabilization.
-
Conclusion
The choice of an autophagy inducer for research or therapeutic development must consider its off-target effects. SMER28, while inducing autophagy independently of mTOR, exhibits significant off-target activity through the inhibition of PI3Kδ and PI3Kγ. This contrasts with the high specificity of rapamycin for mTORC1. The ATP-competitive mTOR inhibitors, Torin1 and PP242, offer more complete mTOR inhibition but come with their own distinct off-target profiles against other kinases. A thorough understanding of these off-target effects, facilitated by the experimental approaches detailed in this guide, is paramount for the accurate interpretation of experimental results and the development of safe and effective autophagy-modulating therapies.
References
- 1. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PP242 | CAS:1092351-67-1 | MTOR inhibitor, selective and ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PP242 mammalian target of rapamycin (mTOR) inhibitor activates extracellular signal-regulated kinase (ERK) in multiple myeloma cells via a target of rapamycin complex 1 (TORC1)/eukaryotic translation initiation factor 4E (eIF-4E)/RAF pathway and activation is a mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling SMER28's Autophagy Induction: A Comparative Guide to its mTOR-Independent Mechanism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SMER28's performance against other autophagy inducers, focusing on its validated mTOR-independent mechanism. Supported by experimental data, this document delves into the signaling pathways, experimental workflows, and quantitative outcomes that underpin our current understanding of this promising small molecule.
SMER28 (Small Molecule Enhancer of Rapamycin (B549165) 28) has emerged as a significant modulator of autophagy, the cellular process of degradation and recycling of damaged organelles and proteins. Initially identified in a screen for compounds that enhance the effects of rapamycin, subsequent research has firmly established that SMER28 induces autophagy through a mechanism independent of the well-characterized mTOR (mammalian target of rapamycin) pathway.[1][2] This distinction is critical for therapeutic development, as it suggests the potential for more targeted interventions with fewer off-target effects compared to broad mTOR inhibitors.[1]
Recent studies have unveiled that SMER28 exerts its effects through direct interaction with at least two key cellular proteins: Phosphoinositide 3-kinase (PI3K) and Valosin-containing protein (VCP/p97).[3][4] By directly inhibiting the p110δ isoform of PI3K, SMER28 attenuates the PI3K/Akt signaling axis, a critical regulator of cell growth and proliferation.[3][5] Furthermore, SMER28 binds to VCP/p97, an ATPase involved in protein quality control, enhancing both autophagic and proteasomal clearance of aggregate-prone proteins.[1][4] This dual mechanism of action makes SMER28 a compelling candidate for further investigation in various disease contexts, including neurodegenerative disorders and cancer.[6][7][8]
Comparative Performance of Autophagy Inducers
To contextualize the efficacy of SMER28, this section presents a quantitative comparison with other autophagy-inducing compounds. The data, summarized from multiple studies, highlights the distinct and potent mTOR-independent activity of SMER28.
| Compound | Target | Mechanism of Action | Key Quantitative Observations | References |
| SMER28 | PI3K (p110δ), VCP/p97 | mTOR-independent | - Inhibits PI3Kδ activity by ~75% at 200 µM. - Reduces Thr308-Akt phosphorylation by >50% at 200 µM. - Increases LC3-II levels and p62 degradation, indicative of enhanced autophagic flux. - Stimulates VCP D1 domain ATPase activity. | [3][5][6][9][10] |
| Rapamycin | mTORC1 | mTOR-dependent | - Dramatically reduces phosphorylation of mTORC1 substrates p70S6K and 4E-BP1. - Induces a significant increase in LC3-II levels. | [1][9][11][12] |
| Lithium | Inositol (B14025) Monophosphatase (IMPase) | mTOR-independent | - Induces autophagy by decreasing intracellular inositol and IP3 levels. | [13] |
| Carbamazepine | Inositol Synthesis | mTOR-independent | - Induces autophagy by inhibiting inositol synthesis. | [13] |
| Sodium Valproate | Inositol Synthesis | mTOR-independent | - Induces autophagy by inhibiting inositol synthesis. | [13] |
Experimental Validation of the mTOR-Independent Mechanism
The mTOR-independent action of SMER28 has been validated through a series of key experiments. The methodologies for these assays are detailed below, providing a framework for researchers seeking to replicate or build upon these findings.
Western Blot Analysis of Autophagy Markers
A fundamental technique to monitor autophagy is the analysis of the protein levels of Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation. p62 is a cargo receptor that is degraded during autophagy; therefore, a decrease in p62 levels indicates enhanced autophagic flux.
Experimental Protocol:
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and treated with SMER28, rapamycin (as a positive control for mTOR-dependent autophagy), and a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against LC3, p62, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry software.[7][14][15][16][17]
In Vitro PI3K Kinase Activity Assay
To directly assess the inhibitory effect of SMER28 on PI3K activity, an in vitro kinase assay is performed. This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2).
Experimental Protocol:
-
Reagent Preparation: Recombinant PI3K isoforms (p110α, β, γ, δ) are prepared.
-
Kinase Reaction: The kinase reaction is performed in a glutathione-coated plate. The recombinant PI3K enzymes are pre-incubated with SMER28 or a vehicle control.
-
Substrate Addition: The kinase reaction is initiated by adding a reaction buffer containing PIP2 substrate.
-
Detection: The amount of PIP3 produced is quantified using a competitive ELISA-based method, where a biotinylated-PIP3 tracer competes for binding to a PIP3-binding protein. The resulting signal is inversely proportional to the PI3K activity.[2][3][6][18]
VCP/p97 ATPase Activity Assay
To confirm that SMER28 modulates the function of VCP/p97, an ATPase activity assay is conducted. This assay measures the hydrolysis of ATP to ADP, which is a direct readout of the enzyme's activity.
Experimental Protocol:
-
Protein Purification: Recombinant wild-type and mutant VCP/p97 proteins are purified.
-
ATPase Reaction: The purified VCP/p97 is incubated with ATP in the presence of SMER28 or a vehicle control.
-
ADP Detection: The amount of ADP produced is measured using a luminescence-based assay. In this assay, the remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a light signal that is proportional to the ATPase activity.[10][19][20]
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: SMER28's dual mechanism of mTOR-independent autophagy induction.
Caption: Experimental workflow for Western blot analysis of autophagy markers.
References
- 1. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. biorxiv.org [biorxiv.org]
- 4. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. SMER28 is a mTOR-independent small molecule enhancer of autophagy that protects mouse bone marrow and liver against radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of SMER28 and BRD5631 for Autophagy Enhancement
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools to modulate autophagy is critical. This guide provides an objective comparison of two prominent mTOR-independent autophagy enhancers, SMER28 and BRD5631, supported by experimental data to inform compound selection for studies on autophagy and its role in various disease models.
This comparative guide details the distinct mechanisms of action, summarizes key quantitative performance data, and provides comprehensive experimental protocols for the assessment of these two widely used small molecules. While both compounds effectively induce autophagy independently of the central mTOR signaling pathway, their molecular targets and downstream effects exhibit notable differences.
At a Glance: Key Distinctions Between SMER28 and BRD5631
| Feature | SMER28 | BRD5631 |
| Primary Mechanism | mTOR-independent; directly inhibits PI3K p110 delta and activates VCP/p97 ATPase.[1][2] | mTOR-independent; precise molecular target is not fully elucidated.[1][2] |
| Discovery | Identified in a screen for small-molecule enhancers of rapamycin (B549165) (SMERs).[1][2] | Discovered through a diversity-oriented synthesis screen.[1][2] |
| Reported Cellular Effects | Reduces aggregation of neurotoxic proteins, inhibits growth factor signaling, and can induce apoptosis in certain cancer cells.[1][2] | Reduces protein aggregation, enhances bacterial clearance, and suppresses inflammatory cytokine production.[1][2] |
| Disease Model Applications | Huntington's disease, Parkinson's disease, Alzheimer's disease, and B-cell lymphomas.[1][2] | Crohn's disease, Niemann-Pick Type C1, and Huntington's disease.[1][2] |
Quantitative Performance Data
The following table summarizes the effective concentrations and observed effects of SMER28 and BRD5631 in various cellular assays, providing a snapshot of their biological activity. Direct comparison of potency should be approached with caution due to variations in experimental conditions across different studies.
| Assay | SMER28 | BRD5631 |
| GFP-LC3 Puncta Formation | 10-100 µM (in HeLa cells)[1] | 10 µM (in HeLa cells)[1] |
| Mutant Huntingtin Clearance | 20 µM (in mouse striatal cells)[1] | 10 µM (in MEFs)[1] |
| Reduction of Aβ Peptide | Apparent EC50 of ~10 µM[1] | Not Reported[1] |
| Reduction of APP-CTF | Apparent EC50 of ~20 µM[1] | Not Reported[1] |
| Inhibition of IL-1β Secretion | Not a primary reported effect | Effective at 10 µM[1] |
| Cell Viability Reduction | 50% reduction at 50 µM (24h, WEHI-231 B cell lymphoma cells)[1] | >10% effect at autophagy-modulating doses[1] |
Signaling Pathways and Mechanisms of Action
SMER28 and BRD5631, while both mTOR-independent, exert their effects through distinct molecular pathways.
SMER28 has a dual mechanism of action. It has been shown to directly inhibit the delta isoform of phosphoinositide 3-kinase (PI3K p110δ), a component of the PI3K/Akt/mTOR signaling pathway, thereby promoting autophagy.[1] Additionally, SMER28 binds to and activates the VCP/p97 ATPase, which enhances both autophagosome biogenesis and the clearance of misfolded proteins through the ubiquitin-proteasome system.[1]
BRD5631 , on the other hand, was identified from a diversity-oriented synthesis library and its precise molecular target remains under investigation.[1][2] However, it is known to induce autophagy without affecting the phosphorylation of downstream targets of mTOR, confirming its mTOR-independent mechanism.[1] BRD5631 has been shown to be effective in cellular models with compromised canonical autophagy pathways, such as cells with the Crohn's disease-associated ATG16L1 T300A risk allele.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess the activity of SMER28 and BRD5631 are provided below.
GFP-LC3 Puncta Formation Assay
This assay is a standard method to visualize and quantify the formation of autophagosomes.
-
Cell Seeding: Seed HeLa cells stably expressing GFP-LC3 onto glass-bottom plates or coverslips.
-
Compound Treatment: Treat cells with the desired concentrations of SMER28, BRD5631, or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-16 hours).
-
Cell Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use automated image analysis software to quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta is indicative of an increase in autophagosome formation.
References
Safety Operating Guide
Proper Disposal Procedures for MRS8028 (SMER28)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of MRS8028, also known as SMER28, a small molecule enhancer of autophagy used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound (SMER28) is presented in the table below. This information is essential for a comprehensive understanding of the substance and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Synonyms | SMER28, 6-Bromo-N-2-propenyl-4-quinazolinamine |
| CAS Number | 307538-42-7 |
| Molecular Formula | C₁₁H₁₀BrN₃ |
| Molecular Weight | 264.12 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in Ethanol (B145695) (~30 mg/ml), DMSO (~30 mg/ml), and Dimethyl Formamide (DMF) (~1 mg/ml). Sparingly soluble in aqueous buffers.[1] |
| Storage | Store at -20°C for long-term stability (≥4 years).[1] |
Hazard Assessment and Safety Precautions
According to available Safety Data Sheets (SDS), SMER28 is not classified as a hazardous substance or mixture.[2] However, it is crucial to recognize that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] Therefore, standard laboratory precautions should be strictly followed.
Personal Protective Equipment (PPE) to be worn when handling this compound (SMER28):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
General Handling Precautions:
-
Avoid ingestion, inhalation, and contact with eyes and skin.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Handle the substance in a well-ventilated area.
Step-by-Step Disposal Procedures
The proper disposal of this compound (SMER28) depends on its physical state (solid or in solution) and local institutional and governmental regulations. The following procedures provide a general guideline.
Step 1: Waste Identification and Segregation
-
Solid (Neat) Compound: Unused or expired solid this compound (SMER28) should be collected in a designated, clearly labeled waste container for non-hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solutions:
-
Aqueous Solutions: Due to its sparing solubility, large volumes of aqueous solutions are unlikely. Small quantities of dilute aqueous solutions may be permissible for drain disposal depending on local regulations. However, it is best practice to collect them as chemical waste.
-
Organic Solvent Solutions: Solutions of this compound (SMER28) in organic solvents such as DMSO, ethanol, or DMF must be disposed of as hazardous chemical waste. These solutions should be collected in a designated, properly labeled container for flammable or organic waste, compatible with the solvent used.
-
Step 2: Waste Collection and Storage
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Clearly label the waste container with "Non-Hazardous Chemical Waste" for the solid compound or the appropriate hazardous waste label for solutions, specifying the contents (e.g., "SMER28 in DMSO") and approximate concentrations.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Step 3: Final Disposal
-
All chemical waste must be disposed of through your institution's designated Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional procedures for waste pickup and disposal documentation.
-
Waste material must be disposed of in accordance with the national and local regulations.[2]
Decontamination of Labware:
-
Glassware and other reusable lab equipment that have come into contact with this compound (SMER28) should be thoroughly rinsed with an appropriate solvent (e.g., ethanol) followed by soap and water. The initial solvent rinse should be collected as chemical waste.
Experimental Protocols
While this document focuses on disposal, it is important to note that the preparation of solutions for experimental use directly impacts the disposal route.
Protocol for Preparing a Stock Solution:
-
This compound (SMER28) is typically supplied as a crystalline solid.[1]
-
To prepare a stock solution, dissolve the solid in an appropriate organic solvent such as DMSO or ethanol to the desired concentration (e.g., ~30 mg/ml).[1] The solvent should be purged with an inert gas.[1]
-
For experiments requiring an aqueous buffer, the organic stock solution should be further diluted with the aqueous buffer of choice.[1] It is not recommended to store the aqueous solution for more than one day.[1]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound (SMER28).
References
Essential Safety and Logistical Information for Handling MRS8028
Disclaimer: The chemical compound "MRS8028" is not found in publicly available chemical databases. Therefore, this guidance is based on established best practices for handling unknown or potentially hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the Safety Data Sheet (SDS) for any known substance. In the absence of specific data for this compound, a conservative approach assuming high hazard is mandatory.[1][2][3][4]
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound, a novel or uncharacterized chemical compound.
Personal Protective Equipment (PPE)
When handling a substance with unknown properties like this compound, it is crucial to use a high level of personal protective equipment to safeguard against potential chemical, physical, and toxicological hazards. The selection of PPE should be based on a thorough risk assessment of the planned procedures.[5][6][7][8]
Eye and Face Protection
-
Safety Goggles and Face Shield: Always wear chemical splash goggles that provide a complete seal around the eyes to protect from splashes and vapors. A face shield should be worn over the goggles to offer an additional layer of protection for the entire face.[7]
Hand Protection
-
Double Gloving with Chemically Resistant Gloves: Wear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene). The inner glove provides protection in case the outer glove is breached.[7][9]
Body Protection
-
Chemical-Resistant Laboratory Coat or Apron: A lab coat made of a material resistant to chemical penetration is essential. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
-
Respirator: All handling of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood.[3] If there is a risk of aerosolization and work cannot be contained, a fit-tested N95 respirator or higher (e.g., a full-face respirator with appropriate cartridges or a powered air-purifying respirator - PAPR) is required.[2][10]
Foot Protection
-
Closed-toe, Chemical-Resistant Shoes: Wear closed-toe, non-perforated shoes made of a material that is resistant to chemicals to protect against spills and falling objects.
Data Presentation: Recommended PPE for Handling this compound
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety Goggles | Single Pair of Nitrile Gloves | Lab Coat | Not generally required if container is intact |
| Weighing and Aliquoting (Solid) | Safety Goggles and Face Shield | Double Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat | Chemical Fume Hood or N95 Respirator |
| Preparing Solutions (Liquid) | Safety Goggles and Face Shield | Double Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat and Apron | Chemical Fume Hood |
| In-Vitro/In-Vivo Experiments | Safety Goggles | Double Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat | Dependent on experimental setup; use fume hood if aerosols are possible |
| Cleaning and Decontamination | Safety Goggles and Face Shield | Double Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat and Apron | Chemical Fume Hood |
| Waste Disposal | Safety Goggles and Face Shield | Double Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat | Not generally required if waste is properly contained |
| Spill Cleanup | Safety Goggles and Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Coverall | Full-Face Respirator with appropriate cartridges or SCBA |
Experimental Protocols: Operational and Disposal Plans
A systematic approach is critical to ensure safety during the handling and use of an uncharacterized substance like this compound.
Risk Assessment and Preparation
-
Before any work begins, conduct a thorough risk assessment for each planned procedure.[6][11][12]
-
Identify potential hazards, exposure routes, and emergency procedures.
-
Ensure that all necessary safety equipment, including the chemical fume hood, eyewash station, and safety shower, is accessible and in good working order.
-
Prepare all necessary materials and reagents in advance to minimize the time spent handling the compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Label the container clearly with the compound name, date received, and a warning that the hazards are unknown.[13][14]
-
Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.[13][15] Use secondary containment to prevent spills.[3][16]
Weighing and Solution Preparation
-
All weighing of solid this compound must be performed in a chemical fume hood or a containment glove box to prevent inhalation of airborne particles.
-
Use disposable weigh boats and handle them with forceps.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Keep all containers with this compound covered when not in immediate use.
Experimental Use
-
Conduct all experiments involving this compound in a chemical fume hood.
-
Minimize the quantities of the compound used in experiments.[4]
-
Be mindful of potential reactions with other chemicals and handle accordingly.
Cleanup and Decontamination
-
After the experiment is complete, decontaminate all work surfaces with an appropriate solvent.
-
Carefully doff PPE, removing the outer gloves first and disposing of them in the designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[17]
Disposal Plan
-
All waste generated from handling this compound must be treated as hazardous waste.[16][18]
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, chemical-resistant container. Do not mix with other waste streams unless compatibility is known.[15][19]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[19][20][21]
Mandatory Visualizations
Caption: Safe handling workflow for this compound.
Caption: Example of a signaling pathway (MAPK pathway).
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. twu.edu [twu.edu]
- 4. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 7. uah.edu [uah.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. triumvirate.com [triumvirate.com]
- 14. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 15. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 16. acewaste.com.au [acewaste.com.au]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 20. vumc.org [vumc.org]
- 21. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
